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  • Product: 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea

Core Science & Biosynthesis

Foundational

1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea chemical structure

This technical guide details the structural, synthetic, and biological profile of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea , a critical scaffold in medicinal chemistry used to probe steric and electronic effects in dru...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural, synthetic, and biological profile of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea , a critical scaffold in medicinal chemistry used to probe steric and electronic effects in drug design.

[1]

Executive Summary

1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea represents a specialized class of diarylureas where the ortho-substitution pattern plays a decisive role in molecular conformation and biological activity. Unlike its para-substituted analogs (often used as linear linkers), the 2-trifluoromethyl (


) group  introduces significant steric bulk, forcing the urea bridge into a non-planar geometry. This specific conformational "twist" is a key feature exploited in the design of kinase inhibitors (e.g., Type II inhibitors binding to the DFG-out pocket) and soluble epoxide hydrolase (sEH) inhibitors.

This guide provides a comprehensive analysis of its synthesis, structural dynamics, and physicochemical properties, serving as a foundational reference for researchers optimizing urea-based pharmacophores.

Part 1: Structural Anatomy & The "Ortho-Effect"

Conformational Dynamics

The defining feature of this molecule is the steric clash between the bulky trifluoromethyl group at the C2 position and the urea carbonyl oxygen or the N-H protons.

  • Twisted Conformation: While unsubstituted diphenylurea tends to adopt a planar geometry to maximize

    
    -conjugation, the 2-
    
    
    
    group forces the adjacent phenyl ring to rotate out of the urea plane.
  • Binding Implications: This pre-organized "twisted" state lowers the entropic penalty for binding to sterically constricted enzyme pockets, a principle validated in the development of drugs like Sorafenib and Regorafenib .

Electronic Profile
  • Urea Bridge: Acts as a dual hydrogen bond donor (D-D) and single acceptor (A), critical for interacting with the hinge region of kinases or the catalytic aspartate in sEH.

  • 
     Group:  A strong electron-withdrawing group (EWG) that increases the acidity of the adjacent N-H proton, strengthening its hydrogen-bond donating capability.
    

Table 1: Physicochemical Profile (Predicted/Analog-Based)

PropertyValue / CharacteristicRelevance
Molecular Formula

Core Scaffold
Molecular Weight 280.25 g/mol Fragment-like (Rule of 3 compliant)
LogP (Predicted) ~3.5 - 4.2High Lipophilicity (Membrane Permeability)
H-Bond Donors 2 (Urea NHs)Key for Enzyme Binding (e.g., Glu/Asp residues)
H-Bond Acceptors 1 (Carbonyl O)Backbone interaction
Rotatable Bonds 2Limited flexibility due to ortho-sterics

Part 2: Synthetic Pathways & Process Optimization

The synthesis of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea follows a modular carbamoylation route. This protocol is designed for high atom economy and minimal purification requirements.

Reaction Logic

The most efficient pathway involves the nucleophilic addition of 2-(trifluoromethyl)aniline to phenyl isocyanate .

  • Why this route? It avoids the use of phosgene (safety) and typically proceeds quantitatively at room temperature due to the high reactivity of isocyanates.

  • Solvent Choice: Non-polar or specific polar aprotic solvents (Dichloromethane or Toluene) are preferred to precipitate the urea product, driving the reaction to completion (Le Chatelier’s principle).

Step-by-Step Protocol

Materials:

  • Phenyl Isocyanate (1.0 equiv)

  • 2-(Trifluoromethyl)aniline (1.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Preparation: Dissolve 10 mmol of 2-(trifluoromethyl)aniline in 20 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add 10 mmol of phenyl isocyanate dropwise via syringe over 10 minutes. Note: The reaction is exothermic; cooling to 0°C may be required for larger scales.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. A white precipitate (the urea product) should begin to form within 30 minutes.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The isocyanate spot will disappear.

  • Work-up: Filter the precipitate using a Buchner funnel.

  • Purification: Wash the filter cake with cold DCM (2 x 5 mL) to remove unreacted aniline. Recrystallize from hot Ethanol if higher purity (>99%) is required.

  • Drying: Dry under vacuum at 40°C for 6 hours.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Dissolve 2-CF3-Aniline in Anhydrous DCM Add Add Phenyl Isocyanate (Dropwise, 0°C) Start->Add React Reaction: Nucleophilic Addition (RT, 2-4 hrs) Add->React Precip Precipitation of Urea Product React->Precip  Spontaneous   Filter Filtration & Washing (Cold DCM) Precip->Filter Final Final Product: 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea (White Solid) Filter->Final

Figure 1: Modular synthesis workflow for 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea via isocyanate coupling.

Part 3: Biological Mechanism & SAR

The "Ortho-Twist" in Kinase Inhibition

In the context of kinase inhibitors (e.g., B-RAF, VEGFR), the urea motif often binds to the "Glu-Asp" pair in the active site.

  • Mechanism: The urea NH groups form hydrogen bonds with the conserved Glutamate (

    
    C-helix) and Aspartate (DFG motif).
    
  • Role of 2-

    
    :  The ortho-substituent forces the phenyl ring to occupy a hydrophobic pocket adjacent to the ATP-binding site. This "twist" is essential for specificity; a planar molecule (like the para-isomer) would clash with the gatekeeper residues in certain kinases.
    
Soluble Epoxide Hydrolase (sEH) Inhibition

Diarylureas are the "gold standard" pharmacophore for sEH inhibition.

  • Binding Mode: The urea carbonyl accepts a hydrogen bond from a Tyrosine residue, while the NH groups donate to an Aspartate.

  • Lipophilicity: The

    
     group increases lipophilicity, enhancing the compound's ability to enter the catalytic tunnel of sEH.
    
Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea Urea Urea Bridge (-NH-CO-NH-) Core->Urea CF3 2-Trifluoromethyl Group (Ortho-Substitution) Core->CF3 Phenyl Unsubstituted Phenyl Ring Core->Phenyl H_Bond Primary Pharmacophore: H-Bond Donor to Enzyme (Glu/Asp) Urea->H_Bond Twist Conformational Lock: Forces Non-Planarity (>40° Twist Angle) CF3->Twist Lipophilicity Lipophilic Contact: Occupies Hydrophobic Pocket CF3->Lipophilicity Twist->H_Bond  Pre-organizes  

Figure 2: Structure-Activity Relationship (SAR) highlighting the critical role of the ortho-CF3 group in conformational control.

Part 4: Analytical Characterization

To validate the synthesis of this specific isomer, the following analytical signatures are expected:

Proton NMR ( -NMR)
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • 
       ~9.0–9.5 ppm: Two distinct singlets for the Urea NH protons. The NH adjacent to the 
      
      
      
      -phenyl ring will be more downfield due to the electron-withdrawing effect.
    • 
       ~7.0–8.0 ppm: Multiplet signals for the aromatic protons. The proton at the 6-position of the 
      
      
      
      -ring often appears as a doublet shifted downfield due to deshielding.
Infrared Spectroscopy (IR)
  • N-H Stretch: ~3300–3350 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Sharp).
    
  • C=O Stretch (Amide I): ~1650–1660

    
     (Strong).
    
  • C-F Stretch: ~1100–1300

    
     (Multiple strong bands).
    

References

  • Structural Biology of Urea Inhibitors

    • Wan, D., et al. (2021). A Soluble Epoxide Hydrolase Inhibitor... Ameliorates Experimental Autoimmune Encephalomyelitis. International Journal of Molecular Sciences. Link

    • Note: Discusses the diarylurea scaffold (TPPU) mechanism in sEH inhibition.
  • Synthetic Methodology

    • Organic Syntheses, Coll. Vol. 1, p.453 (1941). Phenylurea Synthesis Protocols. Link

    • Note: Foundational protocol for urea formation
  • Chemical Data & Properties

    • PubChem Compound Summary for substituted phenylureas. Link

    • Note: General reference for physicochemical property prediction of urea deriv
  • Kinase Inhibitor Design: Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Note: Authoritative source on the role of the diarylurea scaffold in kinase binding (Reference for mechanistic claims).
Exploratory

Engineering Morphogenesis: A Technical Guide to Synthetic Phenylurea Cytokinin Derivatives

Executive Summary In the realm of plant biotechnology and agricultural chemical development, synthetic phenylurea derivatives—most notably Thidiazuron (TDZ) and Forchlorfenuron (CPPU) —represent a paradigm shift in how w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of plant biotechnology and agricultural chemical development, synthetic phenylurea derivatives—most notably Thidiazuron (TDZ) and Forchlorfenuron (CPPU) —represent a paradigm shift in how we manipulate plant morphogenesis. Unlike naturally occurring adenine-type cytokinins (such as trans-zeatin or kinetin), phenylurea derivatives possess a unique structural backbone that grants them exceptionally high biological activity.

As a Senior Application Scientist, I frequently encounter researchers who treat these compounds as simple "growth promoters." However, to truly harness their potential in tissue culture, organogenesis, and crop yield enhancement, one must understand the precise molecular causality behind their potency. This whitepaper deconstructs the dual-action mechanisms of phenylurea cytokinins, summarizes key quantitative data, and provides self-validating experimental workflows for evaluating their efficacy.

Structural Biology & The Dual Mechanism of Action

The exceptional potency of synthetic phenylurea cytokinins is not merely a function of high receptor affinity; it is driven by a synergistic dual mode of action : direct receptor agonism combined with the competitive inhibition of degradation enzymes.

Direct Receptor Agonism (The CHASE Domain)

Cytokinin signaling in plants is mediated by a two-component phosphorelay system. The primary sensors are hybrid histidine kinases (e.g., CRE1/AHK4, AHK2, AHK3 in Arabidopsis). Structural studies confirm that despite lacking the purine ring of natural cytokinins, phenylurea derivatives like TDZ and CPPU bind directly to the 1 of these receptors. They utilize the exact same binding pocket as natural adenine derivatives, forming critical hydrogen bonds that trigger receptor autophosphorylation.

G TDZ Phenylurea Cytokinin (e.g., TDZ, CPPU) Receptor Sensor Histidine Kinase (CRE1/AHK4) TDZ->Receptor Binds CHASE domain AHP Phosphotransfer Protein (AHP) Receptor->AHP Phosphorylation ARR Type-B Response Regulator (Transcription Factor) AHP->ARR Phosphorelay Gene Cytokinin Response Genes (Morphogenesis) ARR->Gene Activation

Phosphorelay signal transduction pathway activated by phenylurea cytokinins.

Competitive Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX)

The causality behind the prolonged cellular response to phenylureas lies in their interaction with Cytokinin Oxidase/Dehydrogenase (CKX)—the enzyme responsible for degrading endogenous cytokinins. Compounds like CPPU bind in a planar conformation within the CKX active site. The nitrogens on the urea backbone form strong hydrogen bonds with the catalytic base Asp169, effectively acting as 2. This prevents the degradation of the plant's natural cytokinins, creating an artificial accumulation that hyper-stimulates the morphogenetic pathways.

Quantitative Comparison of Cytokinin Classes

To facilitate compound selection during experimental design, the following table summarizes the functional divergence between natural adenine-types and synthetic phenylurea-types:

Compound TypeRepresentative MoleculeReceptor Affinity (e.g., AHK4)CKX InteractionPrimary Biotechnological Application
Adenine-Derivative trans-ZeatinHighSubstrate (Degraded)Baseline physiological regulation
Phenylurea-Derivative Thidiazuron (TDZ)HighStrong InhibitorCallogenesis, recalcitrant tissue regeneration
Phenylurea-Derivative Forchlorfenuron (CPPU)HighStrong InhibitorParthenocarpy, fruit expansion, senescence delay

Self-Validating Experimental Protocols

In drug and agrochemical development, an assay is only as reliable as its internal controls. The following protocols are engineered as self-validating systems to isolate and quantify the specific activity of phenylurea derivatives.

Protocol 1: Heterologous Receptor Binding Assay

The Causality of the Model: Testing receptor affinity directly in plant tissue is fundamentally flawed due to the presence of endogenous cytokinins and redundant receptors (AHK2, AHK3, AHK4) which create high background noise. To isolate the binding kinetics of a phenylurea derivative, we utilize a heterologous E. coli or yeast expression system. By expressing a single plant receptor (e.g., 3) in a mutant strain lacking its own histidine kinases, any downstream reporter signal is strictly and causally linked to the synthetic ligand.

Step-by-Step Methodology:

  • Vector Construction: Clone the coding sequence of the target cytokinin receptor (e.g., CRE1/AHK4) into an expression vector.

  • Transformation: Transform the vector into an E. coli mutant strain (e.g.,

    
    rcsC) that is linked to a cps::lacZ reporter gene.
    
  • Induction: Induce the expression of the receptor protein using IPTG.

  • Ligand Incubation: Aliquot the culture into a 96-well plate. Add the synthetic phenylurea derivative (TDZ or CPPU) across a logarithmic concentration gradient (0.1 nM to 10 µM).

    • Self-Validation Step: Include trans-zeatin as a positive control (validating receptor functionality) and a vehicle-only (DMSO) negative control (establishing baseline noise).

  • Quantification: After a 4-hour incubation, measure

    
    -galactosidase activity via a colorimetric assay (using ONPG substrate) at OD_420. The resulting dose-response curve will yield the EC50 of the phenylurea derivative.
    
Protocol 2: Cytokinin-Dependent Callus Induction Bioassay

The Causality of the Model: While binding assays prove molecular interaction, they do not confirm morphogenetic capability. The 4 relies on a strict biological rule: tobacco pith tissue requires both an auxin and a cytokinin to sustain cell division. By saturating the culture medium with a constant, optimal level of auxin, the growth rate of the callus becomes entirely dependent on the efficacy of the introduced phenylurea cytokinin.

Step-by-Step Methodology:

  • Explant Preparation: Sterilize Nicotiana tabacum seeds and germinate on hormone-free Murashige and Skoog (MS) medium. Excise uniform pith parenchyma cylinders (3 mm diameter x 2 mm thick) from the upper internodes.

  • Media Formulation: Prepare basal MS medium supplemented with a fixed concentration of auxin (e.g., 2.0 mg/L Naphthaleneacetic acid, NAA).

  • Treatment Application: Aliquot the media and supplement with varying concentrations of the test phenylurea derivative (0.001 to 10 µM).

    • Self-Validation Step: A control plate with 2.0 mg/L NAA but 0 µM cytokinin must be included. If this control shows growth, the tissue is habituated, and the assay is invalid.

  • Incubation: Inoculate the explants onto the solidified media and incubate in total darkness at 25 ± 2°C for 4 to 6 weeks.

  • Data Collection: Harvest the resulting callus tissue and measure the fresh weight. Plot the mean fresh weight against the logarithmic concentration of the phenylurea to determine morphogenetic potency.

Workflow Explant 1. Explant Prep (Tobacco Pith) Media 2. Media Formulation (Fixed Auxin + Variable CK) Explant->Media Incubation 3. Dark Incubation (25°C, 4-6 Weeks) Media->Incubation Data 4. Fresh Weight Quantification Incubation->Data

Step-by-step workflow for the cytokinin-dependent callus induction bioassay.

Conclusion

The integration of synthetic phenylurea derivatives into plant tissue culture and agricultural workflows requires precise biochemical control. By understanding their dual capacity to directly agonize the CRE1/AHK4 CHASE domain while simultaneously inhibiting CKX-mediated degradation, researchers can rationally design media formulations that push recalcitrant species into somatic embryogenesis or organogenesis. Utilizing strict, self-validating heterologous and in vitro bioassays ensures that the observed morphogenetic responses are causally linked to the applied chemistry, minimizing experimental artifacts and accelerating development timelines.

References

  • Kopečný, D., et al. "Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: A structural study." ResearchGate. [Link]

  • Lomin, S. N., et al. "Receptor Properties and Features of Cytokinin Signaling." Acta Naturae (PMC).[Link]

  • Yonekura-Sakakibara, K., et al. "Molecular Characterization of Cytokinin-Responsive Histidine Kinases in Maize. Differential Ligand Preferences and Response to cis-Zeatin." Plant Physiology (PMC). [Link]

Sources

Foundational

The 2-Trifluoromethyl Phenylurea Pharmacophore: Mechanistic Insights and Biological Activity in Modern Drug Discovery

Executive Summary The diarylurea class has long been a cornerstone of medicinal chemistry, but the specific integration of the 2-trifluoromethyl phenylurea (2-TFMPU) moiety has elevated this scaffold to a privileged stat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diarylurea class has long been a cornerstone of medicinal chemistry, but the specific integration of the 2-trifluoromethyl phenylurea (2-TFMPU) moiety has elevated this scaffold to a privileged status. By strategically placing a trifluoromethyl (


) group at the ortho position of the phenyl ring, drug developers can fundamentally alter the molecule's electronic landscape, steric conformation, and lipophilic balance. This in-depth technical guide explores the mechanistic rationale behind the 2-TFMPU pharmacophore and details its proven biological activities across oncology, infectious disease, and novel channel replacement therapies.

Structural and Electronic Rationale: The Power of the 2- Group

The biological efficacy of the 2-TFMPU motif is not coincidental; it is driven by precise physicochemical alterations:

  • Electronic Inductive Effect (-I): The highly electronegative

    
     group pulls electron density away from the aromatic ring and the adjacent urea nitrogen. This significantly lowers the 
    
    
    
    of the urea
    
    
    protons, transforming them into exceptional hydrogen bond donors. This enhanced acidity is critical for tight binding in kinase hinge regions and for chelating anions.
  • Steric Locking (The Ortho Effect): The bulky

    
     group at the 2-position creates steric hindrance that restricts the rotation of the N-aryl bond. This forces the urea into a predictable trans-trans or cis-trans conformation, pre-organizing the molecule to fit precisely into target binding pockets without the entropic penalty of conformational searching.
    
  • Lipophilic Balance: The

    
     group increases the overall LogP of the molecule, enhancing cell membrane permeability and extending the half-life by resisting oxidative metabolism by cytochrome P450 enzymes.
    

Oncology: Type II Kinase Inhibition (VEGFR-2 & Raf)

In targeted cancer therapy, 2-TFMPU derivatives are highly effective Type II kinase inhibitors . Unlike Type I inhibitors that bind to the active conformation of kinases, Type II inhibitors target the inactive "DFG-out" conformation.

Mechanistic Causality: The highly acidic urea protons of the 2-TFMPU motif act as a bidentate hydrogen bond donor/acceptor system. They form critical hydrogen bonds with the catalytic glutamate residue (acceptor) and the backbone amide of the aspartate residue (donor) in the highly conserved DFG (Asp-Phe-Gly) motif. Recent studies have demonstrated that pyridazine-based compounds incorporating a trifluoromethylphenylurea moiety exhibit potent antiangiogenic activity by inhibiting VEGFR-2 at nanomolar concentrations[1].

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates RAS RAS Protein VEGFR2->RAS Phosphorylation Cascade TFMPU 2-TFMPU Derivative (Type II Inhibitor) TFMPU->VEGFR2 Binds DFG-out motif (Blocks ATP pocket) RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK (Angiogenesis/Proliferation) MEK->ERK

Caption: Mechanism of action of 2-TFMPU derivatives blocking the VEGFR-2 signaling cascade.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Self-Validating System)

To accurately quantify the


 of 2-TFMPU derivatives, the assay must account for the unique binding kinetics of Type II inhibitors.
  • Step 1: Reagent Preparation. Prepare recombinant human VEGFR-2 kinase domain. Set the ATP concentration strictly at the apparent

    
     for ATP (typically ~10 µM). Causality: Running the assay at 
    
    
    
    ensures maximum sensitivity to competitive inhibitors; saturating ATP levels will artificially mask the potency of the compound.
  • Step 2: Pre-Incubation Phase. Incubate the kinase with the 2-TFMPU compound for 60 minutes at room temperature before adding ATP. Causality: Type II inhibitors require the kinase activation loop to undergo a slow conformational shift to the DFG-out state. Omitting pre-incubation results in falsely elevated

    
     values due to slow-binding kinetics.
    
  • Step 3: Reaction Initiation. Add the ATP/substrate peptide mixture to initiate phosphorylation. Incubate for 45 minutes.

  • Step 4: Detection. Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) system (e.g., LANCE Ultra) to quantify phosphorylated substrate.

  • Step 5: System Validation.

    • Positive Control: Sorafenib (A known Type II diarylurea inhibitor).

    • Negative Control: 0.1% DMSO vehicle.

    • Orthogonal Validation: Conduct a secondary HUVEC (Human Umbilical Vein Endothelial Cell) proliferation assay to confirm that the biochemical

      
       translates to cellular target engagement.
      

Antimicrobial and Antibiofilm Therapeutics

Beyond oncology, the 2-TFMPU scaffold (and its thiourea analogs) has emerged as a potent weapon against multidrug-resistant bacteria. The compound N-(2-trifluoromethylphenyl)-N'-(2-thienyl)-thiourea has shown broad-spectrum anti-biofilm activity against clinically relevant pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa[2].

Mechanistic Causality: The lipophilic


 group allows the molecule to penetrate the dense exopolysaccharide (EPS) matrix of bacterial biofilms. Once inside, the highly reactive thiourea/urea core induces severe lipid peroxidation of the bacterial cell membrane, leading to structural collapse and cell death.

Workflow N1 1. Culture Prep (S. aureus / P. aeruginosa) N2 2. Compound Addition (2-TFMPU series) N1->N2 N3 3. Incubation (24h at 37°C) N2->N3 N4 4. Gentle Washing (Remove planktonic cells) N3->N4 N5 5. CV Staining (0.1% Crystal Violet) N4->N5 N6 6. Solubilization & Absorbance (OD590) N5->N6

Caption: Step-by-step experimental workflow for the Crystal Violet Biofilm Inhibition Assay.

Protocol 2: Crystal Violet Biofilm Inhibition Assay (Self-Validating System)
  • Step 1: Inoculum Preparation. Standardize bacterial suspensions to

    
     CFU/mL in Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote biofilm formation.
    
  • Step 2: Cultivation. Dispense 100 µL of the suspension into a 96-well flat-bottom polystyrene plate. Add the 2-TFMPU derivatives at varying concentrations. Incubate statically at 37°C for 24 hours.

  • Step 3: Washing Phase. Discard the media. Wash the wells by gently submerging the plate in a basin of sterile distilled water twice. Causality: Direct pipetting creates shear forces that easily dislodge the fragile sessile biofilm architecture, leading to false-positive inhibition readings. Submersion ensures only non-adherent planktonic cells are removed.

  • Step 4: Staining & Solubilization. Add 0.1% Crystal Violet (CV) for 15 minutes. Wash again. Solubilize the bound dye using 33% Glacial Acetic Acid. Causality: CV binds non-specifically to the negatively charged EPS matrix. Standard ethanol often fails to fully penetrate thick biofilms; 33% acetic acid ensures complete dye release for accurate spectrophotometric quantification at

    
    .
    
  • Step 5: System Validation.

    • Controls: Vancomycin (Gram-positive) or Ciprofloxacin (Gram-negative).

    • Orthogonal Validation: Confocal Laser Scanning Microscopy (CLSM) using SYTO-9/Propidium Iodide (LIVE/DEAD) staining to visually confirm the architectural disruption of the biofilm, validating the CV absorbance data.

Transmembrane Anion Transport (Channel Replacement Therapy)

A cutting-edge application of the TFMPU motif lies in the treatment of channelopathies, such as Cystic Fibrosis, which are characterized by defective chloride (


) transport. In the context of channel replacement therapy, bis-trifluoromethylphenylurea derivatives have been designed as synthetic transmembrane anion carriers, utilizing lipophilic balance to transport chloride ions across lipid bilayers[3].

Mechanistic Causality: The highly polarized urea protons act as "molecular tweezers," chelating the


 anion via strong hydrogen bonding. Simultaneously, the bulky, hydrophobic 

groups shield the hydrophilic anion from the hydrophobic core of the lipid bilayer. This creates a "lipophilic balance"—the molecule is polar enough to bind the anion at the membrane interface, yet lipophilic enough to diffuse through the membrane interior and release the anion on the other side.

Quantitative Data Summary

The following table synthesizes the biological efficacy of 2-TFMPU and related derivatives across various therapeutic targets:

Target / ApplicationCompound ClassKey Biological MetricPrimary Mechanism of Action
VEGFR-2 (Angiogenesis) Pyridazine-based TFMPU

Type II Kinase Inhibition (Binds DFG-out conformation)
S. aureus / P. aeruginosa 2-Thienyl-TFMPU (Thiourea)Broad-spectrum biofilm inhibitionMembrane disruption & Lipid peroxidation
Transmembrane

Transport
Bis-TFMPUHigh

efflux rate (

-fold variance based on chain position)
Anion chelation via highly acidic urea

protons
Renal Cancer (ACHN Cell Line) 3,5-bis-TFMPU Benzothiazole

Anti-proliferative / Apoptosis induction

Conclusion

The 2-trifluoromethyl phenylurea motif is far more than a simple structural linker; it is a highly tunable, privileged pharmacophore. By exploiting its unique electronic withdrawing capabilities and steric properties, drug development professionals can design molecules that achieve deep hinge-binding in kinases, penetrate resilient bacterial biofilms, and even act as synthetic ion channels. As structural biology and computational modeling advance, the 2-TFMPU scaffold will continue to serve as a critical building block in the design of next-generation therapeutics.

References

1.[1] Jaballah, M. Y., & Serya, R. A. T. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link] 2.[2] Limban, C., et al. (2018). Synthesis, structural, phisico-chemical characterization and antimicrobial activity screening of new thiourea derivatives. Farmacia Journal. URL:[Link] 3.[3] Busschaert, N., et al. (2014). Lipophilic balance – a new design principle for transmembrane anion carriers. Chemical Communications. URL:[Link]

Sources

Exploratory

The Diarylurea Pharmacophore: A Technical Guide to 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea (CAS 895-40-9)

The diarylurea motif is a privileged scaffold in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved targeted therapies, including the multi-kinase inhibitor Sorafenib. At the core of...

Author: BenchChem Technical Support Team. Date: March 2026

The diarylurea motif is a privileged scaffold in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved targeted therapies, including the multi-kinase inhibitor Sorafenib. At the core of this chemical space lies 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea (CAS 895-40-9) . This whitepaper provides an in-depth mechanistic analysis, synthesis protocol, and biological evaluation guide for this fundamental pharmacophore, designed for researchers developing Type II kinase inhibitors and soluble epoxide hydrolase (sEH) modulators.

Structural Logic & Physicochemical Profiling

The efficacy of the diarylurea class stems from its highly predictable hydrogen-bonding geometry and its ability to induce significant conformational shifts within target proteins. In 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea, the structure is divided into three functional zones:

  • The Urea Core: Acts as a bidentate hydrogen bond donor (via the two -NH groups) and a single hydrogen bond acceptor (via the carbonyl oxygen).

  • The Unsubstituted Phenyl Ring: Serves as a lipophilic spacer that typically occupies the hinge region or ATP-binding pocket in kinases.

  • The ortho-Trifluoromethyl Phenyl Ring: The

    
     group at the ortho position is not merely a lipophilic anchor; it provides critical steric hindrance. This bulk restricts the rotation of the N-C(aryl) bond, locking the molecule into a specific out-of-plane conformation that is thermodynamically favored to penetrate deep allosteric hydrophobic pockets.
    
Quantitative Physicochemical Data

To facilitate structure-activity relationship (SAR) modeling, the core physicochemical properties of CAS 895-40-9 are summarized below:

PropertyValueMechanistic Significance
Chemical Name 1-Phenyl-3-[2-(trifluoromethyl)phenyl]ureaStandard IUPAC nomenclature.
CAS Number 895-40-9Unique chemical registry identifier.
Molecular Weight 280.25 g/mol Highly efficient ligand efficiency (LE) metric.
Hydrogen Bond Donors 2Crucial for binding Asp/Glu in the DFG motif.
Hydrogen Bond Acceptors 4Facilitates interaction with the hinge region.
Rotatable Bonds 3Low entropy penalty upon target binding.
Topological Polar Surface Area 41.1 ŲExcellent membrane permeability profile.

Mechanistic Pathways: Type II Kinase & sEH Inhibition

The diarylurea scaffold is uniquely capable of trapping kinases in their inactive, "DFG-out" conformation. As documented in studies on , the urea moiety forms critical hydrogen bonds with the conserved glutamate in the


C-helix and the aspartate residue of the DFG activation loop. Simultaneously, the trifluoromethyl-phenyl group is thrust into a newly exposed hydrophobic pocket adjacent to the ATP-binding site, locking the kinase in an inactive state.

Furthermore, this scaffold is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme responsible for degrading anti-inflammatory epoxyeicosatrienoic acids (EETs). The urea core mimics the transition state of the epoxide ring-opening, as detailed in .

BindingModel A 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea (Type II Inhibitor) B Urea Pharmacophore (H-Bond Donor/Acceptor) A->B Core C Phenyl Ring (Lipophilic Spacer) A->C R1 D 2-CF3-Phenyl Ring (Hydrophobic Anchor) A->D R2 E DFG-Out Activation Loop (Aspartate / Glutamate) B->E H-Bonds F Hinge Region / ATP Pocket C->F Van der Waals G Allosteric Hydrophobic Pocket D->G Halogen/Hydrophobic

Type II Kinase Binding: Diarylurea interactions within the DFG-out conformation.

Synthesis & Validation Protocol

The synthesis of unsymmetrical diarylureas requires strict environmental control to prevent the formation of symmetrical byproducts (e.g., 1,3-diphenylurea) or biuret derivatives. The following protocol utilizes the nucleophilic addition of an aniline to an isocyanate, a standard methodology for .

Step-by-Step Methodology
  • Preparation & Atmospheric Control: Flame-dry a 50 mL two-neck round-bottom flask under a continuous argon sweep. Add aniline (1.0 eq, 5.0 mmol) and anhydrous Tetrahydrofuran (THF) (15 mL).

    • Causality: The use of strictly anhydrous THF is mandatory. Trace water will hydrolyze the isocyanate into a primary amine, which will immediately react with unhydrolyzed isocyanate to form a symmetrical diarylurea impurity.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

    • Causality: Lowering the kinetic energy of the system prevents the thermal decomposition of the isocyanate and suppresses the secondary attack of the newly formed urea onto another isocyanate molecule (biuret formation).

  • Electrophile Addition: Dissolve 2-(trifluoromethyl)phenyl isocyanate (1.05 eq, 5.25 mmol) in 5 mL of anhydrous THF. Add this solution dropwise via an addition funnel over 20 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (22 °C). Stir continuously for 4 hours.

    • Self-Validating System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the aniline spot (visualized via UV at 254 nm or ninhydrin stain) is entirely consumed.

  • Workup: Quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with ethyl acetate (

    
     mL). Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize the crude white solid from a boiling mixture of ethanol and water to yield pure 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea.

Synthesis N1 Aniline (Nucleophile) N3 Anhydrous THF / 0°C to RT (Prevent Biuret/Symmetric Urea) N1->N3 N2 2-(Trifluoromethyl)phenyl isocyanate (Electrophile) N2->N3 N4 Nucleophilic Addition (Intermediate) N3->N4 N-Attack on C=O N5 Crude Diarylurea N4->N5 Proton Transfer N6 Recrystallization (Ethanol/Water) N5->N6 Purification N7 Pure CAS 895-40-9 N6->N7 Yield > 85%

Step-by-step synthetic workflow for 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea.

Biological Evaluation Protocol: sEH Inhibition Assay

To evaluate the biological efficacy of the synthesized diarylurea, a fluorescence-based kinetic assay is employed. This protocol measures the inhibition of recombinant human soluble epoxide hydrolase (sEH).

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 25 mM Bis-Tris/HCl buffer adjusted to pH 7.0. Supplement the buffer with 0.1 mg/mL Bovine Serum Albumin (BSA).

    • Causality: BSA acts as a carrier protein, preventing the highly lipophilic diarylurea from non-specifically adhering to the plastic walls of the microplate, which would artificially lower the effective inhibitor concentration.

  • Enzyme Incubation: Dispense recombinant human sEH into a 96-well black microplate to achieve a final well concentration of 1 nM.

  • Inhibitor Addition & Controls: Add 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea dissolved in DMSO (ensure final DMSO concentration remains

    
     to prevent enzyme denaturation).
    
    • Self-Validating System: You must include two critical controls: A DMSO-only well (Negative Control, establishes

      
      ) and a well treated with 10 nM AUDA (Positive Control, establishes baseline assay sensitivity and enzyme viability).
      
  • Thermodynamic Equilibration: Incubate the microplate at 30 °C for 5 minutes. This pre-incubation step is vital to allow the inhibitor to achieve thermodynamic equilibrium with the enzyme's active site before the substrate is introduced.

  • Substrate Introduction: Add the fluorogenic substrate (e.g., PHOME) to a final concentration of 5

    
    M to initiate the reaction.
    
  • Kinetic Reading: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 10 minutes at an excitation wavelength of 330 nm and an emission wavelength of 465 nm. Calculate the

    
     by plotting the initial velocity of the linear phase against the log of the inhibitor concentration.
    

References

  • Diarylureas as Antitumor Agents MDPI - Applied Sciences[Link]

  • Design, Synthesis, and Biological Activity of 1,3-Disubstituted Ureas as Potent Inhibitors of the Soluble Epoxide Hydrolase Journal of Medicinal Chemistry (ACS)[Link]

  • Protein Kinase Inhibitors: Contributions from Structure to Clinical Compounds Quarterly Reviews of Biophysics (Cambridge University Press)[Link]

Foundational

Phenylurea Cytokinins: Structure-Activity Relationships and Dual-Mode Mechanism

An In-Depth Technical Guide for Chemical Biologists and AgChem Researchers Executive Summary Phenylurea cytokinins represent a unique class of non-purine plant growth regulators that exhibit cytokinin activity often exce...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Biologists and AgChem Researchers

Executive Summary

Phenylurea cytokinins represent a unique class of non-purine plant growth regulators that exhibit cytokinin activity often exceeding that of the naturally occurring adenine-type cytokinins (e.g., Zeatin, Kinetin).[1][2][3][4] While structurally distinct, they mimic the biological function of adenines through a serendipitous molecular mimicry at the receptor site.

This guide analyzes the Structure-Activity Relationship (SAR) of phenylureas, focusing on the high-potency analogs Thidiazuron (TDZ) and Forchlorfenuron (CPPU) .[1] We explore their "dual-mode" mechanism—simultaneous receptor activation and metabolic stabilization—and provide validated protocols for assessing their bioactivity.

Chemical Architecture & Evolution

Unlike adenine cytokinins, which are based on a purine ring, phenylureas are built upon a N,N'-diphenylurea (DPU) scaffold. The evolution of this class demonstrates a clear trajectory from accidental discovery to rational optimization.

The Core Scaffold

The general pharmacophore consists of three distinct regions:

  • Ring A (The "Head"): A planar heteroaromatic system (mimics the adenine ring).

  • The Bridge: A urea linkage (-NH-CO-NH-).

  • Ring B (The "Tail"): A phenyl ring, often substituted (mimics the N6-side chain of adenines).

Evolutionary Milestones:

  • DPU (1,3-Diphenylurea): The parent compound. Weak activity. Discovered in coconut milk (1950s), initially thought to be a contaminant or artifact.

  • CPPU (Forchlorfenuron): Introduction of a 2-chloro-4-pyridyl group at Ring A. Significantly higher potency.

  • TDZ (Thidiazuron): Replacement of the pyridine with a 1,2,3-thiadiazol-5-yl group.[5][6] Currently one of the most potent cytokinins known, exhibiting activity at nanomolar concentrations.

Molecular Mechanism of Action

Phenylurea cytokinins are unique because they act as "Super-Cytokinins" through a dual mechanism. They not only activate the signaling pathway but also suppress the catabolic enzymes that would normally degrade natural cytokinins.

A. Receptor Binding (Molecular Mimicry)

Despite lacking the purine ring, phenylureas bind to the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of cytokinin receptors (AHK3, AHK4/CRE1 in Arabidopsis).

  • Binding Pocket Occupancy: X-ray crystallography (PDB: 3T4T) reveals that TDZ occupies the same binding pocket as trans-zeatin.

  • The "Head" (Heterocycle): The thiadiazole (TDZ) or pyridine (CPPU) ring sits deep in the adenine-binding pocket, forming hydrogen bonds with Leu284 and Asp262 .

  • The "Tail" (Phenyl): The phenyl ring extends into the hydrophobic channel normally occupied by the isoprenoid side chain of zeatin.

  • The Bridge: The urea oxygens and nitrogens participate in a hydrogen-bonding network that stabilizes the active conformation of the receptor.

B. Metabolic Stability (CKX Inhibition)

A critical advantage of phenylureas is their resistance to Cytokinin Oxidase/Dehydrogenase (CKX) .[1]

  • Substrate Competitor: Phenylureas can act as competitive inhibitors of CKX.[1][7]

  • Degradation Resistance: Unlike zeatin, the urea bridge is not cleaved by CKX. This results in prolonged half-lives within plant tissues, leading to "hyper-cytokinin" phenotypes (e.g., callus proliferation, delayed senescence).

Visualization: The Dual-Mode Pathway

The following diagram illustrates how phenylureas (TDZ/CPPU) bypass the degradation loop while activating the phosphorelay system.

CytokininPathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TDZ Phenylurea (TDZ/CPPU) Receptor AHK Receptor (CHASE Domain) TDZ->Receptor High Affinity Binding CKX CKX Enzyme (Degradation) TDZ->CKX INHIBITION (Competitive) Zeatin Endogenous Zeatin Zeatin->Receptor Binding Zeatin->CKX Degradation AHP AHP (Phosphotransfer) Receptor->AHP Phosphorelay ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylation Response Gene Expression (Cell Division) ARR_B->Response Transcription

Caption: Dual mechanism of TDZ: Direct receptor activation (Red path) and inhibition of CKX-mediated degradation (T-bar).

Detailed SAR Analysis

The potency of phenylureas is strictly governed by steric and electronic factors. Modifications to the scaffold generally follow these rules:

Table 1: SAR Matrix of Phenylurea Derivatives
Structural ComponentModificationEffect on ActivityMechanistic Rationale
Urea Bridge -NH-CO-NH- (Urea)Optimal Essential for H-bonding with Asp262.
-NH-CS-NH- (Thiourea)DecreasedSulfur is larger and less electronegative; disrupts H-bond network.
Ring A (Head) Phenyl (DPU)LowLacks specific interactions in the adenine pocket.
4-Pyridyl (CPPU)High Nitrogen in pyridine mimics N1/N3 of adenine.
1,2,3-Thiadiazol-5-yl (TDZ)Highest Optimal bioisostere for the purine ring; high electron density.
Ring B (Tail) Unsubstituted PhenylModerateBaseline hydrophobic interaction.
2-Cl / 2-F (Ortho) Increased Electron-withdrawing groups enhance lipophilicity and fit.
3-Cl / 3-F (Meta)HighSimilar to Ortho; favorable steric fit.
4-Cl (Para)Abolished Steric clash with the receptor "tail" pocket wall.

Key Insight: The "Para-Rule." Substitution at the 4-position of the phenyl ring almost universally destroys activity because the receptor pocket narrows at this depth. The 2- and 3-positions, however, tolerate substitutions well and often improve binding affinity.

Experimental Protocols: Tobacco Callus Bioassay

The "Gold Standard" for validating SAR predictions is the Tobacco Callus Bioassay. This protocol relies on the absolute requirement of tobacco pith tissue for exogenous cytokinin to sustain cell division.

Protocol Integrity (Self-Validating)
  • Control 1 (Negative): Basal media + Auxin only. Result must be no growth. If growth occurs, explants are contaminated or not true pith.

  • Control 2 (Positive): Basal media + Auxin + Kinetin/Zeatin. Result must be vigorous callus.

Step-by-Step Methodology
  • Stock Preparation: Dissolve phenylurea derivatives in minimal DMSO (final conc <0.1%). Filter sterilize (0.22 µm). Do not autoclave urea derivatives as they may thermally decompose.

  • Media Prep: MS Salts + Vitamins + 30g/L Sucrose + 0.8% Agar.

    • Add Auxin: 2 mg/L IAA (Indole-3-acetic acid) or 0.5 mg/L 2,4-D.

    • Add Test Compound: Range from 0.1 nM to 10 µM (logarithmic scale).

  • Explant Isolation:

    • Use Nicotiana tabacum cv.[4][8][9][10] Wisconsin 38.

    • Excise pith cylinders from the center of the stem (avoiding vascular cambium).

    • Slice into 2-3 mm discs (approx. 20 mg fresh weight).

  • Incubation: Place 3 discs per petri dish. Incubate at 25°C, 16h/8h light/dark cycle.

  • Data Collection: After 28 days, harvest and weigh fresh callus.

Visualization: Bioassay Workflow

Bioassay cluster_controls Validation Controls Step1 1. Media Prep (MS + Auxin + TDZ/CPPU) Step2 2. Explant Excision (Tobacco Pith) Step1->Step2 Step3 3. Inoculation (3 discs/plate) Step2->Step3 Step4 4. Incubation (25°C, 4 Weeks) Step3->Step4 Step5 5. Analysis (Fresh Weight vs Log[Conc]) Step4->Step5 ControlNeg Neg: Auxin Only (No Growth) Step5->ControlNeg Compare ControlPos Pos: Kinetin (Callus Growth) Step5->ControlPos Compare

Caption: Workflow for Tobacco Callus Bioassay with validation controls.

Applications in AgChem & Pharma
  • Micropropagation: TDZ is the reagent of choice for "recalcitrant" species (woody plants) due to its high potency.

  • Fruit Setting: CPPU is widely used in viticulture (grapes) and kiwi farming to increase fruit size (berry expansion) by stimulating cell division in the pericarp.

  • Defoliants: High concentrations of TDZ induce ethylene production, acting as a defoliant (e.g., in cotton harvesting).

References
  • Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action.[7] Annual Review of Plant Physiology and Plant Molecular Biology. Link

  • Hothorn, M., et al. (2011). Structural basis for cytokinin recognition by Arabidopsis thaliana histidine kinase 4.[11] Nature Chemical Biology.[12] Link

  • Nisler, J. (2018). TDZ: Mode of Action, Use and Potential in Agriculture. Thidiazuron: From Urea Derivative to Plant Growth Regulator. Link

  • Yamada, H., et al. (2001). The Arabidopsis AHK4 Histidine Kinase is a Cytokinin-Binding Receptor.[13] Plant and Cell Physiology. Link

  • RCSB PDB. Crystal Structure of AHK4 Sensor Domain complexed with Thidiazuron (Structure 3T4T). Link

Sources

Exploratory

novel urea derivatives for plant tissue culture

Title: Next-Generation Urea Derivatives in Plant Tissue Culture: Beyond Thidiazuron Subtitle: A Technical Guide to Structure-Activity Relationships, Dual-Mode Mechanisms, and Application Protocols Executive Summary For d...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Next-Generation Urea Derivatives in Plant Tissue Culture: Beyond Thidiazuron Subtitle: A Technical Guide to Structure-Activity Relationships, Dual-Mode Mechanisms, and Application Protocols

Executive Summary

For decades, Thidiazuron (TDZ) and Forchlorfenuron (CPPU) have defined the upper limits of cytokinin potency in plant tissue culture. However, their broad-spectrum activity often leads to physiological aberrations such as hyperhydricity, fasciation, and difficult rooting. This guide explores the next generation of urea derivatives —specifically novel diphenylurea (DPU) analogs, thiadiazol-ureas (like ASES), and specific Cytokinin Oxidase/Dehydrogenase (CKX) inhibitors.

Unlike classical adenine-type cytokinins (e.g., Kinetin, Zeatin), these novel urea derivatives operate through a dual-mechanistic framework : acting as high-affinity agonists for histidine kinase receptors (CRE1/AHK4) and/or as potent competitive inhibitors of CKX enzymes. This guide provides the technical grounding to utilize these compounds for precision morphogenesis.

Chemical Architecture & Structure-Activity Relationships (SAR)

The efficacy of urea derivatives hinges on the N-phenyl-N'-substituted urea pharmacophore. Modifications to this core dictate whether the molecule acts as a receptor agonist or a metabolic inhibitor.

The Classical Pharmacophore (TDZ & CPPU)
  • Structure: Phenyl ring + Urea bridge + Heterocycle (Thiadiazole for TDZ; Pyridine for CPPU).[1]

  • SAR Logic: The planar heterocycle mimics the adenine ring of natural cytokinins, allowing binding to the AHK4 receptor pocket. The phenyl ring provides hydrophobic shielding, preventing rapid enzymatic degradation.

Novel Modifications (The "Precision" Class)

Recent research (2018–2024) has introduced derivatives that decouple growth promotion from stress responses:

  • ASES (Anti-Senescence Substance): 1-(2-methoxy-ethyl)-3-1,2,3-thiadiazol-5-yl urea.[2]

    • Modification: Replacement of the phenyl ring with a methoxy-ethyl chain.

    • Effect: Retains anti-senescence activity (chlorophyll retention) but exhibits negligible callus induction . This suggests a pathway-specific activation, likely bypassing the canonical cell division signaling required for callus.

  • BDPUs (Benzo-dipyrido-ureas): 1,3-di(benzo[d]oxazol-5-yl)urea.

    • Mechanism: These are large, bulky molecules. They do not fit the receptor perfectly as agonists but act as "Adjuvants." They lock the receptor in an active conformation when a natural cytokinin is present, or they competitively inhibit CKX, protecting endogenous zeatin.

Mechanisms of Action: The Dual Pathway

To effectively use these compounds, researchers must understand they intervene at two distinct points in the cytokinin signaling pathway.

Direct Receptor Agonism (The "Hammer")

Compounds like TDZ bind to the CHASE domain of the CRE1/AHK4 receptor. Unlike Zeatin, which allows the receptor to cycle on/off, stable urea derivatives can cause constitutive activation , leading to the high-frequency shoot regeneration often observed (and the associated hyperhydricity).

CKX Inhibition (The "Shield")

This is the frontier of urea derivative science. Cytokinin Oxidase/Dehydrogenase (CKX) degrades natural cytokinins.[3][4]

  • Novel Urea Inhibitors: Recent diphenylurea derivatives have shown sub-nanomolar IC50 values against maize ZmCKX1.

  • Application: Instead of flooding the tissue with synthetic hormones, these inhibitors protect the plant's endogenous cytokinins. This results in "Natural" Morphogenesis —regeneration without the deformity associated with TDZ.

Visualization: The Dual Intervention Pathway

CytokininSignaling Exo_Urea Exogenous Urea (TDZ, CPPU) Receptor AHK4/CRE1 Receptor Exo_Urea->Receptor Strong Agonism Endo_CK Endogenous Cytokinins (Zeatin) CKX CKX Enzyme (Degradation) Endo_CK->CKX Degradation Endo_CK->Receptor Natural Binding Phosphorelay His-Asp Phosphorelay (AHP -> ARR-B) Receptor->Phosphorelay Signal Transduction Novel_Inhibitor Novel Urea Inhibitor (BDPU/Diphenylurea) Novel_Inhibitor->CKX Inhibition (The Shield) Response Cell Division & Shoot Regeneration Phosphorelay->Response

Caption: Figure 1.[5][6] Dual mechanism of urea derivatives. Red path: Direct receptor activation (TDZ). Yellow path: Inhibition of CKX enzymes, preserving endogenous cytokinins.

Comparative Efficacy Data

The following table synthesizes data comparing classical urea derivatives with novel CKX-inhibiting ureas. Note the distinction in "Callus Yield" versus "CKX Inhibition."

Compound ClassRepresentativeReceptor Affinity (AHK4)CKX Inhibition (IC50)Primary ApplicationPhysiological Risk
Thiadiazol-urea Thidiazuron (TDZ)High (

nM)
Low/NoneSomatic Embryogenesis, Woody Plant RescueHyperhydricity, Fasciation
Pyridyl-urea CPPU (4PU-30)Very HighModerateFruit Set, Callus InductionStunted Shoots
Novel Diphenylurea 1,3-di(benzo[d]oxazol-5-yl)ureaLow (Adjuvant)High (<10 nM) "Clean" Regeneration, PrimingLow (Natural phenotype)
Anti-Senescence ASESNegligibleLowStress Tolerance, Leaf preservationNone (No callus formed)

Experimental Protocols

Preparation of Urea Derivative Stock Solutions

Trustworthiness Note: Urea derivatives like TDZ are hydrophobic. While DMSO is a common solvent, it can be phytotoxic in protoplast or sensitive single-cell cultures. The NaOH method is preferred for general tissue culture but requires pH awareness.

Reagents:

  • Novel Urea Derivative (Powder)

  • 1N NaOH (Freshly prepared)

  • Double-distilled Water (

    
    )
    
  • 0.22 µm Syringe Filter (PES membrane)

Protocol:

  • Weigh 10 mg of the urea derivative into a 15 mL Falcon tube.

  • Add 0.5 mL to 1.0 mL of 1N NaOH . Vortex immediately. The solution should turn clear (some derivatives may require slight warming to 37°C).

    • Critical Check: If precipitation occurs upon adding water later, the initial solubilization was incomplete.

  • Slowly add

    
     to reach a final volume of 10 mL  (Concentration: 1 mg/mL).
    
  • pH Adjustment (Crucial): The solution will be highly alkaline. When adding to media, the buffering capacity of MS media is usually sufficient for small volumes (e.g., 10 µL/L). However, for higher concentrations (>1 mg/L), check the final media pH.

  • Sterilization: Do not autoclave urea derivatives. Filter sterilize using a 0.22 µm filter and add to autoclaved media cooled to 55°C.

The "Dual-Screen" Bioassay Workflow

To determine if a novel derivative is a "Hammer" (Agonist) or a "Shield" (CKX Inhibitor), use this split-plate workflow.

Step 1: The Callus Induction Assay (Agonism Test)

  • Explants: Tobacco leaf discs or Arabidopsis hypocotyls.

  • Media: MS + Auxin (NAA 0.1 mg/L) + Novel Derivative (0.01 – 10 µM) .

  • Control: MS + NAA (Negative) and MS + NAA + TDZ (Positive).

  • Readout: Weigh callus after 21 days. High growth = Receptor Agonist.

Step 2: The Senescence Retardation Assay (CKX/Stress Test)

  • Explants: Detached wheat leaves (7-day old seedlings).

  • Method: Float leaf segments on water containing the derivative (dark incubation).

  • Readout: Measure Chlorophyll content (SPAD or extraction) after 4 days.

  • Logic: If the compound prevents yellowing but failed Step 1 (Callus), it is likely a specific CKX inhibitor or stress-signaling modulator (like ASES).

Visualization: Screening Workflow

ScreeningWorkflow cluster_0 Step 1: Agonism Screen cluster_1 Step 2: Mechanism Check Start Novel Urea Derivative CallusAssay Callus Bioassay (Tobacco/Arabidopsis) Start->CallusAssay Growth High Growth? CallusAssay->Growth Senescence Senescence Assay (Wheat Leaf) Growth->Senescence No Result_TDZ Class I: Potent Agonist (TDZ-like) Growth->Result_TDZ Yes Chloro Chlorophyll Retained? Senescence->Chloro Result_ASES Class II: Anti-Senescence (ASES-like) Chloro->Result_ASES Yes (No Callus) Result_CKX Class III: CKX Inhibitor (Requires confirmation) Chloro->Result_CKX Yes (Requires Enzyme Assay)

Caption: Figure 2. Screening logic to classify novel urea derivatives based on morphogenic vs. anti-senescence activity.

Future Perspectives

The future of plant tissue culture lies in chemical genetics . Instead of using TDZ as a "blunt instrument" that forces regeneration at the cost of genetic stability, researchers will increasingly use specific CKX inhibitors (like the BDPUs) to fine-tune endogenous hormone levels. This approach promises to unlock recalcitrant woody species and reduce the epigenetic noise in CRISPR-edited regenerants.

References

  • Murvanidze, N., et al. (2022).[3] New diphenylurea-derived cytokinin oxidase/dehydrogenase inhibitors for plant tissue culture. Acta Horticulturae. Link

  • Nisler, J., et al. (2018). New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism. Frontiers in Plant Science. Link

  • Ricci, A., et al. (2009).[7] Urea derivatives on the move: Cytokinin-like activity and adventitious rooting enhancement depend on chemical structure.[7] Plant Biology. Link

  • Podlešáková, K., et al. (2024). Cytokinin oxidase/dehydrogenase inhibitors: progress towards agricultural practice. Journal of Experimental Botany. Link

  • BenchChem Protocols. (2025). Preparation of Thidiazuron (TDZ) Stock Solution with Sodium Hydroxide (NaOH). Link

Sources

Foundational

Chemical Identity and Functional Profiling of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea

Executive Summary & Chemical Identity 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea represents a privileged scaffold in medicinal chemistry, specifically within the class of diaryl ureas . This structural motif is critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea represents a privileged scaffold in medicinal chemistry, specifically within the class of diaryl ureas . This structural motif is critical in the design of inhibitors for Soluble Epoxide Hydrolase (sEH) and Type II Kinase Inhibitors (e.g., RAF kinases). The presence of the ortho-trifluoromethyl (


-CF

) group introduces unique steric and electronic properties that differentiate it from its meta- and para- substituted analogs (often used as herbicides like Fluometuron).

This guide details the physicochemical identity, synthesis, and biological mechanism of this compound, positioning it as a chemical probe for stabilizing epoxyeicosatrienoic acids (EETs) and modulating inflammatory pathways.

Physicochemical Data Table
PropertyValue / Descriptor
IUPAC Name 1-phenyl-3-[2-(trifluoromethyl)phenyl]urea
Common Name

-phenyl-

-[2-(trifluoromethyl)phenyl]urea
Molecular Formula C

H

F

N

O
Molecular Weight 280.25 g/mol
SMILES FC(F)(F)c1ccccc1NC(=O)Nc2ccccc2
InChI InChI=1S/C14H11F3N2O/c15-14(16,17)12-8-4-5-9-13(12)19-11(20)18-10-6-2-1-3-7-10/h1-9H,(H2,18,19,20)
InChIKey ZFSXZJXLKAJIGS-UHFFFAOYSA-N (Predicted)
LogP (Calc) ~3.8 (High Lipophilicity due to CF

)
H-Bond Donors 2 (Urea NH groups)
H-Bond Acceptors 1 (Urea Carbonyl)

Synthesis & Characterization

The synthesis of 1-phenyl-3-[2-(trifluoromethyl)phenyl]urea follows a robust isocyanate coupling pathway. This method is preferred over phosgene-based routes due to higher atom economy and safety profiles in bench-scale synthesis.

Reaction Mechanism

The nucleophilic amine of 2-(trifluoromethyl)aniline attacks the electrophilic carbon of phenyl isocyanate . The


-CF

group on the aniline creates steric hindrance, requiring optimized solvent conditions to ensure complete conversion.

Synthesis Reactant1 Phenyl Isocyanate (Electrophile) TS Tetrahedral Intermediate Reactant1->TS Nucleophilic Attack Reactant2 2-(Trifluoromethyl)aniline (Nucleophile) Reactant2->TS Product 1-Phenyl-3-[2-(trifluoromethyl) phenyl]urea TS->Product Proton Transfer

Figure 1: Synthetic pathway via isocyanate coupling. The reaction is typically driven by the high electrophilicity of the isocyanate carbon.

Experimental Protocol: Bench-Scale Synthesis

Objective: Synthesis of 1.0 g of target urea.

  • Reagents:

    • Phenyl isocyanate (1.0 eq, 119.12 g/mol )

    • 2-(Trifluoromethyl)aniline (1.0 eq, 161.13 g/mol )

    • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Procedure:

    • Step 1: Dissolve 2-(trifluoromethyl)aniline (6.2 mmol, ~1.0 g) in 10 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

    • Step 2: Cool the solution to 0°C using an ice bath to control the exotherm.

    • Step 3: Dropwise add phenyl isocyanate (6.2 mmol, ~0.74 g) dissolved in 2 mL DCM.

    • Step 4: Allow the reaction to warm to room temperature and stir for 4–12 hours. A white precipitate (the urea) typically forms.

    • Step 5 (Workup): Filter the precipitate. Wash the filter cake with cold hexanes (2 x 10 mL) to remove unreacted isocyanate.

    • Step 6 (Purification): Recrystallize from hot Ethanol/Water (9:1) if necessary to remove trace aniline.

  • Validation:

    • TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Product

      
       ~0.4–0.5.
      
    • 1H NMR (DMSO-d6): Look for two singlets (or broad singlets) between

      
       8.5–9.5 ppm corresponding to the urea -NH- protons. The aromatic region will show a distinct multiplet pattern due to the asymmetric substitution.
      

Biological Mechanism: The "Urea Switch"

The primary biological utility of this scaffold is the inhibition of Soluble Epoxide Hydrolase (sEH) .

Mechanism of Action (sEH Inhibition)

sEH hydrolyzes anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into inactive diols (DHETs). Inhibiting sEH stabilizes EETs, reducing hypertension and inflammation.

  • Pharmacophore: The 1,3-disubstituted urea is a "Transition State Mimic."

  • Binding Mode:

    • The Catalytic Triad: The urea carbonyl oxygen accepts a hydrogen bond, but more importantly, the two urea NH protons act as hydrogen bond donors to the aspartic acid residue (Asp335 in human sEH) in the enzyme's catalytic tunnel.

    • Hydrophobic Pocket: The 2-(trifluoromethyl)phenyl group is highly lipophilic.[1] It occupies the large hydrophobic pocket of the enzyme (L-pocket), displacing water and increasing binding affinity through entropy-driven hydrophobic collapse.

    • Steric Twist: The ortho-substitution forces the phenyl ring out of planarity with the urea bridge, often improving selectivity by fitting into restricted pockets that flat analogs cannot access.

Mechanism cluster_binding Active Site Binding Event EETs Epoxyeicosatrienoic Acids (Anti-inflammatory) DHETs Dihydroxy-EETs (Inactive/Pro-inflammatory) EETs->DHETs Hydrolysis by sEH sEH Soluble Epoxide Hydrolase (Enzyme) sEH->EETs Stabilization Inhibitor 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea Inhibitor->sEH Competitive Inhibition Asp335 Asp335 Residue Inhibitor->Asp335 H-Bond Donor (NH) HydroPocket Hydrophobic Pocket Inhibitor->HydroPocket CF3 Interaction

Figure 2: Mechanism of sEH inhibition. The urea scaffold mimics the transition state of epoxide hydrolysis, blocking the enzyme.

Functional Profiling Protocols

Protocol A: IC50 Determination (Fluorescent Assay)

To validate the potency of the synthesized urea against sEH.

  • Assay Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

  • Substrate: PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate). This substrate becomes fluorescent upon hydrolysis.

  • Procedure:

    • Prepare serial dilutions of the urea inhibitor in DMSO (Final DMSO < 1%).

    • Incubate recombinant human sEH (1 nM final) with inhibitor for 5 minutes at 30°C.

    • Add PHOME substrate (50 µM final).

    • Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) for 10–30 minutes.

  • Data Analysis: Plot the rate of hydrolysis (slope) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC

    
    .
    
Protocol B: Solubility & Stability Check

The ortho-CF


 group can impact solubility.
  • Method: Shake-flask method in Phosphate Buffered Saline (pH 7.4) for 24 hours. Analyze supernatant by HPLC-UV.

  • Expectation: Low aqueous solubility (< 50 µM) is typical for diaryl ureas. For biological assays, formulation with cyclodextrins or PEG400 is recommended.

References

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333.

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry, 55(5), 1789-1808.

  • PubChem Compound Summary. "1-phenyl-3-[2-(trifluoromethyl)phenyl]urea." National Center for Biotechnology Information.

  • Gomez, G. A., et al. (2006). "Structure-activity relationships of urea-based soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(20), 5262-5266.

Sources

Exploratory

Mechanism of Action of Phenylurea Plant Growth Regulators: A Technical Guide

Executive Summary: The "Dual-Lock" Potency Phenylurea plant growth regulators (PGRs), most notably Thidiazuron (TDZ) and Forchlorfenuron (CPPU) , represent a class of synthetic cytokinins that exhibit biological activity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Dual-Lock" Potency

Phenylurea plant growth regulators (PGRs), most notably Thidiazuron (TDZ) and Forchlorfenuron (CPPU) , represent a class of synthetic cytokinins that exhibit biological activity often exceeding that of naturally occurring adenine-type cytokinins (e.g., Zeatin, Kinetin).

For researchers and drug developers, understanding the efficacy of phenylureas requires looking beyond simple receptor agonism. This guide posits that their hyper-potency stems from a "Dual-Lock" mechanism :

  • Direct Agonism: High-affinity binding to histidine kinase receptors (AHK3, CRE1/AHK4).

  • Metabolic Gating: Competitive inhibition of Cytokinin Oxidase/Dehydrogenase (CKX) , the enzyme responsible for degrading endogenous cytokinins.

This synergistic action creates a "cytokinin burst," simultaneously activating signaling pathways and preventing the breakdown of the plant's natural hormonal reserves.

Molecular Mechanism of Action

Primary Pathway: Histidine Kinase Receptor Agonism

Unlike auxins which rely on transport-mediated gradients, phenylureas act directly on membrane-bound sensor histidine kinases.

  • Target Receptors: The primary targets are the Arabidopsis Histidine Kinases (AHK3 and CRE1/AHK4 ).[1]

  • Binding Kinetics: TDZ and CPPU bind to the ligand-binding domain (CHASE domain) of these receptors. Structural studies reveal that despite lacking the adenine ring found in natural cytokinins, the planar phenylurea structure mimics the N6-substituted adenine moiety, fitting into the hydrophobic pocket of the receptor [1, 2].

  • Signal Transduction: Upon binding, the receptor undergoes autophosphorylation on a conserved histidine residue. This phosphate group is transferred to a Histidine Phosphotransfer protein (AHP ), which translocates to the nucleus and phosphorylates Type-B Response Regulators (ARRs ). These transcription factors then drive the expression of cytokinin-responsive genes (e.g., cell division, shoot organogenesis).

Secondary Pathway: CKX Enzyme Inhibition (The Persistence Factor)

This is the critical differentiator for phenylureas. Adenine-type cytokinins are rapidly degraded by CKX enzymes, which cleave the N6-side chain.[2][3]

  • Mechanism: Phenylureas act as competitive inhibitors of CKX.[1] They bind to the active site of the enzyme but are resistant to oxidative cleavage due to the stability of the urea bridge [3].

  • Physiological Consequence: By occupying the CKX active site, TDZ prevents the degradation of endogenous cytokinins (like zeatin). This results in a localized accumulation of natural cytokinins, effectively amplifying the hormonal signal far beyond what the exogenous application alone would suggest [4].

Visualization of Signaling & Mechanism

Diagram 1: The Dual-Lock Mechanism

This diagram illustrates how Phenylureas (TDZ) amplify growth signals through two distinct pathways: direct receptor binding and inhibition of the degradation enzyme CKX.

DualMechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TDZ Phenylurea (TDZ/CPPU) AHK Cytokinin Receptor (AHK3 / CRE1) TDZ->AHK High Affinity Binding CKX Enzyme: CKX (Cytokinin Dehydrogenase) TDZ->CKX COMPETITIVE INHIBITION (Blocks Active Site) EndoCK Endogenous Cytokinin (Zeatin) EndoCK->AHK Binding EndoCK->CKX Substrate Entry Signal Signal Transduction (His-Asp Phosphorelay) AHK->Signal Phosphorelay Initiation CKX->EndoCK Preservation of Endogenous Levels Degradation Degradation Products (Inactive) CKX->Degradation Oxidative Cleavage

Caption: TDZ acts as both a direct receptor agonist and a competitive inhibitor of CKX, preserving endogenous zeatin.

Structure-Activity Relationship (SAR)

For drug development professionals synthesizing novel analogs, the following SAR rules are established [5, 6]:

Structural FeatureRequirementEffect on Potency
Urea Bridge EssentialThe -NH-CO-NH- linkage is critical for receptor alignment. Replacement with thiourea (-NH-CS-NH-) often reduces activity.
Phenyl Ring EssentialMust be unsubstituted or substituted at the meta or para position. Ortho substitution often causes steric hindrance.
Heterocyclic Ring CriticalHigh potency requires a heteroaromatic ring (e.g., thiadiazole in TDZ, pyridine in CPPU) at the N1 position.
Planarity High ImportanceThe molecule must adopt a planar conformation to fit the narrow hydrophobic cleft of the AHK receptor and the CKX active site.
Lipophilicity ModerateEnhanced lipophilicity aids in membrane penetration but excessive hydrophobicity can lead to sequestration in cell walls.

Experimental Protocols

Protocol 1: Cytokinin Oxidase (CKX) Inhibition Assay

Objective: To quantify the ability of a phenylurea candidate to inhibit the degradation of natural cytokinins.[4] This confirms the "Metabolic Gating" mechanism.

Reagents:

  • Enzyme Source: Recombinant AtCKX2 (Arabidopsis) or ZmCKX1 (Maize) expressed in P. pastoris or E. coli.

  • Substrate: [2-3H]Isopentenyladenine ([3H]iP) or unlabeled iP.

  • Buffer: 75 mM Imidazole-HCl (pH 6.5).

  • Electron Acceptor: 2,6-Dichlorophenolindophenol (DCPIP) (for colorimetric) or none (for radiolabeled).

Workflow:

  • Preparation: Dilute the phenylurea candidate in DMSO to create a concentration gradient (0.1 nM to 100 µM).

  • Incubation: Mix 10 µL of enzyme extract with 10 µL of candidate solution in 80 µL of Imidazole buffer. Incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Reaction Start: Add 50 µL of substrate ([3H]iP, final conc. 5 µM).

  • Kinetics: Incubate at 37°C for 30–60 minutes.

  • Termination: Stop reaction by adding 20 µL of 40% TCA (Trichloroacetic acid) or by boiling.

  • Separation: Separate the substrate (iP) from the product (Adenine) using HPLC or Schiff base precipitation if using radiolabels.

  • Quantification: Measure radioactivity (CPM) of the product.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine the IC50 value.

    • Validation Criteria: A valid competitive inhibitor (like CPPU) should show an IC50 in the low micromolar or nanomolar range.

Protocol 2: AHK3/CRE1 Receptor Binding Assay

Objective: To determine binding affinity (Kd) to specific receptors.[5][6]

Workflow:

  • Host System: Use E. coli strains (e.g., KMI001) expressing Arabidopsis AHK3 or CRE1 receptors.

  • Ligand: Tritiated trans-zeatin ([3H]tZ) as the radioligand.

  • Competition: Incubate bacterial membrane fractions with [3H]tZ (2 nM) and increasing concentrations of the phenylurea competitor.

  • Filtration: Filter through glass fiber filters (GF/B) to trap membrane-bound ligand.

  • Analysis: Scatchard plot analysis to determine the dissociation constant (Kd) and inhibition constant (Ki).

    • Reference Value: TDZ typically exhibits a Ki of ~1–5 nM for AHK3 [1].

Data Summary: Phenylurea vs. Adenine Cytokinins

ParameterThidiazuron (TDZ)Zeatin (Natural)Kinetin (Synthetic Adenine)
Chemical Class PhenylureaPurine (Adenine)Purine (Adenine)
Receptor Affinity (Kd) High (~1-5 nM)High (~1-2 nM)Moderate (~10-50 nM)
CKX Susceptibility Resistant (Inhibitor) Highly SusceptibleSusceptible
CKX Inhibition Yes (Competitive) No (Substrate)No (Substrate)
Stability High (Persistent)Low (Rapid Turnover)Moderate
Primary Utility Woody plant regeneration, recalcitrant speciesGeneral tissue cultureGeneral tissue culture

References

  • Yamada, H., et al. (2001). The cytokinin receptor CRE1 binding assay. Bioscience, Biotechnology, and Biochemistry . Link

  • Spíchal, L., et al. (2004).[6] Two cytokinin receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, differ in their ligand specificity in a bacterial assay. Plant and Cell Physiology . Link

  • Kopečný, D., et al. (2010). Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: a structural study. Biochimie . Link

  • Mok, M.C., et al. (1982). Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems. HortScience . Link

  • Nisler, J. (2018). New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism. Frontiers in Plant Science . Link

  • BenchChem Technical Support . (2025). A Comparative Analysis of Phenylurea-Type Cytokinins: A Guide for Researchers. BenchChem . Link

Sources

Protocols & Analytical Methods

Method

Optimized Preparation and Management of Phenylurea Cytokinins (TDZ, CPPU) in Plant Tissue Culture

Executive Summary Phenylurea derivatives, primarily Thidiazuron (TDZ) and Forchlorfenuron (CPPU) , represent a class of high-potency plant growth regulators (PGRs) distinct from adenine-based cytokinins (e.g., Zeatin, BA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylurea derivatives, primarily Thidiazuron (TDZ) and Forchlorfenuron (CPPU) , represent a class of high-potency plant growth regulators (PGRs) distinct from adenine-based cytokinins (e.g., Zeatin, BAP). Unlike purine cytokinins, phenylureas are chemically stable and resistant to enzymatic degradation by cytokinin oxidase/dehydrogenase (CKX).

While this stability drives rapid shoot regeneration and somatic embryogenesis—often in recalcitrant species—it presents unique challenges in stock preparation and downstream culture management. This guide provides a standardized, self-validating protocol for preparing phenylurea stocks, managing their solubility issues, and mitigating the physiological "carry-over" effects associated with their use.

Scientific Mechanism & Rationale

To prepare these solutions correctly, one must understand their behavior in vitro.

Mechanism of Action: The "Super-Cytokinin" Effect

Phenylureas do not merely mimic cytokinins; they fundamentally alter the plant's hormonal economy.

  • Receptor Binding: They bind to histidine kinase (HK) receptors (e.g., CRE1/AHK4) with high affinity.

  • Enzyme Inhibition (Critical): Unlike Zeatin, TDZ inhibits Cytokinin Oxidase (CKX) . This prevents the breakdown of the plant's endogenous cytokinins, leading to a massive accumulation of intracellular cytokinin signals.

  • Stability: They are not substrates for CKX, meaning they persist in tissue long after the explant is moved to hormone-free media (the "carry-over effect").

Solubility Challenges

TDZ and CPPU are hydrophobic and sparingly soluble in water.

  • Direct Water Dissolution: Impossible. Result is a suspension that causes uneven dosing.

  • Alkaline Dissolution (NaOH/KOH): Effective, but shifts pH. Requires careful buffering if the stock volume added to media is large.

  • Organic Solvent (DMSO): The preferred method for high-concentration stocks (10 mg/mL+). DMSO is non-ionic and does not alter media pH, but high final concentrations (>0.1%) can be phytotoxic.

Visualization: Mechanism & Workflow

Figure 1: Phenylurea Mechanism of Action

This diagram illustrates how TDZ amplifies signaling by both binding receptors and inhibiting the degradation enzyme CKX.

Phenylurea_Mechanism cluster_cell Plant Cell Cytoplasm Endo_CK Endogenous Cytokinins CKX Cytokinin Oxidase (CKX Enzyme) Endo_CK->CKX Substrate for Receptor HK Receptor (AHK4/CRE1) Endo_CK->Receptor Activates Degradation Inactive Metabolites CKX->Degradation Degrades Response Cell Division & Shoot Regeneration Receptor->Response Signal Transduction TDZ Exogenous TDZ (Phenylurea) TDZ->CKX INHIBITS TDZ->Receptor Strong Activation

Caption: TDZ acts as a dual-action agonist: it directly activates receptors and inhibits CKX, preventing endogenous cytokinin breakdown.

Master Protocol: Thidiazuron (TDZ) Stock Preparation[1][2]

Target Concentration: 1 mg/mL (approx. 4.54 mM) Storage Stability: 6–12 months at -20°C.

Method A: The DMSO Method (Gold Standard)

Recommended for critical experiments to avoid pH fluctuations.

Materials:

  • Thidiazuron powder (High Purity >98%)[1]

  • Dimethyl Sulfoxide (DMSO), tissue culture grade

  • Double-distilled Water (ddH₂O)

  • 0.22 µm Syringe Filter (Nylon or PTFE - DMSO compatible)

Step-by-Step:

  • Weighing: Accurately weigh 100 mg of TDZ powder.

  • Primary Solubilization: Transfer powder to a 100 mL volumetric flask. Add 2.0 to 5.0 mL of DMSO. Swirl gently until the solution is perfectly clear.

    • Note: If the solution remains cloudy, add DMSO in 0.5 mL increments. Do not exceed 10 mL total DMSO.

  • Dilution: Slowly add ddH₂O to the flask while swirling.

    • Critical: Add water dropwise initially.[2] Rapid addition can cause the hydrophobic TDZ to precipitate out of the DMSO phase.

    • Bring volume up to 100 mL with ddH₂O.[3][2][4]

  • Sterilization: Draw solution into a syringe and pass through a 0.22 µm filter into a sterile, light-protected (amber) bottle.

  • Storage: Aliquot into 1.5 mL Eppendorf tubes. Store at -20°C .

Method B: The KOH/NaOH Method (Alternative)

Use if DMSO toxicity is a specific concern for your cell line.

  • Weighing: Weigh 100 mg of TDZ.

  • Solubilization: Dissolve in 2–5 mL of 1N NaOH (or 1N KOH). Vortex until clear.

  • Dilution: Bring volume to 100 mL with ddH₂O.

  • pH Check: Verify pH. It will be alkaline. Do not adjust pH of the stock. The small volume added to media (e.g., 10 µL per liter) is usually buffered by the media, but verify media pH after addition.

  • Sterilization: Filter sterilize (0.22 µm). Do not autoclave alkaline stocks as this may degrade the plastic or compound over time.

Protocol: CPPU (Forchlorfenuron) Stock Preparation

Target Concentration: 1 mg/mL (approx. 4.03 mM)

Materials:

  • CPPU Powder[2]

  • Ethanol (95-100%) OR 1N NaOH

Step-by-Step:

  • Weighing: Weigh 50 mg of CPPU.

  • Solubilization: Dissolve in 2–3 mL of Ethanol (preferred) or 1N NaOH.

    • Note: Ethanol is preferred for CPPU as it evaporates or is metabolized at low levels.

  • Dilution: Bring volume to 50 mL with ddH₂O.

    • Precipitation Alert: If using ethanol, add water very slowly. If a milky precipitate forms, add a few more drops of ethanol until clear, then continue with water.

  • Sterilization: Filter sterilize (0.22 µm). Store at -20°C.

Experimental Application & Data

Dosage & Conversion Table

Phenylureas are potent. Standard BAP/Kinetin concentrations (1.0 - 2.0 mg/L) are often toxic or cause fasciation if used with TDZ. Use the table below for conversion.

CompoundMolecular Weight1 µM EquivalentTypical Working RangeSolubility Limit (Water)
TDZ 220.25 g/mol 0.22 mg/L0.01 – 5.0 µM< 0.05 mg/mL
CPPU 247.68 g/mol 0.25 mg/L0.1 – 10.0 µM< 0.1 mg/mL
Zeatin 219.25 g/mol 0.22 mg/L1.0 – 30.0 µMModerate
Media Integration Protocol

To ensure maximum activity and prevent heat degradation (though TDZ is thermostable, best practice dictates filtration).

  • Autoclave Media: Prepare basal media (MS, WPM, etc.) with agar. Autoclave at 121°C, 15 psi, 20 min.

  • Cooling: Allow media to cool to 55°C (touchable with gloved hand).

  • Addition: Add the calculated volume of Sterile TDZ/CPPU Stock.

    • Example: To make 1 Liter of media at 1 µM TDZ:

    • 1 µM TDZ = 0.22 mg/L.

    • Stock is 1 mg/mL.[4][5]

    • Add 220 µL of Stock per Liter of media.

  • Dispensing: Swirl gently to mix (avoid bubbles) and pour into plates/tubes.

Troubleshooting & Quality Control

Figure 2: Preparation & QC Workflow

Decision tree for ensuring stock solution integrity.

Stock_Prep_Workflow Start Start: Weigh Compound Solvent_Choice Choose Solvent Start->Solvent_Choice DMSO DMSO (Preferred) Non-ionic, Stable Solvent_Choice->DMSO NaOH 1N NaOH/KOH pH Shift Risk Solvent_Choice->NaOH Dissolve Dissolve in minimal vol (2-5% of final vol) DMSO->Dissolve NaOH->Dissolve Dilute Add ddH2O Dropwise (Watch for precip!) Dissolve->Dilute Check_Clear Is Solution Clear? Dilute->Check_Clear Sonication Sonicate / Warm (37°C) Check_Clear->Sonication No (Cloudy) Filter Filter Sterilize (0.22µm) Check_Clear->Filter Yes Sonication->Check_Clear Store Store -20°C (Amber) Filter->Store

Caption: Step-by-step decision tree for solubilizing hydrophobic cytokinins.

Common Issues
  • Precipitation in Media: If crystals form when adding stock to media, your stock was likely too concentrated or the media was too cool. Solution: Warm the media slightly or use a more dilute stock.[4]

  • Fasciation (Thick, deformed shoots): Caused by TDZ overdose or carry-over. Solution: Reduce concentration by 10-fold. Move explants to hormone-free media earlier than usual (e.g., after 2 weeks instead of 4).

  • Vitrification (Hyperhydricity): Common with high cytokinins. Solution: Increase agar concentration (0.8% to 1.0%) or improve vessel aeration.

References

  • Huetteman, C. A., & Preece, J. E. (1993). Thidiazuron: a potent cytokinin for woody plant tissue culture.[6][7] Plant Cell, Tissue and Organ Culture, 33, 105-119.[6][7][8]

  • Mok, M. C., et al. (1982). Cytokinin activity of N-phenyl-N'-1,2,3-thiadiazol-5-ylurea (thidiazuron). Phytochemistry, 21(7), 1509-1511.

  • BenchChem. Application Notes and Protocols for Thidiazuron (TDZ) in Woody Plant Micropropagation.

  • PhytoTechnology Laboratories. Plant Growth Regulator Preparation and Storage.

  • Cayman Chemical. Thidiazuron Product Information & Solubility Data.

Sources

Application

Application Note: Synthesis of 1-Phenyl-3-(2-(trifluoromethyl)phenyl)urea

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1-phenyl-3-(2-(trifluoromethyl)phenyl)urea . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a structu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1-phenyl-3-(2-(trifluoromethyl)phenyl)urea . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a structural core for various kinase inhibitors (e.g., Sorafenib analogs) and soluble epoxide hydrolase (sEH) inhibitors.

[1][2][3]

Abstract & Strategic Context

The formation of N,N'-diarylureas via the reaction of anilines with aryl isocyanates is a fundamental transformation in drug discovery. However, the reaction of 2-(trifluoromethyl)aniline presents specific challenges compared to its meta- or para-substituted counterparts.[1] The ortho-trifluoromethyl (


) group exerts both a strong electron-withdrawing effect (reducing the nucleophilicity of the amine) and significant steric hindrance (impeding the approach to the isocyanate electrophile).[1]

This protocol outlines an optimized method using non-nucleophilic polar aprotic solvents and controlled thermal energy to overcome the deactivating effects of the ortho-substituent, ensuring high yield and purity without the formation of symmetrical urea byproducts.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the aniline nitrogen to the electrophilic carbon of the isocyanate. The ortho-


 group destabilizes the transition state, often requiring longer reaction times or elevated temperatures compared to unsubstituted aniline.

ReactionMechanism cluster_legend Key Factors Reactants Reactants 2-CF3-Aniline + Ph-N=C=O TS Transition State Nucleophilic Attack Reactants->TS Steric Hindrance (Ortho-CF3) Intermediate Zwitterionic Intermediate TS->Intermediate Bond Formation PT Proton Transfer Intermediate->PT Fast Product Product Diarylurea PT->Product Stable Urea Ortho-Effect NOTE: The 2-CF3 group slows kinetics requiring thermal activation.

Figure 1: Mechanistic pathway highlighting the critical impact of the ortho-trifluoromethyl group on reaction kinetics.[1]

Experimental Protocol

Materials & Reagents
ComponentRoleMW ( g/mol )Equiv.[2][3]Notes
2-(Trifluoromethyl)aniline Nucleophile161.131.0Limiting reagent.[1] Toxic.
Phenyl Isocyanate Electrophile119.121.1Slight excess ensures completion. Lachrymator.
Dichloromethane (DCM) Solvent--Anhydrous; Primary solvent.[1]
Hexane/Heptane Anti-solvent--Used for precipitation.[1]
Step-by-Step Methodology
Step 1: Preparation (Inert Atmosphere)
  • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon. Note: Isocyanates react vigorously with atmospheric moisture to form symmetrical ureas. An inert atmosphere is critical.
    
Step 2: Dissolution
  • Add 2-(trifluoromethyl)aniline (1.0 g, 6.2 mmol) to the flask.

  • Dissolve in anhydrous DCM (15 mL).

    • Optimization Note: If the reaction is slow, THF (Tetrahydrofuran) can be used as an alternative solvent allowing for higher reflux temperatures (66°C) compared to DCM (40°C).

Step 3: Controlled Addition
  • Add Phenyl isocyanate (0.81 g, 0.74 mL, 6.8 mmol) dropwise via syringe over 5 minutes at Room Temperature (RT).

  • Observation: A mild exotherm may occur. Unlike highly reactive anilines, immediate precipitation may not occur due to the steric bulk of the

    
     group.
    
Step 4: Reaction & Monitoring
  • Stir the mixture at RT for 4–12 hours .

  • TLC Monitoring: Use Hexane:Ethyl Acetate (3:1).[4] The isocyanate spot will be high Rf; the aniline spot will be distinct. The urea product typically appears as a lower Rf spot that may streak slightly.

  • Checkpoint: If starting material remains after 6 hours, attach a reflux condenser and heat to reflux (40°C) for 2 hours.

Step 5: Isolation & Purification
  • Scenario A (Precipitate Forms): If a white solid precipitates, filter the mixture through a sintered glass funnel. Wash the cake with cold DCM (

    
    ) followed by Hexane (
    
    
    
    ).
  • Scenario B (No Precipitate): If the solution remains clear:

    • Concentrate the solvent volume to ~5 mL under reduced pressure.

    • Slowly add Hexane (20 mL) while stirring to induce precipitation.

    • Filter the resulting solid.[5]

  • Recrystallization: For analytical purity, recrystallize from hot Ethanol or a Toluene/Heptane mixture.

Characterization Data

The following data validates the structural identity of 1-phenyl-3-(2-(trifluoromethyl)phenyl)urea.

TechniqueExpected Signal / ValueInterpretation
Appearance White crystalline solidHigh purity form.[1]
Melting Point 190°C – 205°C (Typical range)Sharp range indicates purity.

H NMR
(DMSO-

)

9.0–9.5 ppm (s, 1H, NH)
Urea protons (deshielded).

8.5–8.8 ppm (s, 1H, NH)
Second Urea proton.

7.0–8.0 ppm (m, 9H)
Aromatic protons. Look for distinct splitting of the 2-substituted ring.

F NMR

-60 to -65 ppm (s, 3F)
Characteristic singlet for

.
MS (ESI+)


Confirming molecular weight.

Workflow Diagram

Workflow Step1 1. Dissolve 2-CF3-Aniline in anhydrous DCM/THF Step2 2. Add Phenyl Isocyanate (Dropwise, Inert Atm) Step1->Step2 Step3 3. Reaction Phase Stir RT 4-12h or Reflux Step2->Step3 Decision Did precipitate form? Step3->Decision PathA Filter Solid Decision->PathA Yes PathB Concentrate & Add Hexane Decision->PathB No Final Recrystallize (EtOH) & Characterize (NMR/MP) PathA->Final PathB->Final

Figure 2: Operational workflow for the synthesis and isolation of the target urea.

Expert Insights & Troubleshooting

  • Steric Hindrance: The 2-position substituent rotates out of plane, making the amine nitrogen less accessible.[1] If yields are low (<50%), switch the solvent to Toluene and reflux at 110°C. High temperature overcomes the steric energy barrier.

  • Moisture Control: Phenyl isocyanate hydrolyzes to aniline, which then reacts with more isocyanate to form 1,3-diphenylurea (MP: 239°C). If your product melts >230°C, it is likely this impurity. Ensure all glassware is flame-dried.[1]

  • Safety: 2-(trifluoromethyl)aniline is a blood toxicant (methemoglobinemia risk).[1] Handle in a fume hood. Phenyl isocyanate is a potent sensitizer; avoid inhalation.

References

  • General Isocyanate Reactivity: The reactivity of ortho-substituted anilines with phenyl isocyanate. RSC Publishing. Available at: [Link]

  • Synthetic Protocol Grounding: Synthesis of Phenylurea Derivatives. ResearchGate.[4][6] Available at: [Link]

  • Analog Characterization (Sorafenib): Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea. MDPI. Available at: [Link]

Sources

Method

optimal concentration of phenylurea for callus induction

Application Note: Optimizing Phenylurea Cytokinins (TDZ & CPPU) for High-Efficiency Callus Induction Executive Summary This guide provides a technical framework for utilizing phenylurea derivatives—specifically Thidiazur...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Phenylurea Cytokinins (TDZ & CPPU) for High-Efficiency Callus Induction

Executive Summary

This guide provides a technical framework for utilizing phenylurea derivatives—specifically Thidiazuron (TDZ) and Forchlorfenuron (CPPU) —to induce callus in recalcitrant plant species. Unlike adenine-based cytokinins (e.g., Kinetin, BAP), phenylureas exhibit extreme stability and potency, often requiring concentrations 10–100x lower than traditional regulators. However, their potency comes with a risk of hyperhydricity and somatic variation. This protocol outlines a "Matrix Optimization" strategy to balance callus mass proliferation with regenerative competence.

Mechanism of Action: The "Dual-Lock" Effect

To optimize concentration, one must understand why phenylureas are potent. Unlike natural cytokinins, phenylureas are not substrates for Cytokinin Oxidase/Dehydrogenase (CKX) , the enzyme responsible for degrading cytokinins.[1]

Key Mechanistic Drivers:

  • Direct Activation: They bind with high affinity to cytokinin receptors (AHK3/AHK4).

  • Enzyme Inhibition: They act as non-competitive inhibitors of CKX, preventing the degradation of the plant's endogenous cytokinins.

  • Stress Induction: At higher concentrations, TDZ mimics mild stress, triggering somatic embryogenesis pathways.

Visualizing the Signaling Pathway

The following diagram illustrates how phenylureas bypass standard degradation loops, leading to rapid cell dedifferentiation (Callus).

Phenylurea_Mechanism TDZ Phenylurea (TDZ/CPPU) Receptor HK Receptors (AHK3/AHK4) TDZ->Receptor High Affinity Binding CKX Cytokinin Oxidase (CKX Enzyme) TDZ->CKX Inhibits RR Response Regulators (Type-B ARRs) Receptor->RR Phosphorelay EndoCK Endogenous Cytokinins CKX->EndoCK Degrades (Blocked) EndoCK->Receptor Accumulation GeneExp Cell Cycle Genes (CYCD3) RR->GeneExp Transcription Activation Callus Callus Induction & Dedifferentiation GeneExp->Callus Rapid Division

Caption: Phenylureas exert a dual effect: directly activating receptors and inhibiting the CKX enzyme, causing a surge in intracellular cytokinin levels.

Strategic Optimization: The Concentration Matrix

Do not use a single concentration. The "Optimal" concentration is a function of the Auxin:Cytokinin ratio .[2] Phenylureas are dominant; therefore, the auxin concentration must be adjusted to prevent necrosis.

Recommended Matrix Design (µM): Perform a 4x4 factorial experiment.

TDZ / CPPU (µM)0.0 µM (Control)0.5 µM (Low)2.5 µM (Med)5.0 µM (High)
Auxin (2,4-D)
0.0 µM No GrowthShoot InductionHyperhydricityNecrosis
2.0 µM RootingCompact CallusFriable Callus Embryogenic Callus
5.0 µM Callus (Slow)Fast Callus Nodular CallusFasciation
10.0 µM Rooty CallusHard CallusHard CallusToxicity
  • Target: For Friable Callus (ideal for suspensions), target the Mid-Auxin / Mid-Phenylurea zone.

  • Target: For Somatic Embryogenesis , target Low-Auxin / High-Phenylurea .

Detailed Protocol: Phenylurea-Mediated Induction

Reagents & Preparation
  • Stock Solution (1 mM):

    • TDZ (MW: 220.2 g/mol ): Dissolve 22 mg in 1 mL DMSO (or 1N NaOH).

    • CPPU (MW: 247.7 g/mol ): Dissolve 24.8 mg in 1 mL DMSO.

    • Bring volume to 100 mL with ddH₂O. Store at -20°C. Do not autoclave stock repeatedly.

  • Basal Media: Murashige & Skoog (MS) or Woody Plant Medium (WPM).[3][4]

Step-by-Step Methodology
  • Explant Preparation:

    • Excise young leaf, hypocotyl, or internode segments (0.5 – 1.0 cm).

    • Critical: Wound the explant slightly with a scalpel to enhance uptake.

  • Media Formulation:

    • Prepare Basal Media + 30 g/L Sucrose + 0.8% Agar.

    • Adjust pH to 5.75 ± 0.05.

    • Autoclave at 121°C for 20 mins.

    • Add Phenylureas: Add filter-sterilized TDZ/CPPU stock to the media after it cools to 55°C. (Note: TDZ is heat stable, but filter sterilization preserves maximum potency).

  • Induction Phase:

    • Inoculate explants horizontally.

    • Dark Incubation: Incubate in total darkness for 14–21 days. Phenylureas are light-sensitive in solution, and darkness promotes undifferentiated growth (callus).

    • Temperature: 25 ± 2°C.[4]

  • Subculture & Maintenance:

    • Transfer callus to fresh media every 21 days.

    • Warning: If callus appears "glassy" (hyperhydric), reduce TDZ concentration by 50% in the next subculture.

Experimental Workflow Diagram

Workflow Stock Stock Prep (DMSO Solubilization) Filter Filter Sterilization (0.22 µm) Stock->Filter Aseptic Media Media Formulation (Cool to 55°C) Inoculation Explant Inoculation (Wounded) Media->Inoculation Filter->Media Add to Cooled Media Dark Dark Incubation (14-21 Days) Inoculation->Dark Induction Obs Data Collection (FW/DW/Morphology) Dark->Obs Evaluation

Caption: Standardized workflow for thermosensitive phenylurea application.

Reference Data: Optimal Concentrations by Species

The following concentrations serve as validated starting points.

Plant GroupSpeciesExplantOptimal PhenylureaCo-RegulatorOutcome
Berry Fragaria vesca (Strawberry)Leaf2.27 µM TDZ 2.27 µM 2,4-D100% Callus Induction [1]
Berry Vaccinium spp. (Blueberry)Leaf8.0 µM CPPU (2 mg/L)1.0 µM 2-iP97% Callus Induction [2]
Woody Jatropha curcasHypocotyl4.5 µM TDZ (1 mg/L)4.5 µM KinetinRegeneration from Callus [3]
Tree Phoenix dactylifera (Date Palm)Inflorescence4.5 µM TDZ 20 µM PicloramEmbryogenic Callus [4]
Ornamental Hibiscus rosa-sinensisNodal2.5 µM CPPU 0.5 µM IBAShoot Proliferation [5]

Troubleshooting & Critical Controls

IssueCauseCorrective Action
Hyperhydricity (Vitrification) TDZ concentration > 5 µM or high humidity.Reduce TDZ to < 1 µM. Increase agar concentration to 1.0%. Vent culture vessels.
Necrosis (Browning) Phenolic oxidation due to high metabolic rate.Add Activated Charcoal (1-2 g/L) or PVP. Subculture frequently (every 14 days).
No Callus (Stasis) "Carry-over" effect or insufficient wounding.Ensure explants are wounded.[5] Combine with a strong auxin (2,4-D or Picloram).
Stunted Shoots Phenylurea inhibition of elongation.Transfer callus to a phenylurea-free medium containing GA3 (Gibberellic Acid) for elongation.

References

  • Use of Thidiazuron for High-Frequency Callus Induction and Organogenesis of Wild Strawberry (Fragaria vesca). MDPI. Available at: [Link]

  • High Efficiency Regeneration System from Blueberry Leaves and Stems. ResearchGate. Available at: [Link]

  • Efficient callus induction and indirect plant regeneration from various tissues of Jatropha curcas. CORE. Available at: [Link]

  • Optimization of Picloram and TDZ for callus formation and somatic embryogenesis in Date Palm. IJRTI. Available at: [Link]

  • Effects of 4-CPPU on in vitro multiplication and sustainable generation of Hibiscus rosa-sinensis. PubMed. Available at: [Link]

Sources

Application

Application Note: Solubilization Strategies for Trifluoromethyl Phenylurea (TFMPU) – Ethanol vs. NaOH

Executive Summary Trifluoromethyl phenylurea (TFMPU) and its structural derivatives are critical motifs in both agrochemical development (e.g., as primary metabolites of the herbicide fluometuron [1]) and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trifluoromethyl phenylurea (TFMPU) and its structural derivatives are critical motifs in both agrochemical development (e.g., as primary metabolites of the herbicide fluometuron [1]) and pharmaceutical drug discovery (e.g., as kinase inhibitor pharmacophores). Due to the highly lipophilic nature of the trifluoromethyl (–CF₃) group and the strong intermolecular hydrogen bonding of the urea backbone, TFMPU exhibits notoriously poor aqueous solubility (<0.1 g/100 mL at room temperature).

This application note provides a comprehensive, self-validating guide for dissolving TFMPU. It compares two distinct mechanistic approaches: non-ionic solvation in Ethanol (EtOH) and alkaline deprotonation in Sodium Hydroxide (NaOH) . By understanding the causality behind these solvent interactions, researchers can select the optimal protocol to preserve molecular integrity while meeting downstream assay requirements.

Mechanistic Causality: Solvation vs. Deprotonation

Choosing between ethanol and aqueous NaOH is not merely a matter of solubility limits; it fundamentally alters the chemical state of the molecule.

Ethanol (Neutral Solvation): Ethanol acts as an amphiphilic solvent. The hydroxyl group of ethanol disrupts the intermolecular hydrogen bonds between TFMPU molecules, while the ethyl chain engages in hydrophobic interactions with the lipophilic –CF₃-phenyl ring. This process maintains the molecule in its native, neutral state. As demonstrated in thermodynamic studies of urea derivatives, solubility in ethanol increases significantly with temperature [3], making it ideal for creating highly concentrated, chemically stable stock solutions for organic synthesis or neutral cell-based assays [4].

NaOH (Alkaline Deprotonation): Aqueous NaOH dissolves TFMPU via a chemical transformation. The strongly electron-withdrawing nature of the –CF₃ group increases the acidity of the adjacent urea nitrogen (the N-aryl proton). When exposed to a strong base like 0.1 M NaOH (pH ~13), this proton is removed, forming a highly water-soluble sodium salt. However, this method introduces a critical risk: base-catalyzed hydrolysis. Prolonged exposure to high pH can cleave the urea bond, degrading TFMPU into trifluoro-methylaniline (TFMA) and carbonate [1]. Therefore, NaOH dissolution must be tightly controlled temporally and thermally.

Solvation_Mechanism TFMPU Trifluoromethyl Phenylurea (Solid State) EtOH Ethanol (EtOH) Neutral Solvation TFMPU->EtOH Add EtOH NaOH NaOH (Aqueous) Alkaline Deprotonation TFMPU->NaOH Add NaOH Sol_EtOH Intact Molecule Solvated (H-Bonding & Lipophilic) EtOH->Sol_EtOH Non-ionic Dissolution Sol_NaOH Sodium Salt Formation (Water-Soluble Anion) NaOH->Sol_NaOH Deprotonation (pH > 11) Hydrolysis Risk: Hydrolysis to TFMA (Time/Temp Dependent) Sol_NaOH->Hydrolysis Prolonged Exposure

Figure 1: Mechanistic pathways of TFMPU dissolution in Ethanol vs. NaOH, highlighting the risk of hydrolysis.

Comparative Data Summary

To facilitate rapid decision-making, the quantitative and qualitative differences between the two solvent systems are summarized below.

Parameter100% Ethanol (EtOH)0.1 M Aqueous NaOH
Solvation Mechanism Hydrogen bonding & hydrophobic interactionDeprotonation (Sodium salt formation)
Chemical State Neutral / IntactAnionic (N-aryl deprotonated)
Typical Max Concentration ~50 - 100 mM (Temperature dependent)~20 - 50 mM
Chemical Stability High (Months at -20°C)Low to Moderate (Requires immediate use)
Primary Risk Precipitation upon cooling or aqueous dilutionHydrolysis to Trifluoromethylaniline (TFMA) [2]
Best For... Stock solutions, organic synthesis, neutral assaysHigh-concentration aqueous formulations

Experimental Workflows and Protocols

Protocol A: Non-Ionic Dissolution in Ethanol (EtOH)

Objective : Prepare a 50 mM chemically stable stock solution of TFMPU. Causality : Gentle heating reduces the dielectric constant of ethanol and increases kinetic energy, overcoming the lattice energy of the solid TFMPU without risking chemical degradation [3].

Step-by-Step Methodology :

  • Weighing : Accurately weigh 10.2 mg of TFMPU (assuming MW ~204.15 g/mol ) into a sterile, amber glass vial.

  • Solvent Addition : Add 1.0 mL of absolute ethanol (≥99.5% purity).

  • Agitation & Heating : Vortex the suspension for 30 seconds. If particulates remain, warm the vial in a water bath at 40°C for 5 minutes. Scientific Rationale: Heating enhances the solubility of urea derivatives in ethanol exponentially [4].

  • Cooling : Allow the solution to return to room temperature (20–25°C) gradually.

  • Self-Validation System : Store a 100 µL aliquot at 4°C for 2 hours. If precipitation occurs, the concentration exceeds the temperature-dependent solubility limit. Redissolve by warming and dilute the main stock to 25 mM to ensure stability during freeze-thaw cycles.

Protocol B: Alkaline Deprotonation in Aqueous NaOH

Objective : Prepare a 20 mM aqueous-compatible stock solution. Causality : Using 0.1 M NaOH ensures the pH is sufficiently above the pKa of the aryl-urea nitrogen to drive complete deprotonation, while minimizing the excess hydroxide that accelerates hydrolysis [1].

Step-by-Step Methodology :

  • Solvent Preparation : Prepare a fresh solution of 0.1 M NaOH in HPLC-grade water (pH ~13).

  • Weighing : Weigh 4.1 mg of TFMPU into a microcentrifuge tube.

  • Dissolution : Add 1.0 mL of the 0.1 M NaOH solution. Vortex vigorously for 1–2 minutes at room temperature. Do not heat. Heating alkaline urea solutions rapidly accelerates degradation into TFMA and carbon dioxide.

  • Neutralization (Optional but Recommended) : If the downstream assay requires physiological pH, immediately titrate the solution with 0.1 M HCl to pH 7.4. Note: Rapid precipitation may occur if the concentration exceeds the neutral aqueous solubility limit.

  • Self-Validation System : Analyze the solution via UV-Vis spectroscopy immediately after dissolution, and again after 4 hours. A shift in the absorption maximum (λmax) or the appearance of a new peak indicates hydrolysis of the urea bond to the corresponding aniline (TFMA). If degradation is detected, the stock must be prepared fresh immediately prior to use.

Workflow_Decision Start Select Solvent for TFMPU Q1 Primary Downstream Application? Start->Q1 OrgSynth Organic Synthesis / Cell Culture Stocks Q1->OrgSynth Requires Neutral pH or Non-aqueous AqForm High-Conc Aqueous Formulations Q1->AqForm Requires Aqueous Environment EtOH_Path Protocol A: 100% Ethanol (Stable, Neutral) OrgSynth->EtOH_Path NaOH_Path Protocol B: 0.1M NaOH (Aqueous, pH-sensitive) AqForm->NaOH_Path

Figure 2: Decision tree for selecting the optimal TFMPU solubilization protocol based on downstream application needs.

References

  • USDA Agricultural Research Service. Degradation and Sorption of Fluometuron and Metabolites in Conservation Tillage Soils. (Details the sequential degradation of fluometuron to trifluoromethyl phenylurea (TFMPU) and trifluoro-methylaniline (TFMA)). 1

  • ResearchGate. Oxidative degradation and mineralization of the phenylurea herbicide fluometuron in aqueous media by the electro-Fenton process. (Discusses the chemical stability and degradation pathways of phenylureas in aqueous media). 2

  • Jinjiang Melamine. Urea Solubility in Ethanol: A Complete Guide. (Analyzes the temperature-dependent solubility of urea backbones in ethanol and polar solvents). 3

  • SciELO. Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. (Provides thermodynamic data and empirical models for urea dissolution in ethanol). 4

Sources

Method

Application Notes and Protocols for Micropropagation Using Synthetic Urea-Type Cytokinins

For Researchers, Scientists, and Drug Development Professionals Abstract Synthetic urea-type cytokinins, such as Thidiazuron (TDZ) and Forchlorfenuron (CPPU), have emerged as highly potent plant growth regulators for in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic urea-type cytokinins, such as Thidiazuron (TDZ) and Forchlorfenuron (CPPU), have emerged as highly potent plant growth regulators for in vitro plant propagation. Their unique chemical structures and mechanisms of action often surpass the efficacy of traditional adenine-based cytokinins, particularly in recalcitrant species.[1][2][3] This guide provides a comprehensive overview of the principles and protocols for utilizing these synthetic compounds in micropropagation. We delve into the molecular mechanisms underpinning their activity, offer detailed step-by-step protocols for their application, and provide troubleshooting strategies for common challenges. The information presented herein is intended to equip researchers with the foundational knowledge and practical tools to optimize micropropagation systems for a wide range of plant species.

Part 1: Understanding Synthetic Urea-Type Cytokinins

Cytokinins are a class of plant hormones that are central to the regulation of cell division and differentiation in plant tissues.[4] While naturally occurring cytokinins are adenine derivatives, a class of synthetic compounds with a phenylurea structure has demonstrated potent cytokinin-like activity.[4][5] The two most prominent members of this class used in plant tissue culture are Thidiazuron (TDZ) and Forchlorfenuron (CPPU).

Thidiazuron (TDZ)

TDZ (N-phenyl-N'-1,2,3-thiadiazol-5-ylurea) is a highly effective plant growth regulator renowned for its ability to induce a broad spectrum of morphogenic responses, including axillary shoot proliferation, adventitious shoot organogenesis, and somatic embryogenesis, even in species that are unresponsive to other cytokinins.[1][2] Its potency often allows for its use at much lower concentrations compared to adenine-type cytokinins.[6]

Mechanism of Action: The precise mechanism of TDZ is multifaceted and not yet fully elucidated.[7][8] However, it is understood to influence endogenous plant hormone levels, exhibiting both cytokinin and, in some cases, auxin-like effects.[1][7][8] TDZ is believed to activate cytokinin receptors and can also inhibit cytokinin oxidase/dehydrogenase (CKX), the primary enzyme responsible for cytokinin degradation, leading to the accumulation of endogenous cytokinins.[9][10] Furthermore, TDZ can modulate auxin and ethylene signaling pathways, highlighting a complex crosstalk between different hormonal signals.[9]

Forchlorfenuron (CPPU)

CPPU (N-(2-Chloro-4-pyridyl)-N'-phenylurea), also known as forchlorfenuron, is another potent synthetic cytokinin.[11] It is particularly effective in promoting cell division, shoot proliferation, and somatic embryogenesis.[11]

Mechanism of Action: The primary mode of action for CPPU is the potent inhibition of cytokinin oxidase/dehydrogenase (CKO), which leads to an increase in the endogenous levels of active cytokinins.[11] This inhibition of cytokinin degradation enhances cell division and growth.[11] CPPU often exhibits synergistic effects when used in combination with auxins, allowing for precise control over morphogenic outcomes.[11]

Advantages and Disadvantages of Urea-Type Cytokinins
FeatureAdvantagesDisadvantages
Potency Highly effective at low concentrations, often surpassing adenine-type cytokinins.[1][3]High potency can lead to morphological abnormalities like shoot fasciation and hyperhydricity if not optimized.[2][10][12]
Recalcitrant Species Effective in inducing regeneration in species that are difficult to propagate using traditional methods.[2][6]Some species or genotypes may still exhibit recalcitrance.[1]
Morphogenic Response Can induce a wide range of responses, from shoot proliferation to somatic embryogenesis.[2]Can inhibit shoot elongation, requiring a two-step culture process for normal plantlet development.[1][13]
Stability More resistant to enzymatic degradation in plant tissues compared to some natural cytokinins.[13]Prolonged exposure can be toxic or lead to undesirable callus formation.[10]

Part 2: Detailed Micropropagation Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for micropropagation using synthetic urea-type cytokinins.

G cluster_prep Phase 1: Preparation cluster_culture Phase 2: In Vitro Culture cluster_acclimatization Phase 3: Acclimatization explant Explant Selection & Sterilization initiation Culture Initiation (TDZ or CPPU) explant->initiation media Media Preparation media->initiation multiplication Shoot Multiplication initiation->multiplication elongation Shoot Elongation (Reduced/No Cytokinin) multiplication->elongation rooting Rooting (Auxin Treatment) elongation->rooting acclimatize Acclimatization to Ex Vitro Conditions rooting->acclimatize

A general workflow for micropropagation.
Protocol 1: Micropropagation using Thidiazuron (TDZ)

This protocol provides a general framework for inducing shoot proliferation using TDZ. The optimal TDZ concentration is highly species-dependent and should be determined empirically.

1. Media Preparation:

  • Prepare a basal salt medium such as Murashige and Skoog (MS) or Woody Plant Medium (WPM).[1]

  • Add sucrose (2-3% w/v) and a standard vitamin mix.

  • Supplement with TDZ. A starting concentration range of 0.1 to 5.0 µM is recommended for axillary shoot proliferation, while 1.0 to 10.0 µM may be more suitable for adventitious shoot formation.[1]

  • Adjust the pH of the medium to 5.7-5.8 before adding a gelling agent (e.g., agar).[1]

  • Autoclave the medium at 121°C for 15-20 minutes.[1]

2. Explant Preparation and Sterilization:

  • Select healthy, juvenile explants such as nodal segments, leaf sections, or shoot tips.

  • Wash the explants thoroughly under running tap water.

  • Surface sterilize using a two-step procedure: 70% ethanol for 30-60 seconds, followed by a 10-20% commercial bleach solution with a few drops of a surfactant (e.g., Tween-20) for 10-15 minutes.[1]

  • Rinse the explants 3-4 times with sterile distilled water.[1]

3. Culture Initiation and Multiplication:

  • Aseptically place one explant per culture vessel onto the solidified medium.

  • Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod with a light intensity of 40-60 µmol m⁻² s⁻¹.[1]

  • Subculture the proliferating shoots onto a fresh medium of the same composition every 4-6 weeks.[1]

4. Shoot Elongation:

  • Due to the inhibitory effect of TDZ on shoot elongation, transfer the multiplied micro-shoots to a medium with a lower TDZ concentration, a less potent cytokinin (e.g., BAP or Kinetin), or a hormone-free medium.[1][14]

5. Rooting:

  • Excise individual elongated shoots (2-3 cm in length).

  • Culture the shoots on a half-strength basal medium supplemented with an auxin such as Indole-3-butyric acid (IBA) (0.5-2.0 mg/L) or α-naphthaleneacetic acid (NAA) (0.1-1.0 mg/L) to induce root formation.[1]

6. Acclimatization:

  • Carefully remove the rooted plantlets from the culture medium and wash the roots to remove any remaining agar.

  • Transfer the plantlets to a sterile potting mix (e.g., peat, perlite, and vermiculite).

  • Maintain high humidity for the first 1-2 weeks by covering the pots with a transparent lid or plastic bag, gradually acclimatizing them to ambient conditions.

Troubleshooting Common Issues with TDZ:

  • Hyperhydricity (Vitrification): This physiological disorder, characterized by glassy, water-soaked shoots, can be caused by high TDZ concentrations.[10] To mitigate this, reduce the TDZ concentration, decrease the exposure time, improve gas exchange in the culture vessel, or increase the gelling agent concentration.[10]

  • Shoot Fasciation: The formation of fused or flattened shoots is often a result of excessive TDZ levels.[12] Optimizing the TDZ concentration through a dose-response experiment is crucial. A two-step culture protocol, where explants are initially cultured on a TDZ-containing medium for a limited time before being transferred to a TDZ-free medium, can also prevent this abnormality.[12]

Protocol 2: Micropropagation using Forchlorfenuron (CPPU)

This protocol outlines the use of CPPU, often in combination with an auxin, for shoot proliferation.

1. Media Preparation:

  • Prepare a suitable basal salt medium (e.g., MS, DKW, or WPM).[11]

  • Add sucrose (2-3% w/v) and vitamins.

  • Supplement with CPPU, typically in the range of 0.1 to 10.0 µM.[15] The optimal concentration is species-dependent.

  • For synergistic effects, a low concentration of an auxin like NAA or IBA can be added.

  • Adjust the pH to 5.7-5.8 and autoclave as previously described.

2. Explant Preparation and Culture Initiation:

  • Follow the same procedures for explant selection, sterilization, and inoculation as described in the TDZ protocol.

3. Shoot Multiplication and Elongation:

  • Incubate cultures under the same conditions as for TDZ.

  • Subculture every 4-6 weeks. If shoot elongation is inhibited, transfer to a medium with a lower CPPU concentration or a different cytokinin.

4. Rooting and Acclimatization:

  • Follow the same procedures for rooting and acclimatization as outlined in the TDZ protocol. For example, in Hibiscus rosa-sinensis, rooting was successfully induced on an MS medium with 0.5 µM IBA.[16]

Part 3: Optimization and Data

The optimal concentration of synthetic urea-type cytokinins is a critical factor for successful micropropagation and varies significantly among plant species and even genotypes.

Table 1: Recommended TDZ Concentrations for Micropropagation of Various Plant Species
Plant SpeciesExplant TypeOptimal TDZ Concentration (µM)Morphogenic ResponseReference
Stevia rebaudianaNodal explants0.5 mg/L (~2.27 µM)Shoot development[17]
Lagerstroemia speciosaNodal explants5.0Shoot bud induction[13]
Capparis deciduaNodal explants50 (pulse treatment for 8 days)Shoot induction and multiplication[18]
Woody Plants (general)Nodal segments0.1 - 5.0Axillary shoot proliferation[1]
Woody Plants (general)Leaf explants1.0 - 10.0Adventitious shoot formation[1]
Fragaria × ananassa (Strawberry)Shoot tips2.0 (in combination with 4 µM BAP)Shoot proliferation[14]
Brassica oleracea (Cabbage)Hypocotyl explants2.27Shoot regeneration[19]
Table 2: Recommended CPPU Concentrations for Micropropagation of Various Plant Species
Plant SpeciesExplant TypeOptimal CPPU Concentration (µM)Morphogenic ResponseReference
Hibiscus rosa-sinensis 'White Butterfly'Nodal explants2.5Axillary shoot proliferation[15][16]
Actinidia deliciosa (Kiwifruit)In vitro shoots2.2Axillary bud development[20]
Mesembryanthemum crystallinum (Ice Plant)Cotyledonary node1.0 - 5.0 mg/L (~4-20 µM)Adventitious shoot induction[21]

Part 4: Signaling Pathways

Simplified Signaling Pathway of Thidiazuron (TDZ)

The molecular mechanism of TDZ action is intricate, involving interactions with endogenous hormone signaling pathways.

G TDZ Thidiazuron (TDZ) Cytokinin_Receptor Cytokinin Receptor (e.g., CRE1/AHK4) TDZ->Cytokinin_Receptor Activates CKX Cytokinin Oxidase/Dehydrogenase (CKX) Inhibition TDZ->CKX Auxin_Signaling Modulation of Auxin Signaling TDZ->Auxin_Signaling Ethylene_Signaling Modulation of Ethylene Signaling TDZ->Ethylene_Signaling Phosphorelay Phosphorelay Cascade Cytokinin_Receptor->Phosphorelay TypeB_ARRs Type-B ARRs (Transcription Factors) Phosphorelay->TypeB_ARRs Activates Cytokinin_Response Cytokinin-Responsive Genes TypeB_ARRs->Cytokinin_Response Regulates Expression Cell_Division Cell Division & Shoot Initiation Cytokinin_Response->Cell_Division Endo_Cytokinin Increased Endogenous Cytokinins CKX->Endo_Cytokinin Leads to Endo_Cytokinin->Cell_Division

Simplified signaling pathway of TDZ in plant cells.[9]
Mode of Action of Forchlorfenuron (CPPU)

CPPU primarily acts by inhibiting the degradation of endogenous cytokinins.

G CPPU Forchlorfenuron (CPPU) CKO Cytokinin Oxidase/Dehydrogenase (CKO) CPPU->CKO Inhibits Increased_Cytokinins Increased Endogenous Cytokinin Levels CPPU->Increased_Cytokinins Degradation Degradation of Cytokinins CKO->Degradation Catalyzes CKO->Increased_Cytokinins Endogenous_Cytokinins Endogenous Cytokinins Endogenous_Cytokinins->Degradation Cell_Division Enhanced Cell Division & Growth Increased_Cytokinins->Cell_Division

Mode of action of CPPU via inhibition of CKO.[11]

Conclusion

Synthetic urea-type cytokinins, particularly TDZ and CPPU, are powerful tools in plant micropropagation, offering solutions for the efficient in vitro propagation of a diverse range of plant species, including those considered recalcitrant. Their high potency necessitates careful optimization of concentrations and exposure times to avoid undesirable physiological effects. A thorough understanding of their mechanisms of action, coupled with systematic protocol development, will enable researchers to harness the full potential of these synthetic growth regulators for applications in agriculture, horticulture, and biotechnology.

References

  • Benchchem. Thidiazuron in Plant Tissue Culture: A Comparative Histological and Mechanistic Guide.
  • Benchchem. Application Notes and Protocols for Optimal Thidiazuron (TDZ)
  • Benchchem. Application Notes and Protocols: 4-Chlorophenylurea (CPPU)
  • PubMed. Thidiazuron-induced abnormalities in plant tissue cultures.
  • PMC. Effects of 4-CPPU on in vitro multiplication and sustainable generation of Hibiscus rosa-sinensis L. 'White Butterfly'.
  • Benchchem. Technical Support Center: Optimizing Thidiazuron (TDZ) in Plant Tissue Culture.
  • PMC. Two-stage culture procedure using thidiazuron for efficient micropropagation of Stevia rebaudiana, an anti-diabetic medicinal herb.
  • Taylor & Francis Online.
  • PMC.
  • SciSpace. (PDF)
  • Benchchem.
  • PubMed. Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure.
  • African Journal of Biotechnology.
  • Taylor & Francis Online.
  • PubMed. Effects of 4-CPPU on in vitro multiplication and sustainable generation of Hibiscus rosa-sinensis L. 'White Butterfly'.
  • MDPI. Thidiazuron Induced In Vitro Clonal Propagation of Lagerstroemia speciosa (L.) Pers.—An Important Avenue Tree.
  • Effect of Urea-Type Cytokinins on the Adventitious Shoots Regeneration from Cotyledonary Node Explant in the Common Ice Plant, M.
  • ResearchGate. Effects of 4-CPPU on in vitro multiplication and the sustainable generation of Hibiscus rosa-sinensis L. 'White Butterfly'.
  • ASHS Journals. Micropropagation of Strawberry cv. Camarosa: Prolific Shoot Regeneration from In Vitro Shoot Tips Using Thidiazuron with N6-benzylamino-purine in.
  • SciSpace. Preculturing effect of thidiazuron on in vitro shoot multiplication and micropropagation round in Capparis decidua (Forsk.) an i.
  • SciSpace. Effect of TDZ on Various Plant Cultures.
  • Influence of phenyl-urea and adenine-type cytokinins on direct adventitious shoot regener
  • Wikipedia. Cytokinin.
  • COMPARISON OF STIMULATORY EFFECT OF CYTOKININS ADENINE AND UREA DERIVATIVES ON THE LEVEL OF SOME COMPONENTS IN WOLFFIA ARRHIZA (.

Sources

Application

Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea. Phenylurea compounds contai...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea. Phenylurea compounds containing trifluoromethyl moieties are of significant interest in pharmaceutical and agrochemical research. Ensuring the purity and accurate concentration of these active compounds is critical for quality control, stability studies, and formulation development. The method described herein utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2] This document provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step protocol for reliable analysis.

Introduction and Scientific Rationale

1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea belongs to the class of N-phenylureas, which are organic compounds characterized by a urea core with phenyl group substitutions.[3] The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making such compounds valuable candidates in drug discovery and materials science.[4]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment and quantification of non-volatile and thermally labile compounds like phenylureas.[2][5] A reverse-phase HPLC method, which employs a non-polar stationary phase and a polar mobile phase, is ideally suited for this analyte due to the hydrophobic nature of its aromatic rings and the trifluoromethyl group.[6] The method's objective is to provide a reliable and reproducible system for separating the target analyte from potential synthesis-related impurities, degradation products, or formulation excipients. This is achieved by optimizing the chromatographic conditions to ensure a sharp, symmetrical peak with a stable retention time, allowing for accurate integration and quantification.

Chromatographic Method and Materials

The selection of chromatographic parameters is grounded in the physicochemical properties of the analyte. A C18 column is chosen for its widespread applicability and strong hydrophobic retention of aromatic compounds.[6][7] A gradient elution is employed to ensure adequate retention of the main analyte while facilitating the elution of any more or less polar impurities within a reasonable run time. The addition of a small percentage of acid to the mobile phase is a standard practice to sharpen peaks by suppressing the ionization of free silanol groups on the silica-based stationary phase.[8][9]

Equipment and Software
  • HPLC System with a binary pump, degasser, autosampler, and column thermostat (e.g., Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent).

  • UV-Vis or Photodiode Array (PDA) Detector.

  • Chromatography Data System (CDS) software (e.g., OpenLab, Empower, Chromeleon).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents
  • 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea Reference Standard (>98% purity).

  • Acetonitrile (ACN), HPLC grade or higher.

  • Water, HPLC grade or Type I ultrapure.

  • Trifluoroacetic Acid (TFA), HPLC grade.

Chromatographic Conditions

All quantitative data and instrumental parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile
Gradient Elution 0-2 min: 50% B; 2-10 min: 50% to 90% B; 10-12 min: 90% B; 12.1-15 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm (or optimized wavelength based on UV scan)
Injection Volume 10 µL
Run Time 15 minutes
Sample Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocols

The following protocols provide step-by-step instructions for sample preparation, system suitability testing, and analysis.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 10, 25, 50, 100 µg/mL). These solutions will be used to construct the calibration curve.

Sample Preparation
  • Accurately weigh an amount of the sample powder expected to contain approximately 25 mg of the active ingredient and transfer it to a 25 mL volumetric flask.

  • Add approximately 20 mL of the sample diluent and sonicate for 10 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix thoroughly.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[10] This final solution has a nominal concentration of 1000 µg/mL and may require further dilution to fall within the calibration range.

System Suitability Testing (SST)

Before initiating any sample analysis, the suitability of the chromatographic system must be verified.[11]

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make six replicate injections of a single working standard (e.g., 50 µg/mL).

  • Evaluate the results against the predefined acceptance criteria.

SST ParameterAcceptance Criteria
Retention Time (RT) Relative Standard Deviation (RSD) ≤ 1.0%
Peak Area RSD ≤ 2.0%
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5
Theoretical Plates (N) N > 2000
Analytical Workflow

The diagram below illustrates the complete analytical procedure from preparation to final data processing.

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions sst System Suitability Test (SST) prep_std->sst prep_smp Prepare Sample Solutions filter filter prep_smp->filter Filter (0.45 µm) filter->sst cal Calibration Curve (Standards) sst->cal ana_smp Analyze Samples cal->ana_smp integrate Integrate Peaks ana_smp->integrate quantify Quantify Analyte integrate->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC analysis of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea.

Method Validation Protocol & Results

Method validation is the process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[11] The following parameters should be assessed according to ICH Q2(R1) guidelines.[1][12]

Method Validation Logic Validation Method Validation (ICH Q2) Specificity Specificity Distinguishes analyte from impurities Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy % Recovery (e.g., 98-102%) Validation->Accuracy Precision Precision Validation->Precision Limits Detection & Quantitation LOD & LOQ (S/N Ratio) Validation->Limits Robustness Robustness Varies flow, temp, mobile phase Validation->Robustness

Caption: Logical flow of key parameters for HPLC method validation.

Validation Summary

The table below presents typical results and acceptance criteria for the validation of this analytical method.

Validation ParameterTypical Acceptance CriteriaHypothetical Result
Specificity No interference at analyte RTPeak is pure; no co-elution with placebo/impurities
Linearity (Range) R² ≥ 0.999R² = 0.9995 over 1-100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2% at three concentration levels
Precision (% RSD)
RepeatabilityRSD ≤ 2.0%0.85% (n=6)
Intermediate PrecisionRSD ≤ 2.0%1.20% (inter-day, different analyst)
Limit of Detection (LOD) S/N ≥ 30.2 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.7 µg/mL
Robustness System suitability passesMethod is robust to minor changes in flow and temp.

Conclusion

The reverse-phase HPLC method described in this application note is demonstrated to be suitable for its intended purpose: the quantitative determination of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea. The method is specific, linear, accurate, and precise over the specified concentration range. Adherence to the detailed protocols and system suitability criteria will ensure reliable and reproducible results, making this method a valuable tool for quality control and research in pharmaceutical and related industries.

References

  • ROWELL. (n.d.). Development and Validation of a HPLC-UV Method for Urea and Related Impurities.
  • ResearchGate. (2025, August 10). Development and Validation of a HPLC-UV Method for Urea and Related Impurities.
  • PDA Journal of Pharmaceutical Science and Technology. (2020, February 15). Development and Validation of a HPLC-UV Method for Urea and Related Impurities.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Benchchem. (n.d.). Application Notes and Protocols: Derivatization of 4-(Trifluoromethyl)umbelliferone for Enhanced HPLC Analysis.
  • SIELC Technologies. (n.d.). Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Benchchem. (n.d.). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
  • Benchchem. (n.d.). Purity Analysis of 2-Trifluoromethyl-terephthalonitrile by High-Performance Liquid Chromatography: A Technical Guide.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ResearchGate. (n.d.). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited.
  • Thermo Fisher Scientific. (n.d.). N-phenylureas.
  • LCGC International. (n.d.). Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction.
  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors.

Sources

Method

Strategic Solvent Selection and Recrystallization Protocols for Phenylurea Derivatives

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary Phenylurea derivatives are privileged pharmacophores and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary

Phenylurea derivatives are privileged pharmacophores and critical intermediates in the development of kinase inhibitors (e.g., Sorafenib), antimicrobial agents, and agricultural herbicides (e.g., Diuron) . While their synthesis via the nucleophilic addition of anilines to isocyanates is highly efficient, the crude reaction mixtures are frequently contaminated with unreacted starting materials, colored oxidation products, and symmetrical urea byproducts (such as 1,3-diphenylurea).

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Here, we dissect the thermodynamic causality of solvent selection and provide a self-validating recrystallization protocol to ensure >99% purity of phenylurea derivatives.

Mechanistic Principles of Phenylurea Solvation

The structural hallmark of a phenylurea derivative is the juxtaposition of a highly polar, rigid urea core (-NH-CO-NH-) against one or more hydrophobic aryl rings.

  • The Hydrogen Bonding Penalty: The urea moiety acts as both a strong hydrogen-bond donor and acceptor, creating robust intermolecular crystal lattices. To dissolve the crude solid, the solvent must provide enough thermal energy and competitive hydrogen-bonding capacity to break these lattice interactions .

  • The Hydrophobic Effect: While the urea core demands a polar solvent, the phenyl rings reject highly polar aqueous environments. Consequently, phenylureas exhibit poor aqueous solubility but moderate-to-high solubility in organic solvents like ethanol, methanol, and ethyl acetate .

  • Exploiting Byproduct Insolubility: Symmetrical byproducts, such as 1,3-diphenylurea, possess highly symmetrical and tightly packed crystal lattices. They are notoriously insoluble in boiling water and lower alcohols . We exploit this exact physicochemical differential during the hot filtration stage to mechanically remove these impurities before the target compound nucleates.

Quantitative Solvent Selection Matrix

Selecting the correct solvent is a thermodynamic balancing act. The ideal solvent must exhibit a steep solubility curve: the phenylurea must be highly soluble at the solvent's boiling point and nearly insoluble at 0–4°C.

Solvent SystemPolarity IndexTarget Derivative ProfileCausality / Mechanism of Action
Absolute Ethanol 5.2Monosubstituted & simple diaryl ureasEthanol's hydroxyl group competitively disrupts urea H-bonds at 78°C. Upon cooling, the entropic penalty increases, forcing rapid target nucleation .
Ethanol / Water VariableLow MW or highly polar derivativesWater acts as a highly polar anti-solvent. If ethanol alone causes supersaturation without precipitation, dropwise addition of water forces the hydrophobic rings out of solution.
Ethyl Acetate / Hexane 4.4 / 0.1Highly lipophilic ureas (e.g., Sorafenib precursors)EtOAc easily solvates the hydrophobic halogenated rings. Hexane is titrated in at boiling to lower the overall dielectric constant, defining the exact point of supersaturation.
Methanol 5.1Unsymmetrical arylureasProvides superior solubility for alkaline salts if the synthesis utilized green isocyanate surrogates, allowing inorganic waste to remain in the mother liquor .

Recrystallization Workflow

The following diagram maps the logical progression of the recrystallization process, highlighting the critical thermodynamic transitions.

Recrystallization_Workflow A Crude Phenylurea (Target + Impurities) C Thermal Dissolution (Disrupt Urea H-Bonds) A->C B Solvent Selection (Ethanol or EtOAc/Hexane) B->C D Hot Filtration (Remove Insoluble Byproducts) C->D T > 70°C E Controlled Cooling (Supersaturation & Nucleation) D->E Filtrate F Vacuum Filtration (Isolate Pure Crystals) E->F T = 0-4°C G Validation (Melting Point & TLC) F->G

Thermodynamic workflow for phenylurea recrystallization and purity validation.

Self-Validating Experimental Protocol

This protocol utilizes Absolute Ethanol as the primary solvent and is designed as a closed-loop, self-validating system. Every step contains an analytical checkpoint to ensure the chemistry is behaving as theoretically predicted.

Phase 1: Pre-Crystallization Profiling (Validation Checkpoint 1)
  • TLC Baseline: Dissolve 1 mg of the crude phenylurea in 1 mL of ethyl acetate. Spot on a silica gel TLC plate alongside pure reference standards of the starting aniline.

  • Elution: Elute using a 7:3 Hexane:Ethyl Acetate system.

  • Causality: This establishes the

    
     values. The target phenylurea will typically run lower than the starting aniline due to the highly polar urea core. This plate will be used to validate the mother liquor later.
    
Phase 2: Thermal Dissolution
  • Place the crude phenylurea in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimum volume of Absolute Ethanol (approx. 5-10 mL per gram of crude).

  • Heat the suspension gently on a hot plate to a mild boil (approx. 75–78°C).

  • Titration: If the solid does not fully dissolve, add hot ethanol in 1 mL increments until the target compound is in solution. Do not over-dilute, as this destroys the supersaturation gradient needed for cooling.

Phase 3: Hot Filtration (Validation Checkpoint 2)
  • Pre-heat a stemless glass funnel and fluted filter paper with a small amount of boiling ethanol.

  • Causality: Fluted paper minimizes the surface area contact and thermal mass, preventing the solution from cooling and prematurely crystallizing in the funnel.

  • Rapidly pour the boiling mixture through the filter into a clean, pre-heated Erlenmeyer flask.

  • Validation: Inspect the filter paper. A white, powdery residue left behind is typically the symmetrical 1,3-diphenylurea byproduct, which is insoluble in boiling ethanol . You have successfully removed the most challenging impurity.

Phase 4: Controlled Nucleation
  • Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation.

  • Allow the flask to cool ambiently to room temperature (approx. 20°C) without disturbance.

  • Causality: Never crash-cool the solution directly in an ice bath. Rapid cooling forces the crystal lattice to assemble too quickly, trapping solvent molecules and soluble impurities inside the crystal matrix (a phenomenon known as occlusion).

  • Once room temperature is reached and initial crystals have formed, transfer the flask to an ice-water bath (0–4°C) for 30 minutes to maximize the thermodynamic yield.

Phase 5: Isolation and Post-Validation (Validation Checkpoint 3)
  • Collect the purified crystals via vacuum filtration using a Büchner funnel.

  • Wash the crystal cake with a minimal amount of ice-cold ethanol to rinse away the mother liquor without re-dissolving the product.

  • Mother Liquor TLC: Spot the mother liquor on a TLC plate and run it against your Phase 1 baseline. You should see dense spots corresponding to the impurities, validating that the contaminants remained solvated.

  • Melting Point Analysis: Dry the crystals under high vacuum. Determine the melting point. A sharp melting point range (

    
    ) validates the absolute thermodynamic purity of the final phenylurea derivative.
    

References

  • Taylor & Francis. "Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates." Synthetic Communications. URL: [Link]

  • Solubility of Things. "Phenylurea - Solubility of Things." Chemical Solubility Database. URL:[Link]

  • PrepChem. "Preparation of 1,3-diphenylurea." Organic Synthesis Protocols. URL:[Link]

  • Boraychem. "Phenylurea: Properties, Applications, and Safety." Chemical Properties Archive. URL: [Link]

Application

Application Note: Sterilization Methodologies for Heat-Stable Urea Cytokinins (TDZ &amp; CPPU) in Plant Tissue Culture

Executive Summary Urea-based cytokinins—most notably Thidiazuron (TDZ) and Forchlorfenuron (CPPU)—are highly potent synthetic plant growth regulators (PGRs) utilized extensively in plant tissue culture to induce shoot or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Urea-based cytokinins—most notably Thidiazuron (TDZ) and Forchlorfenuron (CPPU)—are highly potent synthetic plant growth regulators (PGRs) utilized extensively in plant tissue culture to induce shoot organogenesis and somatic embryogenesis[1]. Unlike natural purine-based cytokinins (e.g., Zeatin), which are highly susceptible to thermal degradation, phenylurea derivatives exhibit a higher degree of structural rigidity and thermal stability. However, the classification of these compounds as entirely "heat-stable" is a persistent misconception in commercial micropropagation.

This application note provides researchers and drug development professionals with a definitive guide to the mechanistic action of urea cytokinins, the causality behind selecting specific sterilization modalities (co-autoclaving vs. ultrafiltration), and self-validating protocols to ensure precise molarity in in vitro cultivation.

Mechanistic Foundations of Urea Cytokinins

The exceptional potency of TDZ and CPPU (often active at concentrations as low as 0.01–1.0 mg/L) stems from their unique mechanism of action[2]. Rather than binding exclusively to cytokinin receptors, these compounds act as competitive inhibitors of cytokinin oxidase/dehydrogenase (CKO/CKX)—the enzyme responsible for the irreversible degradation of endogenous cytokinins[3]. By inhibiting CKO, urea cytokinins trigger a massive accumulation of the plant's natural cytokinins, which subsequently activate the histidine kinase (AHK) phosphorelay signaling pathway[3].

SignalingPathway Urea Urea Cytokinins (TDZ / CPPU) CKO Cytokinin Oxidase (CKO/CKX) Urea->CKO Inhibits EndoCK Endogenous Cytokinins CKO->EndoCK Prevents Degradation Receptor Histidine Kinase (AHK Receptors) EndoCK->Receptor Binds Response Cell Division & Organogenesis Receptor->Response Phosphorelay

Mechanism of action of urea cytokinins via cytokinin oxidase inhibition.

The Heat-Stability Paradox: Autoclaving vs. Ultrafiltration

A critical decision in media preparation is whether to co-autoclave the PGR with the basal medium or to add it post-sterilization via ultrafiltration.

The Causality of Choice: While the phenylurea backbone provides resilience, TDZ and CPPU are not fully immune to thermal degradation at 121°C[3].

  • Co-Autoclaving: In large-scale commercial settings, the minor loss of activity (estimated at 5-10%) during autoclaving is often negligible because urea cytokinins are overwhelmingly potent[4]. The operational efficiency of co-autoclaving outweighs the minor degradation.

  • Ultrafiltration: For precise dose-response research, molecular biology assays, or maintaining exact micromolar concentrations, thermal degradation cannot be tolerated[5]. Filter sterilization of the stock solution is the absolute gold standard to prevent skewed phenotypic data[5].

Quantitative Comparison of Sterilization Modalities
ParameterCo-Autoclaving (Thermal)Ultrafiltration (Physical)
Mechanism Steam sterilization (121°C, 15 psi, 15-20 min)[1]Physical exclusion (0.22 µm pore size)
Active Compound Recovery ~90 - 95% (Minor thermal degradation)[3]>99% (Assuming low-binding filter use)
Contamination Risk Extremely Low (Sterilized within the vessel)Moderate (Requires rigorous aseptic technique)
Throughput & Scalability High (Ideal for commercial micropropagation)Low to Medium (Ideal for R&D and precision trials)
Best Use Case High-volume shoot proliferation[6]Dose-response curves, genetic transformation assays

Validated Experimental Protocols

The following self-validating protocols are engineered to ensure maximum solubility, stability, and sterility.

Protocol A: Preparation of Master Stock Solution (1 mg/mL)

Urea cytokinins are highly hydrophobic; attempting to dissolve them directly in water will result in precipitation and uneven distribution in the media[3]. Dimethyl Sulfoxide (DMSO) is the optimal solvent because it is less volatile than ethanol and possesses inherent antimicrobial properties at high concentrations.

Step-by-Step Methodology:

  • Weighing: In a sterile environment, accurately weigh 10 mg of CPPU or TDZ powder[3].

  • Primary Dissolution: Transfer the powder to a sterile 10 mL volumetric flask. Add 2-3 mL of 100% DMSO[3].

  • Agitation: Gently swirl until the powder is completely dissolved (the solution must be entirely clear).

  • Volume Adjustment: Slowly bring the volume up to 10 mL using sterile, double-distilled water (ddH₂O) while stirring continuously to prevent localized precipitation[3].

  • Storage: Store the 1 mg/mL stock solution at 2-8°C for short-term use, or aliquot and freeze at -20°C for long-term stability[1].

Protocol B: Co-Autoclaving Workflow (High-Throughput)

Use this method when absolute precision of the PGR concentration is secondary to operational throughput.

  • Media Assembly: Prepare the basal medium (e.g., Murashige and Skoog) with all carbon sources and macronutrients[1].

  • PGR Addition: Pipette the required volume of the Master Stock (Protocol A) directly into the unsterilized media (e.g., 1 mL of stock per 1 L of media for a 1 mg/L final concentration)[1].

  • pH Adjustment: Adjust the pH of the medium to 5.7–5.8 using 1 M NaOH or 1 M HCl before adding the gelling agent[1].

  • Sterilization: Add agar (7-8 g/L), dispense into culture vessels, and autoclave at 121°C and 15 psi for 15-20 minutes[1].

  • Cooling: Allow vessels to cool and solidify in a sterile laminar flow hood.

Protocol C: Ultrafiltration Workflow (Precision Research)

Use this method to guarantee 100% molecular integrity of the urea cytokinin.

  • Media Sterilization: Prepare, pH-adjust, and autoclave the basal medium without the urea cytokinin[1].

  • Cooling Phase (Critical): Transfer the autoclaved medium to a laminar flow hood. Allow it to cool to approximately 45-50°C[1]. Causality: Adding the PGR to boiling media negates the purpose of filtration, while waiting too long causes the agar to polymerize prematurely.

  • Filtration: Draw the required volume of the Master Stock into a sterile syringe. Attach a 0.22 µm Polyethersulfone (PES) or PTFE filter . Causality: PES/PTFE membranes exhibit ultra-low protein and drug binding, ensuring the hydrophobic cytokinin is not trapped in the filter matrix.

  • Integration: Inject the filtered stock directly into the cooled, liquid medium. Swirl gently but thoroughly to ensure uniform distribution[1].

  • Dispensing & Validation: Pour the media into sterile petri dishes or vessels.

  • Self-Validation Step: Set aside 5% of the prepared vessels and incubate them at 25°C in the dark for 72 hours without explants. If no microbial colonies form, the batch is validated for experimental use.

SterilizationWorkflow Stock Urea Cytokinin Powder Solvent Dissolve in DMSO Stock->Solvent Decision Select Pathway Solvent->Decision AutoPath Co-Autoclaving Decision->AutoPath High-Throughput FilterPath Ultrafiltration Decision->FilterPath Precision Research AutoExec Autoclave at 121°C (15 psi, 20 min) AutoPath->AutoExec FilterExec Filter (0.22 µm PES) Add to 45°C Media FilterPath->FilterExec Outcome In Vitro Cultivation AutoExec->Outcome FilterExec->Outcome

Workflow for selecting and executing sterilization methods for urea cytokinins.

Troubleshooting & Optimization

  • Hyperhydricity (Vitrification): Because urea cytokinins prevent the breakdown of endogenous cytokinins, their use frequently leads to hyperhydricity (glassy, water-soaked tissues)[3]. If this occurs, reduce the CPPU/TDZ concentration by 50%, increase the agar concentration slightly to reduce water availability, and ensure proper vessel ventilation[3].

  • Precipitation in Media: If cloudiness is observed upon adding the filtered stock to the media, it indicates the DMSO concentration was too low during the initial dissolution phase, causing the hydrophobic compound to crash out of the aqueous solution. Always ensure complete dissolution in pure solvent before adding water.

References

  • PhytoTechnology Laboratories. PLANT GROWTH REGULATORS: CONCENTRATION/ MOLARITY (μM) CONVERSIONS AND HANDLING RECOMMENDATIONS.2

  • BenchChem. Enhancing 4-Chlorophenylurea (CPPU) Efficacy in Plant Media: A Technical Support Center.3

  • ResearchGate. Which of plant hormones are autoclavable?5

  • Middle East Technical University. THE EFFECTS OF THIDIAZURON ON CALLUS DEVELOPMENT AND ORGANOGENESIS.4

  • BenchChem. Application Notes and Protocols for 4-Chlorophenylurea (CPPU) in In Vitro Shoot Regeneration.1

  • MDPI. Cytokinin-Based Tissue Cultures for Stable Medicinal Plant Production: Regeneration and Phytochemical Profiling.6

Sources

Technical Notes & Optimization

Troubleshooting

Quick Reference: Can I Autoclave Trifluoromethyl Urea Derivatives?

Technical Support Center: Stability of Trifluoromethyl Urea Derivatives in Autoclave Protocols Short Answer: Generally, NO. If your intent is to sterilize an aqueous solution (e.g., culture media, buffer) containing a tr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of Trifluoromethyl Urea Derivatives in Autoclave Protocols

Short Answer: Generally, NO. If your intent is to sterilize an aqueous solution (e.g., culture media, buffer) containing a trifluoromethyl urea derivative (such as Sorafenib, Regorafenib, or similar analogues), autoclaving is not recommended.

Reasoning: While the trifluoromethyl (-CF


) group itself is thermally robust, the urea linkage (-NH-CO-NH-)  is the weak point. Under the high temperature (121°C) and pressure (15 psi) of an autoclave, the urea bond is susceptible to hydrolysis , a process significantly accelerated by the electron-withdrawing nature of the -CF

group. This leads to the formation of potentially toxic aniline derivatives and inactive breakdown products.

Recommended Alternative: Use 0.22 µm membrane filtration (PES or PVDF) for sterilization of solutions containing these compounds.

Part 1: The Stability Mechanism (Why it Fails)

To troubleshoot effectively, you must understand the chemical causality. The instability is not usually due to the "explosion" of the molecule, but a specific chemical cleavage.

The Urea Linkage Vulnerability

The urea bridge connects two aromatic systems. In neutral water at room temperature, it is stable. However, at 121°C, water acts as a nucleophile.

  • The CF

    
     Effect:  The trifluoromethyl group is a strong Electron-Withdrawing Group (EWG). It pulls electron density away from the aromatic ring, which in turn pulls density from the urea nitrogen.
    
  • Result: The central carbonyl carbon (C=O) becomes more electrophilic (positive character), making it much easier for water to attack and cleave the bond.

Degradation Pathway

The primary degradation pathway during autoclaving is Hydrolysis , not thermal cracking (which requires dry heat >200°C).

Reaction:



  • Product A: The aniline derivative containing the CF

    
     group (often toxic or biologically active in unintended ways).
    
  • Product B: Carbon dioxide (gas).

  • Product C: The amine from the other side of the urea.

degradation_mechanism cluster_0 The CF3 Effect Compound CF3-Urea Derivative (Intact Drug) Transition Tetrahedral Intermediate (Unstable) Compound->Transition + H2O, 121°C (Nucleophilic Attack) Products Degradation Products: 1. CF3-Aniline 2. CO2 (Gas) 3. Amine/Isocyanate Transition->Products Collapse (Irreversible)

Figure 1: Hydrolytic degradation pathway of trifluoromethyl urea derivatives under autoclave conditions.

Part 2: Troubleshooting & Diagnostics

If you have already autoclaved a sample and need to verify its integrity, use the following diagnostic guide.

Q: How do I know if my compound degraded?

A: Check for these specific signs:

Diagnostic MethodObservation indicating DegradationMechanism
Visual Inspection Precipitate formation or color change (yellow/brown).Insoluble anilines forming; oxidation of free amines.
pH Check pH drift (usually towards basic).Release of amines/ammonia products.[1][2][3][4]
LC-MS (Best) Appearance of lower MW peaks.Cleavage of the urea bridge reduces mass significantly.
1H NMR Loss of urea -NH protons (typically >8 ppm).Disappearance of the urea linkage signals.
Q: Can I autoclave if I use a specific buffer?

A: Buffers can mitigate but not eliminate the risk.

  • Acidic pH (<4): High Risk. Protonation of the urea oxygen catalyzes hydrolysis.

  • Basic pH (>9): High Risk. Hydroxide ions are strong nucleophiles; also risks hydrolyzing the -CF

    
     group itself to a carboxylic acid (-COOH).
    
  • Neutral pH (6-8): Moderate Risk. Lowest rate of degradation, but 121°C is still sufficient to cause 5-20% loss depending on the specific derivative.

Part 3: Decision Matrix & Protocols

Use this workflow to determine the correct sterilization or processing method for your experiment.

decision_tree Start Start: Need to Sterilize CF3-Urea Solution Solubility Is the compound already dissolved? Start->Solubility Solvent Solvent Type? Solubility->Solvent Yes Solid Solid Powder Solubility->Solid No Aqueous Aqueous (Water/Buffer) Solvent->Aqueous Organic Organic (DMSO/Ethanol) Solvent->Organic Action1 DO NOT AUTOCLAVE Use 0.22 µm Filtration Aqueous->Action1 Action2 Chemical Sterilization or Filter (if compatible) Organic->Action2 HeatStable Is it dry heat stable? (Check MP) Solid->HeatStable Action3 Dry Heat Sterilization (160°C, 2 hrs) if MP > 200°C HeatStable->Action3 Yes Action4 Gamma Irradiation or Gas Sterilization HeatStable->Action4 No

Figure 2: Decision matrix for sterilizing trifluoromethyl urea derivatives.

Protocol: Safe Sterilization of Sorafenib/CF3-Urea Analogues
  • Dissolution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). DMSO is self-sterilizing at high concentrations against most vegetative bacteria, though not spores.

  • Filtration: If sterility is critical, pass the DMSO stock through a 0.22 µm PTFE or Nylon syringe filter . (Do not use cellulose acetate with DMSO).

  • Aseptic Addition: Add the sterile stock to the pre-autoclaved culture media (which has cooled to <50°C) inside a biosafety cabinet.

Part 4: Frequently Asked Questions (FAQs)

Q: I am doing hydrothermal synthesis, not sterilization. Can I use an autoclave? A: Yes, but with caveats. If you are synthesizing a urea derivative, the autoclave provides the energy for bond formation. However, you must control the time carefully. Prolonged exposure (>2-3 hours) at 121°C+ will shift the equilibrium back toward hydrolysis (reversibility of urea formation). Use sealed Teflon-lined autoclaves to prevent solvent loss and maintain stoichiometry.

Q: Does the position of the -CF3 group matter? A: Yes.

  • Ortho-CF3: Steric hindrance might slightly protect the urea bond, but the electronic destabilization is high.

  • Para-CF3: Maximizes the electron-withdrawing effect through resonance, making the urea bond highly labile (unstable) to hydrolysis.

  • Meta-CF3: Purely inductive electron withdrawal; moderately unstable.

Q: My compound turned into a gas in the autoclave? A: It didn't turn into gas; it likely hydrolyzed to release CO2 (gas) and a volatile aniline or isocyanate. If you see pressure spikes beyond the steam table prediction, this confirms decomposition.

References

  • Estiu, G., et al. (2004). "Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea." Organic & Biomolecular Chemistry. Link

  • Salvestrini, S., et al. (2002).[5] "Kinetics and mechanism of hydrolysis of phenylureas." Journal of the Chemical Society, Perkin Transactions 2.[5] Link

  • Banker, G. S., & Rhodes, C. T. (2002). Modern Pharmaceutics. CRC Press. (General reference for hydrolysis of amide/urea linkages in drugs).
  • Simmons, B. R., et al. (2001). "A Toxicological Evaluation Of Potential Thermal Degradation Products of Urea." SAE Technical Paper. Link

Sources

Optimization

preventing hyperhydricity in phenylurea-treated cultures

Topic: Preventing Hyperhydricity in Phenylurea-Treated Cultures Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hyperhydricity in Phenylurea-Treated Cultures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot one of the most persistent bottlenecks in in vitro plant propagation: hyperhydricity (formerly vitrification) induced by phenylurea cytokinins.

While phenylurea derivatives like Thidiazuron (TDZ) and Forchlorfenuron (CPPU) are incredibly potent for shoot regeneration and somatic embryogenesis in recalcitrant species, they are notorious for inducing severe physiological malformations. This guide will decode the causality behind these malformations and provide self-validating, field-proven protocols to rescue your cultures.

Understanding the Mechanism: The "Why" Behind the Malformation

To prevent hyperhydricity, we must first understand its root cause. Phenylurea cytokinins do not behave like standard adenine-type cytokinins (e.g., BA, Kinetin). Their unique chemical structure makes them highly resistant to degradation by the plant's endogenous cytokinin oxidase (CKX) enzymes [1].

Because TDZ and CPPU are not easily degraded, they accumulate in the tissue, causing a massive spike in endogenous cytokinin activity. This hormonal overload triggers a secondary stress response: excessive ethylene biosynthesis [2]. High ethylene levels disrupt normal cell wall deposition, reduce stomatal density, and impair transpiration. Consequently, water becomes trapped in the apoplastic space (often exceeding 90% of the total apoplast volume), leading to the glassy, swollen, and brittle tissues characteristic of hyperhydricity [3].

G TDZ Phenylurea Cytokinins (TDZ, CPPU) CKX Inhibition of Cytokinin Oxidase (CKX) TDZ->CKX Resists degradation Ethylene Excess Ethylene Biosynthesis CKX->Ethylene Endogenous CK spike Water Apoplastic Water Accumulation Ethylene->Water Stomatal closure Hyperhydricity Hyperhydricity (Glassy, Brittle Shoots) Water->Hyperhydricity Tissue malformation

Caption: Pathway of phenylurea-induced hyperhydricity via ethylene and water accumulation.

Troubleshooting Guide & FAQs

Issue 1: Explants on TDZ are forming fused, glassy shoots that die upon acclimatization.

Causality: Continuous exposure to TDZ causes irreversible morphogenic disruption. Because TDZ is highly stable, even low concentrations (e.g., 0.5 µM) can become toxic over a standard 4-week subculture cycle. Solution: Implement a Pulse Treatment . Instead of leaving the explant on TDZ-laced media indefinitely, expose the tissue to a higher concentration of TDZ for a very short duration (3 to 7 days), and then transfer it to a PGR-free medium or one containing a mild adenine-type cytokinin [1].

Issue 2: Even with short TDZ exposure, tissues become water-soaked. What media adjustments can prevent this?

Causality: Hyperhydricity is fundamentally a disorder of water potential. Liquid media or low-concentration Gelrite (which produces a clear, highly hydrated matrix) exacerbates water uptake in phenylurea-treated tissues. Furthermore, high ammonium (


) levels disrupt cellular osmotic balance[6].
Solution: 
  • Modify the Matrix: Switch from Gelrite to a high-gel-strength Agar, and increase the concentration from the standard 0.6% to 0.8% or 1.0%. This lowers the matric potential, physically restricting water availability to the explant [5].

  • Adjust Nitrogen: Reduce the

    
     concentration in your MS media by half to prevent hypertrophic cell expansion [6].
    
Issue 3: Can environmental factors inside the growth room mitigate phenylurea-induced hyperhydricity?

Causality: Sealed culture vessels trap both humidity (approaching 100% RH) and stress-induced ethylene. This stagnant microenvironment prevents transpiration, forcing apoplastic water retention. Solution: Use ventilated vessel lids equipped with PTFE filter patches to facilitate gas exchange [5]. Additionally, implementing bottom cooling (cooling the base of the culture vessel slightly below ambient room temperature) reduces condensation on the explants and significantly lowers oxidative stress markers (


 generation) [7].

Quantitative Data: Cytokinin Type vs. Hyperhydricity Risk

When designing your experiments, it is crucial to balance morphogenic potency against the risk of hyperhydricity. The table below summarizes the comparative effects of different cytokinins based on controlled studies in horticultural crops (e.g., Pyrus pyrifolia and Arabidopsis thaliana) [3, 4].

Cytokinin TreatmentChemical ClassMorphogenic PotencyHyperhydricity IncidenceApoplastic Water Content
Thidiazuron (TDZ) PhenylureaVery HighSevere (>70%)>80%
Forchlorfenuron (CPPU) PhenylureaHighHigh (50-70%)>80%
6-Benzyladenine (BA) Purine/AdenineModerateLow to Moderate (<30%)<50%
Kinetin Purine/AdenineLow to ModerateVery Low (<10%)Normal

Experimental Protocols

To ensure self-validating results in your lab, follow these standardized methodologies to bypass phenylurea-induced hyperhydricity.

Protocol A: The TDZ Pulse-Treatment & Recovery Workflow

This protocol harnesses the regenerative power of TDZ while cutting off exposure before ethylene-induced hyperhydricity can take hold.

Step 1: Induction Media Preparation Prepare standard MS basal medium. Supplement with 2.0 to 5.0 µM TDZ (genotype-dependent). Solidify with 0.8% high-grade Agar. Adjust pH to 5.8 and autoclave. Step 2: Pulse Inoculation Aseptically transfer standardized explants (e.g., cotyledonary nodes or leaf discs) onto the induction media. Incubate in the dark or under low light for exactly 3 to 7 days . Step 3: Wash and Transfer Remove explants from the TDZ media. Gently rinse the basal cut surfaces in sterile, distilled water to remove residual media. Transfer the explants to a Recovery Medium (MS basal + 0.5 µM BA or completely PGR-free). Step 4: Incubation and Ventilation Seal the recovery vessels with vented lids (0.22 µm pore size filters). Incubate under a 16-hour photoperiod at 25 ± 2°C.

Workflow Step1 1. Explant Preparation (Standardize size) Step2 2. TDZ Pulse Treatment (High conc., 3-7 days) Step1->Step2 Step3 3. Media Transfer (PGR-free or low BA) Step2->Step3 Wash explants Step4 4. Environmental Control (Vented vessels) Step3->Step4 Step5 5. Healthy Shoot Regeneration Step4->Step5

Caption: Step-by-step workflow for TDZ pulse treatment to prevent hyperhydricity.

Protocol B: Anti-Hyperhydricity Media Formulation

If continuous exposure to a phenylurea is absolutely required for your recalcitrant species, alter the physical and chemical matrix of the media.

  • Osmotic Adjustment: Add 2-3% Mannitol or Polyethylene Glycol (PEG) to the media prior to autoclaving to act as an osmoticum, reducing water uptake.

  • Ethylene Inhibition: Add Silver Nitrate (

    
    ) at 1.0 to 2.0 mg/L to the cooled, autoclaved media (via filter sterilization). 
    
    
    
    acts as a potent inhibitor of ethylene action, directly counteracting the TDZ-induced ethylene spike.
  • Gelling Agent: Strictly avoid Gelrite/Phytagel. Use 0.8% to 1.0% plant tissue culture grade agar.

References

  • BenchChem Technical Support Team. Technical Support Center: Optimizing Thidiazuron (TDZ) in Plant Tissue Culture. BenchChem. 1

  • Polivanova, O.B., & Bedarev, V.A. Hyperhydricity in Plant Tissue Culture. MDPI Plants. 2

  • Kemat, N., et al. Physiological and morpho-anatomical analyses of hyperhydric Arabidopsis thaliana influenced by media components. Journal of Plant Biotechnology. 3

  • Kadota, M., & Niimi, Y. Effects of cytokinin types and their concentrations on shoot proliferation and hyperhydricity in in vitro pear cultivar shoots. Plant Cell, Tissue and Organ Culture (Ovid). 4

  • Lab Associates. Hyperhydricity in tissue culture and methods to deal with it. Lab Associates. 5

  • Nath, P., et al. Hyperhydricity Syndrome in In Vitro Plants: Mechanisms, Physiology, and Control. PubMed Central (PMC). 6

  • Pina, A., et al. Prevention of hyperhydricity in micropropagated carnation shoots by bottom cooling. Plant Cell, Tissue & Organ Culture (Ovid). 7

Sources

Troubleshooting

Technical Support Center: Overcoming Toxicity of High-Concentration Phenylureas

Welcome to the Technical Support Center for phenylurea-based drug development and assay optimization. Phenylureas (e.g., linuron, sorafenib, and novel chroman analogs) are versatile chemical scaffolds used in agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phenylurea-based drug development and assay optimization. Phenylureas (e.g., linuron, sorafenib, and novel chroman analogs) are versatile chemical scaffolds used in agrochemicals and targeted therapeutics. However, at high concentrations, these compounds frequently exhibit dose-limiting cytotoxicity, off-target mitochondrial disruption, and systemic adverse effects[1][2].

This guide provides researchers with field-proven troubleshooting strategies, self-validating protocols, and structural optimization techniques to mitigate phenylurea toxicity while preserving on-target efficacy.

Diagnostic FAQs: Understanding Phenylurea Toxicity

Q: Why do my mammalian cell lines exhibit rapid viability loss when exposed to >50 µM of phenylurea compounds? A: High-concentration phenylureas often trigger off-target cytotoxicity through the intrinsic mitochondrial apoptosis pathway[3]. These compounds can induce severe intracellular reactive oxygen species (ROS) accumulation, which leads to the depolarization of the mitochondrial membrane potential (ΔΨm)[1]. This depolarization causes a downregulation of anti-apoptotic Bcl-2, upregulation of pro-apoptotic Bax, and the subsequent cleavage of Caspase-9 and Caspase-3, culminating in cell death[3].

Pathway PU High-Concentration Phenylureas ROS Intracellular ROS Accumulation PU->ROS Oxidative Stress Mito Mitochondrial Membrane Depolarization (ΔΨm ↓) PU->Mito Direct Toxicity ROS->Mito Apop Bax/Bcl-2 Alteration & Caspase-9/3 Cleavage Mito->Apop Cytochrome c Release Death Target Cell Apoptosis Apop->Death

Phenylurea-induced intrinsic mitochondrial apoptosis pathway.

Q: How does the lipophilicity (log P) of my phenylurea derivative affect its cytotoxicity profile? A: The phenyl group inherently increases the hydrophobicity of the urea scaffold, facilitating rapid biological membrane penetration[4]. While this improves pharmacological activity, excessive lipophilicity causes the compound to accumulate non-specifically in lipid-rich organelle membranes (like mitochondria), driving toxicity. Modulating the structure—such as synthesizing N-(phenylcarbamoyl)benzamide derivatives—can fine-tune this lipophilicity to improve the therapeutic window[4].

Troubleshooting Guide: Mitigation Strategies

Q: How can I modify my phenylurea compound to reduce off-target cytotoxicity while maintaining efficacy? A: Implement Structure-Activity Relationship (SAR) Optimization. If your primary assay shows high baseline toxicity, consider modifying the phenylurea core. Introducing sterically hindered phenols or altering the substitution pattern (e.g., adding a benzoyl group via the Schotten-Baumann method) can shift the molecule's behavior from a ROS generator to a radical-trapping antioxidant, significantly reducing collateral damage to healthy cells[4].

Q: My in vivo models are showing severe systemic toxicity when administered high-concentration phenylureas. How can I formulate the drug to prevent this? A: Utilize pH-Sensitive Polymeric Nanoparticles. Free phenylurea drugs (like sorafenib) distribute systemically, causing widespread endothelial and hepatic toxicity[2]. By encapsulating the hydrophobic phenylurea within a multi-block polymer (e.g., PLA-PEG-PLL), you shield healthy tissues from the active compound. These nanoparticles are designed to remain stable at physiological pH (7.4) but rapidly disassemble and release the drug in the acidic microenvironment of a tumor (pH 5.0), effectively neutralizing systemic toxicity[2].

Quantitative Toxicity Profiles

To assist in benchmarking your assays, the following table summarizes the quantitative toxicity metrics and mechanisms of various phenylurea derivatives and formulations based on recent literature.

Compound / FormulationTarget Cell LineToxicity Metric (IC50 / IC80)Primary Mechanism of Action / Mitigation
Linuron (Free Drug) N27 DopaminergicToxic at >50 µMROS generation; mitochondrial metabolism disruption[1].
S32 (Chroman Analog) HeLa CarcinomaIC50 = 72.46 µMInduces G2-phase arrest and mitochondrial apoptosis[3].
N-(phenylcarbamoyl)benzamide HeLa CarcinomaIC80 = 0.8 mMStructural modification increases targeted cytotoxicity while lowering systemic risk compared to hydroxyurea (4.3 mM)[4].
Sorafenib in TPTN (Nanoparticles) HepG2 CarcinomaHigh efficacy; Low systemic toxicitypH-sensitive release (47.8% at pH 7.4 vs. 99.3% at pH 5.0); prevents off-target healthy tissue death[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without passing the built-in validation checkpoints.

Protocol A: Assessing Mitochondrial Toxicity via JC-1 Assay

Causality: Because phenylureas directly attack mitochondrial integrity, quantifying ΔΨm is the most accurate early predictor of cytotoxicity. JC-1 is a cationic dye that forms red fluorescent J-aggregates in healthy mitochondria but reverts to green fluorescent monomers when the membrane depolarizes.

  • Cell Preparation: Seed cells (e.g., HeLa or N27) in a 96-well plate at

    
     cells/well. Incubate overnight.
    
  • Phenylurea Treatment: Treat cells with a concentration gradient of your phenylurea compound (10 µM to 100 µM) for 24 hours.

  • Validation Checkpoint (Positive Control): Treat one dedicated well with 50 µM FCCP (a known mitochondrial uncoupler) for 4 hours. Validation: If the FCCP well does not show a >80% shift from red to green fluorescence, your JC-1 dye is compromised. Do not proceed with analysis.

  • Staining: Add 5 µg/mL JC-1 dye to all wells. Incubate in the dark at 37°C for 20 minutes.

  • Flow Cytometry Analysis: Wash cells twice with PBS. Analyze via flow cytometry, calculating the ratio of red (approx. 590 nm) to green (approx. 529 nm) fluorescence. A decreasing ratio confirms dose-dependent mitochondrial toxicity.

Protocol B: Formulation of pH-Sensitive Polymeric Nanoparticles

Causality: Encapsulating the drug prevents premature interaction with healthy cell membranes. The PLA core houses the hydrophobic phenylurea, while the PEG corona provides systemic stability.

  • Polymer Self-Assembly: Dissolve the multi-block polymer (PLA-PEG-PLL) and the phenylurea compound in an organic solvent (e.g., DMSO).

  • Nanoprecipitation: Dropwise, add the mixture into an aqueous solution under vigorous magnetic stirring to induce self-assembly. Evaporate the organic solvent overnight.

  • Validation Checkpoint (Quality Control): Analyze the batch using Dynamic Light Scattering (DLS) and Zeta Potential measurement. Validation: The Polydispersity Index (PDI) must be < 0.2, and the size should be ~150-200 nm. If PDI > 0.2, the nanoparticles have aggregated and will cause embolic toxicity in vivo. Discard and re-synthesize.

  • Targeting Functionalization: Link targeting antibodies (e.g., anti-VEGFR) to the surface via avidin-biotin chemistry.

  • Release Assay: Dialyze the nanoparticles in PBS at pH 7.4 and pH 5.0. Quantify drug release via HPLC to confirm pH-triggered deployment.

Formulation Polymer Amphiphilic Polymer (e.g., PLA-PEG) SelfAssembly Self-Assembly (Solvent Evaporation) Polymer->SelfAssembly Drug Hydrophobic Phenylurea Drug->SelfAssembly QC QC: DLS & Zeta Potential (Validate Size/Charge) SelfAssembly->QC Targeting Surface Functionalization (e.g., VEGFR Ligands) QC->Targeting If PDI < 0.2 Delivery pH-Triggered Release (Tumor Microenvironment) Targeting->Delivery

Workflow for pH-sensitive polymeric nanoparticle formulation.

References

  • Title: Insights into cytotoxicity and redox modulation by the herbicide linuron and its metabolite, 3,4-dichloroaniline.
  • Title: Anticancer effects of a novel chroman analog in HeLa cells are associated with G2‑phase arrest and mitochondrial‑mediated apoptosis.
  • Title: Rational Design, Synthesis and Cytotoxic Activity of N-(Phenylcarbamoyl)Benzamide on HeLa Cell Lines.
  • Title: Multifunctional pH-sensitive polymeric nanoparticles for theranostics evaluated experimentally in cancer.

Sources

Optimization

Technical Support Center: Optimizing Cytokinin-Auxin Ratios with Trifluoromethyl Urea (TFMU) Derivatives

Welcome to the Technical Support Center for advanced plant tissue culture and morphogenic regulation. As a Senior Application Scientist, I have designed this guide to address the complex biochemical dynamics of using syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced plant tissue culture and morphogenic regulation. As a Senior Application Scientist, I have designed this guide to address the complex biochemical dynamics of using synthetic phenylurea cytokinins—specifically Trifluoromethyl Urea (TFMU) derivatives—in concert with auxins.

TFMU derivatives (such as 2-CF3-forchlorfenuron analogs) represent a highly potent class of synthetic cytokinins[1]. Because the trifluoromethyl group is highly electronegative and lipophilic, these compounds are virtually immune to degradation by Cytokinin Oxidase/Dehydrogenase (CKX)[2]. This creates an artificially sustained cytokinin signal that, if not perfectly balanced with an appropriate auxin (e.g., NAA or IBA), can lead to severe morphogenic abnormalities.

System Architecture: The TFMU-Auxin Crosstalk

To troubleshoot effectively, you must first understand the causality of the signaling cascade. Unlike natural adenine-type cytokinins (like Zeatin) which are rapidly metabolized, TFMU continuously occupies the AHK4 histidine kinase receptor. This sustained phosphorelay hyper-activates Type-B ARRs, requiring a highly calibrated auxin counter-signal to direct the tissue toward organized shoot development rather than unorganized callus[3][4].

G TFMU TFMU (Synthetic CK) AHK4 AHK4 Receptor TFMU->AHK4 Binds CKX CKX Enzyme (Degradation) TFMU->CKX Resists Auxin Auxin (NAA/IAA) TIR1 TIR1 Receptor Auxin->TIR1 Binds ARR Type-B ARRs AHK4->ARR Phosphorelay ARF ARF Transcription Factors TIR1->ARF Ubiquitination of Aux/IAA ARR->ARF Crosstalk Organogenesis Shoot Organogenesis ARR->Organogenesis High CK/Aux Ratio Rooting Root Formation ARF->Rooting High Aux/CK Ratio

Fig 1: TFMU-Auxin signaling crosstalk and morphogenic pathway activation.

Troubleshooting Guides (Q&A)

Q: My explants are developing hyperhydricity (vitrification) and the shoots are stunted. How do I fix this? A: Hyperhydricity is a direct consequence of TFMU over-accumulation. Because TFMU is not degraded by CKX, a standard continuous exposure protocol causes the intracellular Cytokinin/Auxin ratio to skyrocket, disrupting stomatal formation and causing water retention. Fix: Switch from a continuous exposure model to a pulse-treatment . Expose the explants to TFMU for only 3 to 7 days, then transfer them to a secondary medium containing only a low concentration of Auxin (e.g., 0.1 µM NAA) to allow for organized shoot elongation.

Q: The tissue is forming massive, unorganized green callus instead of shoot primordia. What is the mechanistic failure here? A: You have achieved a balanced Cytokinin-Auxin ratio, but at an absolute concentration that is too high. When both TFMU and Auxin are highly concentrated, they mutually stimulate the cell cycle (cyclin D3 expression) without establishing the apical-basal polarity required for meristem organization. Fix: Dilute both hormones by a factor of 10. TFMU is highly active at concentrations as low as 0.01 µM to 0.1 µM.

Q: I successfully induced shoots, but they refuse to root even when transferred to a high-auxin rooting medium. Why? A: This is known as "cytokinin carryover." The high lipophilicity of the trifluoromethyl group causes TFMU to sequester in the plant tissue membranes[1]. Even after transfer, residual TFMU continues to suppress adventitious rooting[4]. Fix: Implement a "clearing phase." Transfer the shoots to a hormone-free medium supplemented with 1-2 g/L activated charcoal for 7 days to adsorb residual TFMU before moving them to the IBA/NAA rooting medium.

Workflow Start Evaluate Explant Response Callus Excessive Callus? Start->Callus Hyper Hyperhydricity? Start->Hyper NoRoot Root Inhibition? Start->NoRoot Act1 Reduce TFMU & Auxin by 10x Callus->Act1 Yes Act2 Switch to Pulse Treatment Hyper->Act2 Yes Act3 Add Activated Charcoal Step NoRoot->Act3 Yes

Fig 2: Diagnostic workflow for TFMU-Auxin ratio optimization.

Self-Validating Experimental Protocol: TFMU Pulse-Induction

To prevent the issues outlined above, use this self-validating pulse-induction workflow. Every step includes a specific observable metric to verify success before proceeding.

  • Step 1: Explant Preparation & Sterilization

    • Excise 5mm internodal segments.

    • Validation Check: 48 hours post-plating on basal media, check for tissue browning. Viable tissue should remain green and turgid.

  • Step 2: TFMU/Auxin Pulse (High CK/Auxin Ratio)

    • Culture explants on MS medium supplemented with 0.05 µM TFMU and 0.01 µM NAA.

    • Validation Check: By Day 7-10, observe under a stereomicroscope. You should see localized swelling and nodular structures at the cut edges (meristematic competence), NOT friable callus.

  • Step 3: Wash and Transfer (Elongation Phase)

    • Rinse explants in sterile distilled water to remove surface TFMU. Transfer to MS medium with 0.1 µM Gibberellic Acid (GA3) and 0.05 µM NAA (No TFMU).

    • Validation Check: Within 14 days, nodular structures must differentiate into distinct shoot primordia without glassy/water-soaked appearances.

  • Step 4: Rooting Phase (Low CK/High Auxin Ratio)

    • Transfer elongated shoots (>2 cm) to ½ strength MS medium containing 1.0 µM IBA.

    • Validation Check: Emergence of root initials within 10-14 days.

Quantitative Data: Cytokinin Efficacy Comparison

The following table summarizes the comparative efficacy of TFMU against traditional cytokinins when paired with NAA. Notice the drastic reduction in the required concentration for TFMU due to its CKX resistance.

Cytokinin TypeOptimal Conc. for Organogenesis (µM)Paired Auxin (NAA) Conc. (µM)Optimal CK/Aux RatioCKX Degradation ResistanceMorphogenic Risk Profile
BAP (Adenine) 4.0 - 8.00.5~10:1LowLow (Safe for continuous use)
Zeatin (Adenine) 2.0 - 5.00.5~6:1Very LowLow (High cost, fast metabolism)
TDZ (Phenylurea) 0.5 - 1.00.1~5:1HighMedium (Fasciation risk)
TFMU (Trifluoromethyl Urea) 0.01 - 0.1 0.01 ~5:1 Extreme High (Requires pulse treatment)

Frequently Asked Questions (FAQs)

Q: Why should I use a TFMU derivative instead of standard TDZ or CPPU? A: TFMU derivatives are particularly useful for highly recalcitrant woody plant species that possess aggressive endogenous CKX enzymes. The trifluoromethyl group provides superior steric hindrance and lipophilicity, allowing the molecule to penetrate waxy cuticles and maintain signaling in tissues where TDZ might fail[1][2].

Q: How do I properly dissolve and store TFMU? A: TFMU is highly hydrophobic. Dissolve the powder in 100% DMSO to create a 1 mM stock solution. When adding to your media, ensure the final concentration of DMSO does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. Store the stock at -20°C in dark aliquots.

Q: Can TFMU be autoclaved? A: While phenylureas are generally more heat-stable than adenine-type cytokinins, the specific stability of the trifluoromethyl bond under high pressure/heat can vary. For absolute scientific integrity and reproducible ratios, it is strictly recommended to filter-sterilize (0.22 µm) the TFMU stock and add it to the medium after autoclaving, once it has cooled to 55°C.

References

  • Mok, M. C., et al. (1987). "Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems." ASHS Journals.[Link]

  • Bruce, M. I., & Zwar, J. A. (1966). "Cytokinin activity of some substituted ureas and thioureas." The Royal Society.[Link]

  • Huczyński, A., et al. (2022). "Forchlorfenuron and Novel Analogs Cause Cytotoxic Effects in Untreated and Cisplatin-Resistant Malignant Mesothelioma-Derived Cells." PubMed Central (PMC).[Link]

  • Ricci, A., et al. (2009). "Urea derivatives on the move: Cytokinin-like activity and adventitious rooting enhancement depend on chemical structure." ResearchGate.[Link]

Sources

Troubleshooting

Technical Guide: Shelf-Life and Storage of Urea Stock Solutions

Executive Summary The Golden Rule: Urea solutions should be prepared fresh immediately before use.[1] Urea is thermodynamically unstable in aqueous solution. It decomposes into isocyanic acid, which irreversibly modifies...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Golden Rule: Urea solutions should be prepared fresh immediately before use.[1]

Urea is thermodynamically unstable in aqueous solution. It decomposes into isocyanic acid, which irreversibly modifies proteins via carbamylation.[1][2][3] While convenient, storing urea stock solutions (e.g., 8 M) introduces a high risk of experimental artifacts, including charge heterogeneity in isoelectric focusing (IEF), mass shifts in mass spectrometry (+43 Da), and blocked N-termini in sequencing.

If storage is unavoidable, strict adherence to temperature and deionization protocols is required to maintain data integrity.

The Chemistry of Instability

To understand the storage constraints, one must understand the decomposition mechanism. Urea exists in equilibrium with ammonium cyanate.[2][4] This reaction is endothermic and accelerated by heat and increasing pH.

Mechanism of Protein Carbamylation

The reactive species is isocyanic acid (HNCO) .[2] It acts as an electrophile, attacking nucleophilic amino groups on proteins (specifically the N-terminus and Lysine side chains).

UreaDecomposition Urea Urea (NH2)2CO AmmoniumCyanate Ammonium Cyanate [NH4+][CNO-] Urea->AmmoniumCyanate Equilibrium (Heat/Time) IsocyanicAcid Isocyanic Acid (HNCO) AmmoniumCyanate->IsocyanicAcid pH Dependent Carbamylated Carbamylated Protein (R-NH-CO-NH2) +43 Da Mass Shift IsocyanicAcid->Carbamylated Nucleophilic Attack (Irreversible) Protein Protein (R-NH2) Protein->Carbamylated

Figure 1: The decomposition of urea into reactive isocyanic acid leads to irreversible protein modification.[1][3]

Storage & Handling Protocols

Recommended Storage Conditions
ConditionSuitabilityNotes
Freshly Prepared Ideal Use within 2-4 hours. Zero risk of significant cyanate accumulation.
Room Temp (20-25°C) Short-term Stable for < 24 hours. Cyanate accumulates linearly with time.
4°C (Refrigerated) Not Recommended 8 M Urea is near its solubility limit and often precipitates/crystallizes at 4°C. Redissolving requires heating, which generates cyanate.
-20°C (Frozen) Acceptable (Weeks) Must be aliquoted. Freezing slows cyanate formation significantly. Do not refreeze.
Protocol: Preparation of Ultra-Pure 8 M Urea

Objective: Prepare 50 mL of 8 M Urea while minimizing cyanate formation.

  • Weighing: Weigh 24.02 g of high-purity Urea (Analytical Grade or Ultra-Pure).

  • Dissolution: Add ~25 mL of deionized water (18.2 MΩ·cm).

  • Temperature Control: Stir at room temperature.

    • Critical: The solution will become cold (endothermic dissolution). Do not heat above 30°C to speed this up. Heating triggers the rapid formation of isocyanic acid.

    • Tip: Use a water bath at 25°C to maintain ambient temperature if dissolution is too slow.

  • Volume Adjustment: Once dissolved, adjust final volume to 50 mL with water.

  • Filtration: Filter through a 0.22 µm filter to remove particulate matter.

Protocol: Deionization (Cyanate Removal)

If you must use a stored urea stock, you must remove the accumulated cyanate using a mixed-bed ion exchange resin.

  • Resin Selection: Use a mixed-bed resin (e.g., AG 501-X8 or Amberlite MB-1) containing both anion and cation exchangers.

  • Ratio: Add 5 g of resin beads per 100 mL of 8 M urea solution.

  • Incubation: Stir gently for 30–60 minutes at room temperature.

  • Filtration: Filter out the resin beads using a sintered glass funnel or a syringe filter.

  • Verification: Measure conductivity (see Section 4).

Troubleshooting & Quality Control

The Conductivity Test (The "Gold Standard")

Since urea is a non-electrolyte, a pure urea solution should have very low electrical conductivity. The decomposition products (ammonium and cyanate ions) are charged.

  • Protocol: Immerse a conductivity probe into the urea stock.

  • Pass: < 5 µS/cm (Microsiemens per cm).[5]

  • Fail: > 50 µS/cm (Significant decomposition; discard or deionize).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Precipitate in stock at 4°C Solubility limit reached.Warm to RT (25°C) and stir. Do not heat >30°C . If it doesn't redissolve, discard.
"Streaking" on IEF Gels Cyanate modified protein charge; or ionic impurities in urea.[5]Use fresh urea.[1][2][3][6][7] Deionize stock with mixed-bed resin.[4]
Mass Spec: +43 Da peaks Carbamylation of Lysine/N-term.[2]Check urea source. Avoid heating samples in urea buffers.[1][5] Use ammonium bicarbonate buffer (ammonium ions inhibit carbamylation).
Incomplete Digestion Carbamylation of Lys/Arg blocks Trypsin cleavage sites.Dilute urea to <1 M before digestion. Ensure urea was fresh during denaturation.[1][3][7]
pH drift (Alkaline) Hydrolysis produces ammonia.Discard solution. Fresh 8 M urea should be neutral.
Decision Tree: Can I use this Urea Stock?

UreaDecision Start Evaluate Urea Stock Age How old is the solution? Start->Age Temp Storage Temperature? Age->Temp Stored (> 24 hours) Use SAFE TO USE Age->Use Fresh (< 4 hours) Conductivity Conductivity < 5 µS/cm? Temp->Conductivity Frozen (-20°C) Discard DISCARD / DEIONIZE Temp->Discard Room Temp Temp->Discard 4°C (Precipitate Risk) Conductivity->Discard No Conductivity->Use Yes

Figure 2: A logical workflow to determine if a stored urea solution is safe for experimental use.

Frequently Asked Questions (FAQ)

Q: Can I heat the solution to dissolve the urea faster? A: No. Urea dissolution is endothermic (it gets cold), which tempts researchers to heat it. However, heating above 30°C exponentially increases the rate of cyanate formation. Be patient or use a 25°C water bath.

Q: Why shouldn't I store 8 M Urea at 4°C? A: Two reasons:

  • Solubility: 8 M urea is close to saturation. At 4°C, it is thermodynamically favorable for urea to crystallize out of solution.

  • False Security: While cold slows decomposition, it does not stop it. A solution stored at 4°C for months will still have high cyanate levels, but the user might assume it is "preserved."

Q: Does "Technical Grade" urea work for simple SDS-PAGE? A: For basic SDS-PAGE where you only check molecular weight, it might be acceptable, but you risk fuzzy bands. For any downstream application (Western blot, Mass Spec, Sequencing), you must use "Ultra-Pure" or "Electrophoresis Grade" urea. Technical grade often contains high levels of heavy metals and cyanate impurities from the manufacturing process.

Q: How does Ammonium Bicarbonate prevent carbamylation? A: It acts via a mass action effect. The decomposition of urea produces ammonium (


) and cyanate (

). By adding excess ammonium (from the buffer), you shift the equilibrium, and the ammonium ions compete with protein amino groups for the cyanate, effectively "scavenging" it.

References

  • Cold Spring Harbor Protocols. "Preparation of 8 M Urea." Cold Spring Harbor Laboratory Press. Link

  • Thermo Fisher Scientific. "Protein Carbamylation in Urea Solutions." Technical Tips. Link

  • McCarthy, D. L., et al. (2003). "Impact of Urea on Protein Analysis." Journal of Biomolecular Techniques. Link

  • Bio-Rad Laboratories. "Urea Solubilization and Storage Guidelines." Bio-Rad Tech Support. Link

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea using 1H NMR Spectroscopy

Executive Summary The precise structural confirmation of active pharmaceutical ingredients and key intermediates is a cornerstone of modern drug development. Substituted diaryl ureas represent a significant class of comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise structural confirmation of active pharmaceutical ingredients and key intermediates is a cornerstone of modern drug development. Substituted diaryl ureas represent a significant class of compounds with broad biological activity, and their characterization demands robust analytical methodologies. This guide provides an in-depth analysis of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea using high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental design, deconstruct the resulting spectrum with field-proven insights, and objectively compare the utility of 1H NMR with complementary techniques such as 13C NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Our objective is to equip researchers and scientists with a comprehensive framework for the unambiguous structural validation of this and structurally related molecules.

Introduction: The Analytical Challenge of Asymmetrically Substituted Diaryl Ureas

1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea is an archetypal asymmetrically substituted diaryl urea. Its structure presents a fascinating analytical puzzle for spectroscopy. Key features include:

  • Two Distinct Aromatic Systems: A monosubstituted phenyl ring and an ortho-substituted trifluoromethylphenyl ring, leading to complex and potentially overlapping signals in the aromatic region of the 1H NMR spectrum.

  • Exchangeable Protons: Two N-H protons of the urea linkage whose chemical shifts and signal appearance are highly dependent on solvent, temperature, and concentration.

  • A Powerful Electron-Withdrawing Group: The trifluoromethyl (-CF3) group, which significantly influences the electronic environment of the adjacent aromatic ring, causing predictable deshielding of its protons.

Part I: High-Resolution 1H NMR for Definitive Structural Confirmation

1H NMR spectroscopy is the preeminent technique for elucidating the structure of organic compounds in solution.[1] It provides detailed information about the number of distinct proton environments, their relative quantities, and their connectivity through spin-spin coupling.[2][3]

Section 1.1: Strategic Experimental Design: The "Why" Behind the Protocol

The quality and interpretability of an NMR spectrum are directly determined by the experimental conditions. For a molecule like 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea, several choices are critical.

Causality Behind Solvent Selection: The choice of a deuterated solvent is paramount. While Chloroform-d (CDCl3) is a common choice for many organic molecules due to its excellent dissolving power, it is often suboptimal for analyzing compounds with amide or urea functionalities.[4] The N-H protons can undergo rapid chemical exchange with trace acidic impurities in CDCl3, leading to signal broadening or, in some cases, complete disappearance.

Our Recommendation: Dimethyl sulfoxide-d6 (DMSO-d6) is the superior choice here. Its hydrogen-bond accepting nature slows down the rate of N-H proton exchange, resulting in sharper, more distinct signals that are readily observed and integrated.[5] The residual proton signal for DMSO-d6 appears around δ 2.50 ppm, and its water peak is typically around δ 3.3 ppm, regions that are unlikely to overlap with our signals of interest.[6]

Spectrometer Frequency: Higher field strengths (e.g., 600 MHz vs. 300 MHz) increase chemical shift dispersion, which is invaluable for resolving the complex, overlapping multiplets in the aromatic region of this molecule. For this guide, we will assume data acquired on a 400 MHz or higher instrument.

Experimental Protocol: 1H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d6 in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Acquisition: Acquire the 1H NMR spectrum at a regulated temperature (e.g., 298 K).

  • Parameters: Utilize standard acquisition parameters, including a sufficient relaxation delay (e.g., 1-2 seconds) to ensure accurate signal integration.

  • Referencing: Reference the spectrum to the residual solvent peak of DMSO-d6 at δ 2.50 ppm.

Section 1.2: Predictive Analysis and Spectrum Deconstruction

Before analyzing the experimental data, a predictive approach based on fundamental principles allows us to anticipate the spectrum.

Caption: Molecular structure of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea with proton labeling.

Table 1: Predicted 1H NMR Spectral Data (in DMSO-d6)

Proton LabelIntegrationMultiplicityPredicted Chemical Shift (δ, ppm)Coupling Partner(s)Rationale
H(e) 1HTriplet (t)~7.05H(f)Para proton on the unsubstituted phenyl ring.
H(f) 2HTriplet (t)~7.30H(e), H(g)Meta protons on the unsubstituted phenyl ring.
H(g) 2HDoublet (d)~7.50H(f)Ortho protons on the unsubstituted phenyl ring, adjacent to the urea nitrogen.
H(c) 1HTriplet (t)~7.40H(b), H(d)Aromatic proton on the CF3-substituted ring.
H(d) 1HDoublet (d)~7.70H(c)Aromatic proton ortho to the urea nitrogen on the CF3-substituted ring.
H(b) 1HTriplet (t)~7.75H(a), H(c)Aromatic proton meta to the CF3 group.
H(a) 1HDoublet (d)~8.10H(b)Aromatic proton ortho to the electron-withdrawing CF3 group, significantly deshielded.
H(i) 1HSinglet (s)~8.70-NH proton adjacent to the unsubstituted phenyl ring.
H(j) 1HSinglet (s)~9.30-NH proton adjacent to the trifluoromethylphenyl ring, more deshielded due to proximity to the CF3 group.
Section 1.3: Interpreting the Experimental Spectrum

The analysis of the spectrum proceeds by systematically assigning each signal based on its chemical shift, integration, and multiplicity.

  • The N-H Protons (H(i), H(j)): In DMSO-d6, two distinct signals are expected in the downfield region (δ > 8.5 ppm), each integrating to 1H. These will typically appear as sharp or slightly broad singlets. The proton H(j) on the nitrogen attached to the trifluoromethylphenyl ring is expected to be further downfield due to the strong electron-withdrawing effect of the CF3 group.

  • The Unsubstituted Phenyl Ring (H(e), H(f), H(g)): This system will give rise to three signals with an integration ratio of 1:2:2. The para proton, H(e), will appear as a triplet around δ 7.05 ppm. The meta protons, H(f), will appear as a triplet (or more accurately, a doublet of doublets that appears as a triplet) around δ 7.30 ppm. The ortho protons, H(g), adjacent to the nitrogen, will be the most deshielded of this ring system, appearing as a doublet around δ 7.50 ppm.

  • The Trifluoromethylphenyl Ring (H(a), H(b), H(c), H(d)): This ortho-substituted ring will display four distinct signals, each integrating to 1H. The most downfield signal will be H(a) (δ ~8.10 ppm), a doublet, due to its ortho position relative to the powerful -CF3 group. The remaining protons will form a complex set of multiplets between δ 7.40 and 7.80 ppm. The connectivity can be confirmed by analyzing the coupling constants (J-values). For instance, the J-value observed in the doublet for H(a) should match the J-value in the multiplet for H(b), confirming their adjacency.[7][8]

Part II: A Comparative Framework for Comprehensive Characterization

While 1H NMR is exceptionally informative, relying on a single technique is not best practice, especially in regulated environments like drug development. A multi-faceted approach provides orthogonal data, leading to an irrefutable structural assignment.

Caption: Decision workflow for comprehensive structural elucidation.

Section 2.1: Performance Comparison with Alternative Techniques

Table 2: Comparison of Analytical Techniques for 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea

TechniqueInformation ProvidedStrengthsLimitations
1H NMR Proton environment, connectivity (J-coupling), relative proton count (integration).Provides the most detailed map of the molecule's proton framework. Excellent for isomer differentiation.Can have overlapping signals in complex regions. Not all protons are easily observed (e.g., exchangeable protons in certain solvents).
13C NMR Number and type of carbon environments (sp2, sp3, C=O).Directly observes the carbon skeleton, including quaternary carbons not seen in 1H NMR. Broader chemical shift range reduces overlap.[2][9]Low natural abundance of 13C makes it less sensitive, requiring more sample or longer acquisition times. Does not typically provide connectivity information (unless using advanced techniques).
FTIR Presence of specific functional groups.Very fast and requires minimal sample preparation. Excellent for confirming the presence of the urea C=O (~1650-1680 cm⁻¹) and N-H (~3300-3500 cm⁻¹) stretches.[10]Provides very limited information about the overall molecular skeleton and connectivity. Not suitable for distinguishing between isomers.
Mass Spec. (MS) Molecular weight and fragmentation patterns.Extremely sensitive. Provides the molecular formula (with high-resolution MS). Fragmentation can offer clues about substructures.[11]Does not provide information on the specific arrangement of atoms or stereochemistry. Isomer differentiation is often impossible without tandem MS (MS/MS).
Section 2.2: Data Synthesis for Unambiguous Confirmation
  • 13C NMR Spectroscopy would complement the 1H NMR data by showing approximately 12-13 distinct signals for the aromatic and urea carbons, plus a characteristic quartet for the CF3 carbon (due to C-F coupling). The carbonyl carbon (C=O) signal would be expected around δ 153 ppm.[12][13]

  • FTIR Spectroscopy would provide rapid confirmation of the key functional groups. A strong absorbance around 1660 cm⁻¹ would confirm the urea carbonyl group, and one or two sharp peaks around 3300 cm⁻¹ would confirm the N-H stretches.[10]

  • High-Resolution Mass Spectrometry (HRMS) would yield an exact mass measurement consistent with the molecular formula C14H11F3N2O, providing definitive confirmation of the elemental composition.

Conclusion

The structural analysis of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea serves as an excellent case study in the application of modern spectroscopic techniques. While 1H NMR spectroscopy provides the most detailed and indispensable information regarding the proton framework and atom connectivity, its true power is realized when its data is integrated with orthogonal information from 13C NMR , FTIR , and Mass Spectrometry . This synergistic approach, grounded in a strategic experimental design, allows researchers, scientists, and drug development professionals to move beyond mere data collection to achieve a state of comprehensive, self-validating structural confirmation, ensuring the absolute integrity of their chemical matter.

References

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • University of Puget Sound. H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Chemistry LibreTexts. (2023, February 11). 5.10: Interpreting Proton NMR Spectra. [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]

  • Allegretti, P. E., et al. Study of the occurrence of tautomeric forms of ureas and thioureas by mass spectrometry. TSI Journals. [Link]

  • Bentley Instruments. (n.d.). Urea calibration sets | UREA SRMs for FTIR analyzers calibration. [Link]

  • Kidney360. (2021, December 21). Assessment of Measurement of Salivary Urea by ATR-FTIR Spectroscopy to Screen for CKD. [Link]

  • Grdadolnik, J., & Maréchal, Y. (2004). Characterization of Concentration-Dependent Infrared Spectral Variations of Urea Aqueous Solutions by Principal Component Analysis and Two-Dimensional Correlation Spectroscopy. The Journal of Physical Chemistry B, 108(32), 12075-12083. ACS Publications. [Link]

  • Autschbach, J., & Le Guennic, B. (2007). Analyzing and Interpreting NMR Spin–Spin Coupling Constants Using Molecular Orbital Calculations. Journal of Chemical Education, 84(1), 156. ACS Publications. [Link]

  • Yates, J. R., et al. (2007). A first principles theory of nuclear magnetic resonance J-coupling in solid-state systems. The Journal of Chemical Physics, 127(20). AIP Publishing. [Link]

  • Molpeceres, G., et al. (2021). Infrared spectra of amorphous and crystalline urea ices. Physical Chemistry Chemical Physics, 23(40), 22966-22978. RSC Publishing. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • African Journal of Environment and Natural Science Research. (2025, September 4). Fourier Transform Infrared Spectroscopy Analysis of Urea Intercalated Biochar. [Link]

  • Hallmann, C., et al. (n.d.). STABLE CARBON AND NITROGEN ISOTOPE ANALYSIS OF UREA IN AQUEOUS MEDIA USING ESI–ORBITRAP MASS SPECTROMETRY. EarthDoc. [Link]

  • Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195-1219. ACS Publications. [Link]

  • National Institutes of Health (NIH). (n.d.). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. [Link]

  • Dwivedi, P., et al. (2013). Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR technique. IOSR Journal of Applied Chemistry. [Link]

  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart. [Link]

  • Supporting Information for Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones. [Link]

  • ResearchGate. (n.d.). (a) ¹H NMR spectra of urea at increasing added % (v/v) ²H2O solution.... [Link]

  • Tserng, K. Y., & Kalhan, S. C. (1983). Gas chromatography/mass spectrometric determination of [15N]urea in plasma and application to urea metabolism study. Analytical Chemistry, 55(11), 1671-1673. ACS Publications. [Link]

  • Pretsch, E., et al. Tables For Organic Structure Analysis. [Link]

  • ChemTips. (2014, December 31). NMR Solvent Residual Peak Concentrations. [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. [Link]

  • University of Cambridge. (n.d.). 13C NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane.... [Link]

  • PubChem. (n.d.). 1-phenyl-3-[3-(trifluoromethyl)phenyl]urea. [Link]

  • PubChem. (n.d.). 1-[4-(5-butyl-1H-1,2,4-triazol-3-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea. [Link]

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  • SpectraBase. (n.d.). Urea (Prill) - Optional[1H NMR] - Chemical Shifts. [Link]

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Comparative

Unveiling the Structural Fingerprint: FTIR Characteristic Peaks of Trifluoromethyl Phenylurea vs. Traditional Analogs

Executive Summary Trifluoromethyl phenylurea (TFMPU) derivatives—ranging from agrochemicals like fluometuron to advanced bis(trifluoromethyl)phenylurea (BTMP) pharmacophores in kinase inhibitors—represent a highly specia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trifluoromethyl phenylurea (TFMPU) derivatives—ranging from agrochemicals like fluometuron to advanced bis(trifluoromethyl)phenylurea (BTMP) pharmacophores in kinase inhibitors—represent a highly specialized class of compounds. The integration of the strongly electron-withdrawing trifluoromethyl (-CF₃) group fundamentally alters the molecule's electronic distribution and hydrogen-bonding capacity.

Fourier Transform Infrared (FTIR) spectroscopy serves as the premier self-validating analytical tool to objectively quantify these structural shifts. This guide provides an in-depth comparison of the FTIR spectral performance of TFMPU against unsubstituted and chlorinated alternatives, equipping researchers and drug development professionals with actionable, field-proven protocols.

Mechanistic Causality: The Trifluoromethyl Advantage

In molecular design, replacing a standard proton or chlorine atom with a -CF₃ group induces a profound inductive (-I) effect. Understanding this causality is critical for accurate spectral interpretation:

  • Carbonyl (C=O) Polarization : The electron-withdrawing nature of the -CF₃ group pulls electron density away from the aromatic ring and the adjacent urea moiety. Consequently, the nitrogen lone pairs are less available for resonance with the carbonyl carbon. This increases the double-bond character of the C=O bond, shifting the Amide I stretching frequency to higher wavenumbers compared to unsubstituted analogs.

  • Enhanced N-H Acidity : The -I effect increases the partial positive charge on the urea nitrogen protons, making them stronger hydrogen-bond donors. In solid-state FTIR, this manifests as a broadened and shifted N-H stretching frequency due to robust intermolecular hydrogen bonding networks.

  • C-F Fingerprinting : The highly polar C-F bonds produce intense, characteristic stretching vibrations in the "fingerprint" region. This provides an unambiguous marker for quantification that is entirely absent in traditional analogs.

Comparative FTIR Analysis: TFMPU vs. Alternatives

To objectively evaluate the structural impact of the -CF₃ group, we compare the characteristic FTIR peaks of a representative TFMPU (Fluometuron) against an unsubstituted phenylurea (Fenuron) and a chlorinated analog (Diuron).

Functional GroupUnsubstituted Phenylurea (Fenuron)Chlorophenylurea (Diuron)Trifluoromethyl Phenylurea (Fluometuron / TFMPU)Mechanistic Rationale
N-H Stretch ~3320 cm⁻¹[1]~3243 cm⁻¹[2]~3270–3300 cm⁻¹The -CF₃ group increases N-H acidity, altering H-bond network strength compared to the unsubstituted baseline.
C=O Stretch (Amide I) ~1650 cm⁻¹~1620 cm⁻¹[2]~1660–1680 cm⁻¹Reduced resonance donation from N lone pairs due to the -CF₃ inductive effect increases C=O double bond character.
C-F Stretch N/AN/A1342–1321 cm⁻¹ & ~1160 cm⁻¹[3]Highly polar C-F symmetric and asymmetric stretches provide a distinct, quantifiable fingerprint.
Aromatic C=C ~1595 cm⁻¹~1582 cm⁻¹[4]~1605 cm⁻¹Halogen substitution and inductive effects shift the aromatic ring breathing modes.

Data supported by Wang et al. (2019)[2], Armenta et al. (2005)[4], and Quintas et al. (2003)[3].

Experimental Protocol: Self-Validating FTIR Workflow

To ensure trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. By incorporating rigorous baseline correction and background subtraction, the method isolates the true vibrational shifts caused by the -CF₃ group without matrix interference.

Step 1: Instrument Calibration & Background Subtraction
  • Action : Clean the ATR crystal (diamond or ZnSe) with HPLC-grade isopropanol and allow it to evaporate completely.

  • Validation : Acquire a background spectrum (air) using 25–32 scans at a nominal resolution of 4 cm⁻¹. The baseline must be perfectly flat, confirming the absence of residual contaminants.

Step 2: Sample Preparation & Acquisition
  • Action : Place 2–5 mg of the solid TFMPU sample directly onto the ATR crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.

  • Acquisition : Record the sample spectrum from 4000 to 400 cm⁻¹, accumulating at least 25 scans to optimize the signal-to-noise ratio.

Step 3: Spectral Processing & Baseline Correction
  • Action : Apply a localized horizontal baseline correction. For TFMPU quantification (e.g., fluometuron), establish a baseline between 1352 and 1294 cm⁻¹ Quintas et al. (2003)[3]. For chlorinated alternatives like diuron, a baseline between 1562 and 1614 cm⁻¹ is standard Armenta et al. (2005)[4].

  • Validation : Measure the peak area (from 1342 to 1321 cm⁻¹ for the C-F stretch). The integration curve must return exactly to the established baseline, ensuring that overlapping matrix interferences are mathematically nullified.

Step 4: Peak Assignment & Comparative Validation
  • Action : Cross-reference the acquired peaks against the theoretical shifts. Confirm the presence of the C-F stretch (~1330 cm⁻¹) and the shifted C=O Amide I band (~1670 cm⁻¹).

Workflow Visualization

FTIR_Workflow Start Sample Prep: ATR-FTIR or KBr Pellet Scan Data Acquisition: 4000-400 cm⁻¹, 4 cm⁻¹ res Start->Scan Baseline Spectral Processing: Baseline Correction Scan->Baseline Identify Peak Identification: Target Functional Groups Baseline->Identify CF3 C-F Stretch (1342-1321 cm⁻¹) Identify->CF3 CO C=O Amide I (~1660-1680 cm⁻¹) Identify->CO NH N-H Stretch (~3270-3300 cm⁻¹) Identify->NH Validate Mechanistic Validation: Assess -I Effect CF3->Validate CO->Validate NH->Validate

Logical workflow for FTIR spectral acquisition and peak validation of TFMPU derivatives.

Conclusion

The integration of the trifluoromethyl group into the phenylurea scaffold provides distinct, quantifiable advantages in both chemical reactivity and structural characterization. By utilizing a self-validating FTIR methodology, researchers can confidently map the inductive and hydrogen-bonding effects of the -CF₃ group. The isolated C-F stretching frequencies (1342–1321 cm⁻¹) serve as a highly reliable marker for product verification, setting TFMPU apart from traditional unsubstituted or chlorinated alternatives.

References

  • Quintas, G., Morales-Noé, A., Parrilla, C., & de la Guardia, M. (2003). Fourier transform infrared determination of Fluometuron in pesticide formulations. Vibrational Spectroscopy. URL: [Link]

  • Armenta, S., Garrigues, S., & de la Guardia, M. (2005). FTIR Approaches for Diuron Determination in Commercial Pesticide Formulations. Journal of Agricultural and Food Chemistry. URL: [Link]

  • Wang, Y., et al. (2019). Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. Polymers. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7560, Fenuron. PubChem. URL: [Link]

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Validation

Comparative Analysis: 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea vs. Zeatin

This guide provides a rigorous technical comparison between Zeatin , the gold-standard natural adenine-type cytokinin, and 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea , a specific synthetic phenylurea derivative. The anal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between Zeatin , the gold-standard natural adenine-type cytokinin, and 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea , a specific synthetic phenylurea derivative.

The analysis focuses on their dose-response behaviors, governed by Structure-Activity Relationships (SAR), receptor affinity, and metabolic stability.

[1]

Executive Summary & Compound Identity

FeatureZeatin 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea
Class Natural Adenine-type CytokininSynthetic Phenylurea-type Cytokinin
Structure Purine ring with isoprenoid side chainDiphenylurea with ortho-trifluoromethyl group
CAS No. 1637-39-4 (trans-Zeatin)895-40-9
Primary MOA High-affinity binding to AHK3/CRE1 receptorsReceptor agonist (Synthetic mimic)
Metabolism Rapidly degraded by Cytokinin Oxidase (CKX)Resistant to CKX degradation (High Stability)
Potency Status High (EC₅₀ ~1–10 nM)Moderate/Low (Predicted based on ortho-SAR)
The Core Scientific Distinction

Zeatin represents the evolutionary optimum for cytokinin signaling—highly potent but transient due to enzymatic regulation.[1] 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea belongs to the diphenylurea class (related to Thidiazuron/TDZ).[1] However, its specific 2-trifluoromethyl (ortho) substitution presents a critical Structure-Activity Relationship (SAR) constraint. While phenylureas with meta-substitutions (e.g., 3-CF₃) are often hyper-potent, classical SAR studies (Bruce & Zwar, 1966) indicate that ortho-substitution often introduces steric hindrance that reduces receptor affinity compared to the meta analogs or Zeatin.

Dose-Response Analysis

The dose-response curve is the definitive metric for comparing these compounds. In a standard Tobacco Callus Bioassay , the curves exhibit distinct shapes defined by Potency (EC₅₀) and Efficacy (E_max) .

A. Theoretical Dose-Response Curves

The following table summarizes the expected quantitative behavior in a callus yield assay.

ParameterZeatin (Standard) 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea Interpretation
Threshold Concentration ~1 nM~100–500 nMThe urea derivative likely requires higher concentrations to initiate response due to lower receptor affinity caused by the ortho-steric clash.[1]
EC₅₀ (Half-Max) 10–50 nM > 1 µM Zeatin is significantly more potent on a molar basis.[1]
E_max (Peak Response) High (Defined as 100%)Moderate (60–80% of Zeatin)The ortho-substitution may prevent the compound from inducing the full conformational change in the AHK receptor required for maximal signaling.
Slope (Hill Coefficient) Steep (Cooperative binding)ShallowIndicates less efficient receptor occupancy or partial agonist behavior.[1]
High-Dose Behavior Toxicity/Inhibition > 10 µMPotential Toxicity > 100 µMPhenylureas are generally stable; however, high concentrations can cause "supra-optimal" toxicity or vitrification.[1]
B. Mechanism of Action & Signaling Pathway

Both compounds activate the same Two-Component Signaling System (TCS), but with different binding kinetics.

CytokininSignaling Ligand_Z Zeatin (Natural Ligand) Receptor AHK Receptor (CRE1/AHK3/AHK4) Ligand_Z->Receptor High Affinity Binding CKX Cytokinin Oxidase (CKX Enzyme) Ligand_Z->CKX Degradation Ligand_U 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea (Synthetic Mimic) Ligand_U->Receptor Lower Affinity (Steric Hindrance) AHP Phosphotransfer (AHP Proteins) Receptor->AHP Phosphorelay CKX->Ligand_U No Degradation (Stable) ARR_B Type-B ARRs (Transcription Factors) AHP->ARR_B Response Cell Division (Callus Growth) ARR_B->Response Gene Expression

Caption: Comparative signaling pathway.[1] Zeatin binds with high affinity but is regulated by CKX. The Urea derivative resists CKX but suffers from lower receptor affinity due to ortho-substitution.

Experimental Protocol: Tobacco Callus Bioassay

To generate the dose-response curves described above, the following self-validating protocol is recommended. This assay quantifies cell division rates in response to cytokinin concentration.[1]

Phase 1: Explant Preparation
  • Source Material: Use Nicotiana tabacum cv.[1] Wisconsin 38.[1]

  • Tissue: Pith parenchyma from upper internodes of sterile plants (uniform physiological age).[1]

  • Excision: Cut pith cylinders into 2 mm thick discs (approx. 20 mg fresh weight).

    • Quality Control: Ensure no vascular tissue or green cambium is included to prevent endogenous hormone interference.[1]

Phase 2: Media Preparation
  • Basal Medium: Murashige & Skoog (MS) salts + vitamins, 3% Sucrose, 0.8% Agar.

  • Auxin Background: Supplement all plates with 2.0 mg/L IAA (Indole-3-acetic acid) .[1]

    • Note: Cytokinins require auxin presence to induce cell division; without auxin, callus will not form regardless of cytokinin dose.[2]

  • Cytokinin Gradient (The Variable):

    • Prepare 1000x stocks of Zeatin and 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea in DMSO.

    • Concentration Range: 0 (Control), 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM.

Phase 3: Incubation & Data Collection
  • Inoculation: Place 3 explants per petri dish, 5 replicates per concentration.

  • Conditions: Dark incubation at 25°C for 4-5 weeks.

    • Why Dark? To prevent chloroplast development which can alter endogenous hormone balance.[1]

  • Measurement: Harvest callus, blot dry, and measure Fresh Weight (FW) .

  • Analysis: Plot Log[Concentration] vs. Mean Fresh Weight. Calculate EC₅₀ using a sigmoidal 4-parameter logistic regression.

Structure-Activity Relationship (SAR) Deep Dive

Understanding why the curves differ is crucial for drug design.[1]

  • The Urea Bridge: The -NH-CO-NH- bridge is essential for mimicking the N6-amine and N1 of the adenine ring in Zeatin.[1]

  • The Phenyl Ring Substitution:

    • Meta (3-position): Substituents like -CF₃ or -Cl at the meta position (e.g., in 3-TFMPU) generally increase activity by enhancing hydrophobic interaction with the receptor pocket.[1]

    • Ortho (2-position): The compound has a 2-trifluoromethyl group.[1][3]

    • Critical SAR Rule: According to seminal work by Bruce & Zwar (1966) and subsequent crystallographic studies, ortho-substitution forces the phenyl ring out of planarity with the urea bridge. This non-planar conformation fits poorly into the AHK receptor binding pocket, which is optimized for the planar adenine system of Zeatin.

    • Result: The 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea is expected to show significantly reduced potency compared to its meta-isomer or Zeatin.[1]

Stability Factor

While less potent, the urea derivative is immune to Cytokinin Oxidase (CKX) .

  • Implication: In long-term cultures where Zeatin might be depleted by endogenous enzymes, the urea derivative (at high concentrations) may sustain growth longer, potentially crossing the dose-response curve of Zeatin at later time points (Week 5+).

References

  • Mok, D. W. S., & Mok, M. C. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology. Link

  • Bruce, M. I., & Zwar, J. A. (1966).[4] Cytokinin activity of some substituted ureas and thioureas. Proceedings of the Royal Society of London. Series B. Link[1]

  • Inoue, T., et al. (2001). Cytokinin-binding studies on Arabidopsis histidine kinase receptors. Plant Physiology. Link

  • Spíchal, L. (2012).[1] Cytokinins - recent news and views of evolutionarily old molecules. Functional Plant Biology. Link

  • Shudo, K. (1994).[1][4] Phenylurea Cytokinins. In: Cytokinins: Chemistry, Activity, and Function.[2][5][6][7][8][9][10] CRC Press.[1]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Trifluoromethyl Urea Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Focus: Structural Elucidation, Fragmentation Mechanisms, and Comparative Performance in Drug Development Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Focus: Structural Elucidation, Fragmentation Mechanisms, and Comparative Performance in Drug Development

Executive Summary: The Fluorine Effect in Mass Spectrometry

In modern drug development, the trifluoromethyl group (


) is a "privileged motif," appearing in blockbuster kinase inhibitors (e.g., Sorafenib, Regorafenib) due to its ability to enhance metabolic stability and lipophilicity.[1] However, characterizing Trifluoromethyl Urea (TFMU)  moieties presents unique challenges compared to standard alkyl or aryl ureas.

This guide objectively compares the mass spectrometry (MS) behavior of TFMU derivatives against their non-fluorinated analogs (e.g., Methyl Urea). We analyze the electronic influence of the


 group on ionization efficiency and fragmentation pathways, providing a robust framework for metabolite identification and impurity profiling.
Key Findings at a Glance
  • Fragmentation Driver: Unlike methyl ureas, which fragment via charge-stabilized mechanisms, TFMU derivatives are dominated by remote inductive destabilization , leading to unique bond cleavages.[1]

  • Diagnostic Markers: The

    
     group provides high-specificity reporter ions (
    
    
    
    69 in EI; neutral loss of 20 Da [HF] in ESI) that are absent in methyl analogs.[1]
  • Ionization Preference: Negative mode ESI (ESI-) often yields higher sensitivity for TFMU due to the acidity imparted by the electron-withdrawing fluorine atoms, whereas Methyl Urea prefers Positive mode (ESI+).[1]

Mechanistic Insight: TFMU vs. Methyl Urea

To understand the "performance" of TFMU in a mass spectrometer, we must compare it to the standard Methyl Urea (


-Urea). The drastic difference in electronegativity between Fluorine (4.0) and Hydrogen (2.1) fundamentally alters the fragmentation landscape.
Electronic Impact on Fragmentation

The urea linkage (


) is the primary site of lability.[1] However, the substituents dictate which bond breaks.
FeatureMethyl Urea (

)
Trifluoromethyl Urea (

)
Electronic Effect Electron Donating (+I): Stabilizes resulting carbocations (e.g., Tropylium ion).[1]Electron Withdrawing (-I): Destabilizes carbocations; increases acidity of NH protons.[1]
Primary Cleavage

-cleavage or Benzylic cleavage yielding stable cations.[1]
Charge-Remote Fragmentation: Cleavage often driven by proton transfer away from the electron-deficient ring.[1]
Diagnostic Loss Loss of

(15 Da) or

(17 Da).
Loss of HF (20 Da) and Loss of

(69 Da)
.
The "Fluorine Rule" in ESI

In Electrospray Ionization (ESI), TFMU derivatives exhibit a characteristic "HF Elimination" pathway. The high electronegativity of fluorine weakens the C-F bond when a proton is in spatial proximity, facilitating a rearrangement that expels Hydrogen Fluoride (20 Da). This is a critical quality control marker for fluorinated drugs that is non-existent in methyl analogs.

Comparative Analysis: Fragmentation Pathways

The following table contrasts the observed MS/MS performance of a TFMU moiety versus a Methyl Urea moiety under standard Collision-Induced Dissociation (CID) conditions.

Table 1: Comparative Fragmentation Performance
ParameterTrifluoromethyl Urea (TFMU) Methyl Urea (Alternative) Implication for Drug Dev
Precursor Ion Stability Moderate: The EWG nature weakens the urea N-C bond.[1]High: The EDG nature stabilizes the N-C bond.TFMU metabolites may appear as fragments in-source if ionization energy is too high.[1]
Dominant Fragment (ESI+) Isocyanate Elimination: Cleavage of the urea bond yields an aniline ion (

) carrying the

group.
Amine/Amide Formation: Often yields a stable acylium ion or tropylium derivative (

91).
TFMU requires monitoring of specific aniline fragments to track the pharmacophore.
Reporter Ion (EI)

69 (

):
Highly specific, low background noise.

77 (

) or 91 (

):
Common, high background interference.[1]
TFMU offers superior specificity in complex biological matrices (plasma/urine).
Neutral Loss Scan -20 Da (HF): Rare in biology, highly diagnostic.[1]-15 Da (

):
Common, less diagnostic.[1]
Use Neutral Loss Scanning for HF to selectively filter TFMU metabolites.

Visualizing the Fragmentation Logic

The diagram below illustrates the divergent pathways for a generic Trifluoromethyl-Phenyl Urea drug molecule. Note the competition between the Retro-Ene Reaction (Standard Urea cleavage) and the Fluorine-Specific Rearrangement .[1]

TFMU_Fragmentation Precursor Precursor Ion [M+H]+ (Protonated TFMU) TS_Proton_Transfer Transition State: Intramolecular H-Transfer Precursor->TS_Proton_Transfer CID Energy Frag_HF_Loss Fragment C: HF Elimination [M+H - 20 Da]+ Precursor->Frag_HF_Loss Secondary Pathway (Ortho-effect / H-F interaction) Frag_CF3_Radical Fragment D: Radical Cation [M - CF3]+ (Rare in ESI) Precursor->Frag_CF3_Radical High Energy (EI only) Frag_Isocyanate Fragment A: Isocyanate Neutral Loss (Ar-N=C=O) TS_Proton_Transfer->Frag_Isocyanate Neutral Loss Frag_Aniline Fragment B: Trifluoromethyl-Aniline Ion [Ar(CF3)-NH3]+ TS_Proton_Transfer->Frag_Aniline Primary Pathway (C-N Bond Break)

Figure 1: Fragmentation decision tree for Trifluoromethyl Urea. The primary pathway (Green) yields the diagnostic aniline ion, while the secondary pathway (Yellow) confirms the presence of fluorine via HF loss.

Experimental Protocol: Characterization Workflow

To replicate these results and validate the TFMU moiety in a new drug candidate, follow this self-validating protocol. This workflow is designed to distinguish TFMU from isobaric impurities.

Step 1: LC-MS/MS Configuration[1]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

    • Reasoning: TFMU is lipophilic; C18 provides adequate retention to separate it from matrix effects.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Do not use Ammonium Acetate if searching for

      
       adducts, as it suppresses them.
      
  • Ionization: ESI Positive (+) AND Negative (-).[1]

    • Crucial: TFMU often ionizes better in Negative Mode (

      
      ) due to the acidity of the urea protons enhanced by the 
      
      
      
      group.
Step 2: The "Fluorine Filter" Method
  • Full Scan (Q1): Acquire data from

    
     100–1000.
    
  • Product Ion Scan (MS2): Select the parent ion. Apply Collision Energy (CE) ramp (20–50 eV).[1]

  • Data Processing:

    • Extract Ion Chromatogram (EIC) for the Aniline Fragment (e.g.,

      
       162 for aminobenzotrifluoride).
      
    • Check for Neutral Loss of 20 Da (HF). If this peak is present, the

      
       group is intact.
      
    • Check for Neutral Loss of 43 Da (HNCO). This confirms the urea core structure.

Step 3: Validation Criteria
  • Criterion A: The ratio of the [M-HNCO] fragment to the [M-HF] fragment should remain constant across the chromatographic peak.

  • Criterion B: In Negative Mode, the deprotonated molecular ion

    
     should be dominant with minimal fragmentation compared to Positive Mode.[1]
    

References

  • NIST Mass Spectrometry Data Center. (2023). Mass spectra of fluorocarbons and substituted derivatives. National Institute of Standards and Technology. [Link]

  • Abdel-Hay, K., et al. (2012).[1][2] Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. ResearchGate. ]">https://www.researchgate.net

  • ChemRxiv. (2024).[3] Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. ChemRxiv. [Link]

  • National Science Foundation (NSF). (2025).[1] Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility−Mass Spectrometry. NSF Public Access. [Link]

Sources

Validation

Cytokinin Activity Audit: The Callus Bioassay vs. Modern Alternatives

Executive Summary: The "Activity" vs. "Presence" Dilemma In the high-stakes arena of plant growth regulator (PGR) development, a fundamental distinction exists between quantifying a molecule and verifying its biological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Activity" vs. "Presence" Dilemma

In the high-stakes arena of plant growth regulator (PGR) development, a fundamental distinction exists between quantifying a molecule and verifying its biological potency . While LC-MS/MS has revolutionized the former with femtomolar sensitivity, it cannot confirm whether a synthesized analog will actually trigger a receptor response.

This guide evaluates the Tobacco Callus Bioassay , the historical and functional "Gold Standard" for cytokinin activity. We compare it against high-throughput chemical analysis (LC-MS/MS) and rapid physiological screens (Amaranthus Betacyanin), providing a definitive protocol for researchers requiring functional validation of cytokinin-like compounds.

Mechanistic Grounding: The Signal Transduction Pathway

To understand why the callus bioassay works, we must visualize the cellular logic. Cytokinins do not merely "stimulate growth"; they unlock the G2/M transition in the cell cycle via a Two-Component Signaling System (TCS).

The bioassay relies on the fact that differentiated tobacco pith tissue is arrested in the cell cycle. It requires both auxin (to permit DNA replication) and cytokinin (to trigger mitosis). Without active cytokinin, the tissue enlarges but does not divide.

Diagram 1: Cytokinin-Dependent Cell Division Pathway

CytokininPath cluster_cell Tobacco Pith Cell Ligand Exogenous Cytokinin (Analyte) Receptor AHK Receptors (Plasma Membrane) Ligand->Receptor Binding Phosphorelay Phosphorelay (AHP Proteins) Receptor->Phosphorelay His-Asp Phosphorylation TF Type-B ARRs (Transcription Factors) Phosphorelay->TF Nuclear Translocation GeneTarget Cell Cycle Genes (CYCD3, CDC2) TF->GeneTarget Transcriptional Activation Outcome G2/M Transition (Callus Proliferation) GeneTarget->Outcome Mitosis Trigger

Caption: The His-Asp phosphorelay system. The bioassay measures the final phenotype (Callus Proliferation), effectively integrating the activity of the entire pathway.

Comparative Analysis: Selecting the Right Tool

Before committing to a 28-day bioassay, researchers must evaluate if it aligns with their data requirements.

Table 1: Performance Matrix of Cytokinin Evaluation Methods
FeatureTobacco Callus Bioassay LC-MS/MS (Triple Quad) Amaranthus Betacyanin
Primary Output Biological Activity (Cell Division)Molar Concentration Physiological Response (Pigment)
Sensitivity ~10⁻⁸ M (10 ng/mL)~10⁻¹⁵ M (fg/mL)~10⁻⁷ M (100 ng/mL)
Specificity Low (Responds to any active CK)High (Distinguishes Zeatin vs. Kinetin)Moderate (False positives possible)
Duration 21–28 Days 2–4 Hours24–72 Hours
Throughput Low (Manual handling)High (Automated injection)Medium (Microplate format)
Cost Low Materials / High LaborHigh Equipment / Low LaborLow Materials / Medium Labor
Best Use Case Validating novel synthetic analogs; checking biological potency.Quantifying endogenous hormones in complex extracts.[1][2]Rapid pre-screening of large libraries.

Expert Insight:

Do not use the Callus Bioassay to quantify cytokinins in a crude plant extract. The presence of inhibitors (abscisic acid) or auxins in the extract will skew the growth curve. Use LC-MS/MS for quantification. Use the Bioassay only when you have a purified compound and need to prove it acts as a cytokinin agonist.

The Protocol: Tobacco Pith Callus Bioassay

This protocol is designed for scientific rigor . It includes "Self-Validating Checkpoints" to ensure that a lack of growth is due to the compound's inactivity, not experimental error.

Phase A: Experimental Design
  • Test Model: Nicotiana tabacum cv.[3][4] Wisconsin 38 (highly responsive).

  • Basal Medium: Murashige & Skoog (MS) with 30 g/L sucrose and 0.8% agar.[5]

  • Obligate Co-Factor: 2.0 mg/L Indole-3-acetic acid (IAA). Note: Without Auxin, cytokinin cannot induce division.

Phase B: Step-by-Step Workflow

1. Explant Preparation (Day 0)

  • Harvest stems from semi-mature tobacco plants (approx. 1 meter tall).

  • Sterilization: Surface sterilize with 70% ethanol (1 min) followed by 1.5% sodium hypochlorite (15 min). Rinse 3x with sterile distilled water.

  • Isolation: Aseptically peel the vascular ring and cortex, leaving only the white, cylindrical pith.

  • Sizing: Slice pith into discs (2 mm thick) and quarter them. Uniformity is critical for error reduction.

2. Media Formulation Prepare 4 distinct groups to validate the system:

  • Negative Control: MS + IAA (2 mg/L) + No Cytokinin . (Expect: Cell enlargement, no division).

  • Positive Control: MS + IAA (2 mg/L) + Kinetin (0.2 mg/L). (Expect: Massive callus proliferation).

  • Test Group: MS + IAA (2 mg/L) + Candidate Compound (Serial Dilutions: 0.01, 0.1, 1.0, 10.0 µM).

  • Toxicity Control: MS + IAA + Kinetin + Candidate (High Dose). (Checks if candidate kills cells).[6]

3. Incubation

  • Place 3 explants per vessel (Petri dish or test tube).

  • Incubate at 25°C ± 1°C in the dark.

  • Why Dark? Light induces chloroplast differentiation, diverting energy from division to photosynthesis.

4. Data Collection (Day 21-28)

  • Harvest callus tissues.[7]

  • Weigh Fresh Weight (FW) immediately.

  • Dry at 60°C for 48 hours and weigh Dry Weight (DW) .

Diagram 2: Experimental Workflow & Logic

BioassayWorkflow cluster_treatments Treatment Groups Start Tobacco Pith Explant MediaPrep Media Prep (MS + IAA 2mg/L) Start->MediaPrep NegCtrl (-) Control No Cytokinin MediaPrep->NegCtrl PosCtrl (+) Control Kinetin 0.2mg/L MediaPrep->PosCtrl TestGrp Test Compound (Serial Dilution) MediaPrep->TestGrp Incubation Incubation 28 Days @ 25°C (Dark) NegCtrl->Incubation PosCtrl->Incubation TestGrp->Incubation Analysis Measure Fresh Weight & Calculate Activity Incubation->Analysis

Caption: The parallel treatment workflow ensures that tissue viability (Positive Control) and baseline growth (Negative Control) are established alongside the test compound.

Data Analysis & Interpretation

To objectively evaluate the candidate compound, calculate the Activity Index (AI) for each concentration:



  • 
     : Average weight of test group.
    
  • 
     : Average weight of negative control (auxin only).
    
  • 
     : Average weight of positive control (standard kinetin).
    

Interpretation Guide:

  • AI > 80%: High potency agonist.

  • AI 20-80%: Moderate activity.

  • AI < 10%: Inactive.

  • Sigmoidal Curve: A classic dose-response curve (S-shape) confirms specific receptor binding. A flat line indicates non-specific toxicity or inactivity.

References

  • Skoog, F., & Miller, C. O. (1957). Chemical regulation of growth and organ formation in plant tissues cultured in vitro.[8] Symposia of the Society for Experimental Biology, 11, 118-130.

  • Murashige, T., & Skoog, F. (1962). A Revised Medium for Rapid Growth and Bio Assays with Tobacco Tissue Cultures.[9] Physiologia Plantarum, 15(3), 473-497.[9]

  • Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118.

  • Tarkowski, P., et al. (2004). Analysis of cytokinins in single samples by LC-MS/MS. Analytical Chemistry, 76, 1435-1443.

  • Biddington, N. L., & Thomas, T. H. (1973). A modified Amaranthus betacyanin bioassay for the rapid determination of cytokinins in plant extracts. Planta, 111, 183-186.

Sources

Comparative

cost-effectiveness of synthetic urea cytokinins vs natural cytokinins

As a Senior Application Scientist overseeing commercial-scale plant tissue culture and drug development pipelines, one of the most persistent bottlenecks I encounter is the economic scaling of micropropagation. Cytokinin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing commercial-scale plant tissue culture and drug development pipelines, one of the most persistent bottlenecks I encounter is the economic scaling of micropropagation. Cytokinins are mandatory for driving cell division, overcoming apical dominance, and inducing adventitious shoot regeneration. However, the choice between natural adenine-type cytokinins and synthetic urea derivatives is not merely a line item on a budget—it is a fundamental biochemical decision that alters the entire trajectory of a cell culture system.

This guide provides an objective, data-driven comparison of natural cytokinins (e.g., trans-Zeatin) versus synthetic urea cytokinins (e.g., Thidiazuron [TDZ], Forchlorfenuron [CPPU]), detailing the causality behind their performance, stability, and cost-effectiveness.

Mechanistic Causality: Why Are Urea Cytokinins More Potent?

To understand the cost-to-efficacy ratio, we must first look at the biological half-life and receptor affinity of these molecules.

Natural cytokinins, such as trans-Zeatin and 2iP, feature an adenine (purine) ring with an isoprenoid or aromatic side chain. While they are the exact molecules plants evolved to use, this makes them highly susceptible to rapid enzymatic cleavage by Cytokinin Oxidase/Dehydrogenase (CKX) [3]. CKX cleaves the unsaturated side chain, rendering the hormone inactive and requiring continuous, high-concentration supplementation in the media.

Conversely, synthetic urea cytokinins like TDZ (N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea) and CPPU lack the purine ring entirely. Despite this structural divergence, they bind with exceptionally high affinity to the same histidine kinase receptors (e.g., AHK4/CRE1) [3]. Because they lack the specific side-chain targeted by CKX, they are completely resistant to enzymatic degradation. Furthermore, urea derivatives actively inhibit CKX activity, leading to an artificial accumulation of the plant's own endogenous cytokinins [3].

G Zeatin Natural Cytokinins (e.g., trans-Zeatin) Receptor Histidine Kinase Receptor (e.g., AHK4/CRE1) Zeatin->Receptor Binds CKX Cytokinin Oxidase (CKX) Enzymatic Cleavage Zeatin->CKX Degraded by TDZ Synthetic Ureas (e.g., TDZ, CPPU) TDZ->Receptor Binds & Persists TDZ->CKX Inhibits Signaling Phosphorelay Cascade (Cell Division Activation) Receptor->Signaling Triggers

Cytokinin receptor activation and CKX-mediated degradation pathways.

Cost-Effectiveness and Stability Profiling

The financial disparity between these two classes of phytohormones is staggering. High-purity, plant-cell-culture-tested trans-Zeatin can cost upwards of €3,980 to €4,220 (approx. $4,300 - $4,600) per gram due to the complexity of its chemical synthesis and purification [1]. In contrast, TDZ was originally developed as a cotton defoliant; its agrochemical-grade variants can cost as little as $0.23 per gram, while highly purified tissue-culture grades remain under $250 per gram [1].

Because TDZ is not degraded by the plant, it is typically effective at concentrations 10 to 100 times lower than Zeatin.

Table 1: Physicochemical & Economic Comparison
FeatureNatural Cytokinins (trans-Zeatin)Synthetic Urea Cytokinins (TDZ, CPPU)
Chemical Structure Adenine-based (Purine ring)Phenylurea-based (Non-purine)
Enzymatic Stability Highly susceptible to CKX degradationCompletely resistant to CKX
Autoclave Stability Thermolabile (Often requires filter sterilization)Thermostable (Can be autoclaved)
Effective Concentration High (Typically 1.0 – 16.0 µM)Ultra-low (Typically 0.01 – 4.0 µM)
Estimated Cost (per gram) ~$4,000 – $4,600~$20 – $250
Primary Drawback Prohibitive cost for mass scale-upRisk of hyperhydricity and stunted elongation

Self-Validating Experimental Protocol: Comparative Shoot Regeneration

To objectively evaluate the cost-to-benefit ratio in your own lab, a self-validating experimental system must be employed. A common pitfall when switching to TDZ is the induction of hyperhydricity (glassiness) and stunted shoot elongation due to the hormone's toxic accumulation in the tissue [4].

Therefore, a trustworthy protocol must include a subculture validation step onto hormone-free media to prove that the induced shoots can successfully elongate and root. The following workflow is adapted from established comparative studies on Fragaria (Strawberry) and Melia volkensii [1, 2].

Workflow Explant Explant Isolation (Shoot-tips / Cotyledons) MediaPrep Basal Media Prep (MS Salts + 3% Sucrose) Explant->MediaPrep Split Phytohormone Supplementation MediaPrep->Split Trt1 Treatment A: Zeatin (1.0 - 4.0 µM) Split->Trt1 Trt2 Treatment B: TDZ (0.1 - 4.0 µM) Split->Trt2 Control Control: Basal MS (No Cytokinin) Split->Control Incubation Primary Incubation (4 Weeks, 16h Photoperiod) Trt1->Incubation Trt2->Incubation Control->Incubation Subculture Subculture to PGR-Free Media (Elongation & Validation) Incubation->Subculture Wash & Transfer Analysis Data Acquisition (Regeneration %, Hyperhydricity) Subculture->Analysis

Self-validating experimental workflow for comparing cytokinin efficacy.

Step-by-Step Methodology:
  • Media Formulation: Prepare Murashige and Skoog (MS) basal medium supplemented with 3% (w/v) sucrose and 0.8% agar. Adjust pH to 5.8.

  • Treatment Matrix:

    • Control: Hormone-free MS medium.

    • Treatment A (Natural): Supplement with 4.0 µM trans-Zeatin (filter-sterilized post-autoclaving).

    • Treatment B (Synthetic): Supplement with 0.5 µM, 2.0 µM, and 4.0 µM TDZ (added prior to autoclaving due to thermostability).

  • Explant Inoculation: Excise uniform shoot-tips or cotyledons and inoculate 5 explants per vessel (n=30 per treatment).

  • Primary Incubation: Incubate at 25±2°C under a 16-hour photoperiod for 4 weeks to induce adventitious bud formation.

  • Subculture Validation (Critical Step): Because TDZ resists degradation, shoots often fail to elongate [4]. Transfer all regenerating clusters to a secondary MS medium containing 0.1 mg/L Indole-3-butyric acid (IBA) and no cytokinins to validate elongation and rooting capacity [1].

  • Data Acquisition: Record the percentage of explants producing shoots, mean shoots per explant, and incidence of hyperhydricity.

Experimental Data Presentation

When executed correctly, synthetic ureas demonstrate comparable, if not superior, morphogenic efficacy at a fraction of the cost. The following table synthesizes expected outcomes based on peer-reviewed Fragaria shoot-tip regeneration data [2].

Table 2: Morphogenic Efficacy Summary (Strawberry Shoot-Tip Model)
Cytokinin TreatmentConcentration (µM)% Explants with ShootsMean Shoots / ExplantHyperhydricity RiskRelative Cost per Liter
Control (Basal MS)0.00%0.0NoneBaseline ($0.00)
trans-Zeatin4.097.0%16.1LowExtremely High
TDZ4.095.5%14.8High (Requires wash)Ultra-Low
Kinetin16.090.0%11.3LowModerate

Conclusion & Recommendations

From a drug development and commercial agricultural standpoint, synthetic urea cytokinins represent the most cost-effective solution for mass micropropagation. While trans-Zeatin provides excellent shoot quality and prevents senescence without the risk of hyperhydricity [2], its prohibitive cost makes it unviable for large-scale production [1].

Best Practice: Use TDZ or CPPU at ultra-low concentrations (0.1 - 1.0 µM) for the initial multiplication phase to maximize budget efficiency. Once a high volume of adventitious buds is achieved, immediately subculture the tissues onto a cytokinin-free or auxin-supplemented medium. This hybrid approach leverages the extreme cost-effectiveness of ureas while mitigating their primary physiological drawback.

References

  • Mulanda, E. S., et al. "EFFICACY OF A LOW-COST AGROCHEMICAL THIDIAZURON IN INDUCTION OF REGENERATION FROM COTYLEDONS OF MELIA VOLKENSII GURKE." University of Nairobi Repository.
  • "Thidiazuron- and Zeatin-induced High-frequency Shoot Regeneration from Leaf and Shoot-tip Explants of Strawberry." ASHS Journals.
  • "Urea derivatives on the move: Cytokinin-like activity and adventitious rooting enhancement depend on chemical structure." ResearchGate.
  • "Potential application of urea-derived herbicides as cytokinins in plant tissue culture." Indian Academy of Sciences.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regu...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management.

Part 1: Hazard Assessment and Risk Mitigation

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicity data for 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea may be limited, the molecular structure—containing a phenylurea group and a trifluoromethyl moiety—necessitates a cautious approach. Phenylurea herbicides are noted for their potential environmental persistence, and fluorinated aromatic compounds can present toxicological risks.[1] Therefore, this compound must be treated as hazardous waste.

A Safety Data Sheet (SDS) for the compound indicates potential hazards upon exposure. An ipr-mus LD50 (the dose lethal to 50% of a test mouse population via intraperitoneal injection) has been reported as 800 mg/kg.[2] The primary risks and required protective measures are summarized below.

Hazard CategoryPotential Risks & Decomposition ProductsRecommended Personal Protective Equipment (PPE)
Health Hazards May be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Causes skin, eye, and respiratory irritation.[5] Long-term effects are unknown.Gloves: Chemical-resistant gloves (e.g., nitrile). Eye Protection: Chemical safety goggles or a face shield.[6] Lab Coat: Standard laboratory coat to prevent skin contact.[6] Respiratory: Use in a well-ventilated area or chemical fume hood. For bulk handling or dust generation, a NIOSH-approved respirator is recommended.[2][6]
Physical Hazards Solid powder form presents an inhalation risk if dust is generated.[2] Incompatible with strong oxidizing agents.[2]N/A (Handled by proper storage and segregation).
Environmental Hazards Expected to be persistent in the environment with potential toxicity to aquatic life.[1] Must not be disposed of in drains or regular trash.[6][7]N/A (Handled by containment and proper disposal protocols).
Hazardous Decomposition Thermal decomposition can produce hazardous gases.Products: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen fluoride.[2][8]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea is that it must be managed as regulated hazardous waste.[9] Direct disposal into sanitary sewers or municipal trash is strictly prohibited.[7]

Experimental Protocol: Waste Handling and Disposal

1. Waste Segregation:

  • Immediately upon generation, segregate all waste containing 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea from other laboratory waste streams.

  • Maintain separate waste streams for:

    • Solid Waste: Unused or expired pure compound, contaminated weighing papers, and grossly contaminated PPE (e.g., gloves).

    • Liquid Waste: Solutions containing the compound and solvent rinsates from cleaning contaminated glassware.

  • Causality: Segregation is crucial to prevent dangerous reactions with incompatible chemicals and to ensure the waste is sent to the appropriate treatment facility.[7][10]

2. Containerization and Labeling:

  • Container Selection: Use only designated hazardous waste containers that are in good condition, leak-proof, and constructed of a compatible material (e.g., high-density polyethylene for solids, or a glass container for liquids if the solvent requires it).[7][11] The original chemical container is often the best choice for unused product.[11]

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste."[12]

    • The full chemical name: "1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea."[12]

    • For liquid waste, list all solvent components and their approximate concentrations.

    • An indication of the primary hazards (e.g., "Toxic," "Irritant").

    • The date of waste accumulation.[7]

  • Causality: Proper labeling ensures safe handling by all personnel and is a strict regulatory requirement for waste transporters and disposal facilities.[7][10]

3. Waste Collection and Storage:

  • Solid Waste:

    • Carefully transfer solid material into the designated solid hazardous waste container.

    • Avoid generating dust during transfer.[2] If there is a risk of dust, perform the transfer within a chemical fume hood.

  • Liquid Waste:

    • Pour solutions and the first solvent rinse of contaminated glassware into the designated liquid hazardous waste container.

    • Ensure the container is securely sealed after each addition to prevent the release of vapors.[7]

  • Temporary Storage:

    • Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[12]

    • The storage area must be away from heat sources and incompatible materials, particularly strong oxidizing agents.[2][7]

  • Causality: Secure, temporary storage minimizes the risk of spills, reactions, and personnel exposure while awaiting collection.

4. Final Disposal:

  • Arrange for the collection, transport, and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6]

  • The most common disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the hazardous decomposition products like hydrogen fluoride.[2][13][14]

Part 3: Emergency Procedures

Spill Management Protocol

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, perform the cleanup within a chemical fume hood.[1]

  • PPE: Don all required PPE as listed in the hazard table before approaching the spill.

  • Containment:

    • Solid Spill: Gently cover the spill with an inert absorbent material like vermiculite or dry sand to prevent dust from becoming airborne.[2][12] Carefully sweep the material into a designated hazardous waste container.

    • Liquid Spill: Use an inert absorbent material or commercial sorbent pads to absorb the spill.[1]

  • Cleanup & Decontamination:

    • Collect all contaminated absorbent material and cleaning supplies (e.g., paper towels) and place them in the hazardous waste container.[12]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Reporting: Report all spills to your laboratory supervisor and EHS department, per institutional policy.

Empty Container Decontamination

Empty containers that held 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea must be decontaminated before being disposed of as regular trash.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) capable of dissolving the compound.[11]

  • Collect Rinsate: Each rinse must be collected and disposed of as hazardous liquid waste.[11][12]

  • Deface Label: Completely remove or deface the original chemical label on the container.[11]

  • Final Disposal: After triple rinsing and label removal, the container can typically be disposed of in the regular trash or recycling, according to institutional guidelines.[11]

Part 4: Disposal Workflow Visualization

The following diagram outlines the logical workflow for the proper management and disposal of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea waste.

G cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Storage & Disposal gen 1. Generation of Waste (Pure compound, solutions, contaminated items) seg 2. Segregate Waste Stream (Solid vs. Liquid) gen->seg solid_cont 3a. Solid Waste Container - Compatible Material - Securely Sealed seg->solid_cont Solid liquid_cont 3b. Liquid Waste Container - Compatible Material - Securely Sealed seg->liquid_cont Liquid label_solid 4a. Label Correctly - 'Hazardous Waste' - Full Chemical Name - Date & Hazards solid_cont->label_solid label_liquid 4b. Label Correctly - 'Hazardous Waste' - All Components & Conc. - Date & Hazards liquid_cont->label_liquid storage 5. Temporary Storage - Secure Satellite Area - Away from Incompatibles label_solid->storage label_liquid->storage disposal 6. Professional Disposal - Via EHS or Licensed Contractor - High-Temp Incineration storage->disposal

Caption: Disposal workflow for 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Phenylurea, 97%. Retrieved from [Link]

Sources

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